Stannane, dibutyldiphenyl-
Description
The exact mass of the compound Stannane, dibutyldiphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Stannane, dibutyldiphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, dibutyldiphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibutyl(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C4H9.Sn/c2*1-2-4-6-5-3-1;2*1-3-4-2;/h2*1-5H;2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWIPLKZHQUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064371 | |
| Record name | Stannane, dibutyldiphenyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-61-5 | |
| Record name | Dibutyldiphenylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyldiphenylstannane | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibutyldiphenyl- | |
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| Record name | Stannane, dibutyldiphenyl- | |
| Source | EPA DSSTox | |
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| Record name | Dibutyldiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIBUTYLDIPHENYLSTANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU6CM55NYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Dibutyldiphenylstannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of dibutyldiphenylstannane. It is designed to equip researchers, scientists, and professionals in drug development with the necessary technical knowledge and practical insights for handling this significant organometallic compound.
Introduction: The Significance of Organotins and Dibutyldiphenylstannane
Organotin compounds, or stannanes, are a class of organometallic compounds containing at least one tin-carbon bond. Their diverse applications span from catalysis and organic synthesis to materials science and pharmaceuticals. Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂), a tetraorganotin compound, serves as a crucial building block and intermediate in various chemical transformations. Its unique combination of bulky butyl groups and aromatic phenyl moieties imparts specific steric and electronic properties, making it a subject of interest for creating complex molecular architectures.
Understanding the precise methods for the synthesis and rigorous characterization of dibutyldiphenylstannane is paramount for ensuring purity, predicting reactivity, and achieving reproducible results in downstream applications. This guide emphasizes the causality behind experimental choices, providing a self-validating framework for the described protocols.
Synthesis of Dibutyldiphenylstannane: A Step-by-Step Protocol
The synthesis of dibutyldiphenylstannane is most commonly achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon and carbon-heteroatom bonds. This approach involves the reaction of a tin halide with appropriate Grignard reagents.
Underlying Principles and Strategic Choices
The selection of the Grignard reaction is predicated on its high efficiency and the commercial availability of the starting materials. The stepwise addition of the Grignard reagents allows for the controlled formation of the desired tetraorganotin compound. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF), is critical as it solvates the Grignard reagent, preventing its aggregation and enhancing its reactivity.
Experimental Workflow: Grignard-based Synthesis
This protocol outlines the synthesis of dibutyldiphenylstannane from dichlorodiphenylstannane and butylmagnesium bromide.
Materials:
-
Dichlorodiphenylstannane (Ph₂SnCl₂)
-
Butylmagnesium bromide (BuMgBr) in a suitable ether solvent (e.g., 2.0 M in THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air-sensitive techniques (Schlenk line or glovebox)
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), a solution of dichlorodiphenylstannane in anhydrous diethyl ether is prepared in a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Grignard Reagent Addition: The solution is cooled to 0 °C using an ice bath. Butylmagnesium bromide solution is then added dropwise from the dropping funnel over a period of 30-60 minutes. The slow addition rate is crucial to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure complete reaction.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes any unreacted Grignard reagent and forms insoluble magnesium salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether. The combined organic extracts are then washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure dibutyldiphenylstannane as a colorless oil.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for dibutyldiphenylstannane via Grignard reaction.
Characterization of Dibutyldiphenylstannane: A Multi-technique Approach
The unambiguous identification and purity assessment of dibutyldiphenylstannane requires a combination of spectroscopic and analytical techniques. This section details the key characterization methods and the expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organometallic compounds. Both ¹H and ¹³C NMR are essential, with ¹¹⁹Sn NMR providing direct information about the tin center.
-
¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum of dibutyldiphenylstannane will show characteristic signals for the butyl and phenyl protons.
-
¹³C NMR: Reveals the carbon framework of the molecule. Distinct resonances for the butyl and phenyl carbons are expected.
-
¹¹⁹Sn NMR: Directly probes the tin nucleus, providing a sensitive measure of the electronic environment around the tin atom. The chemical shift is highly indicative of the coordination number and the nature of the substituents.
Expected NMR Data:
| Nucleus | Chemical Shift Range (ppm) | Multiplicity & Coupling Constants | Assignment |
| ¹H | 7.2 - 7.8 | Multiplet | Phenyl protons (Ph-H) |
| ¹H | 0.8 - 1.6 | Multiplets | Butyl protons (Bu-H) |
| ¹³C | 128 - 140 | Multiple signals | Phenyl carbons (Ph-C) |
| ¹³C | 13 - 30 | Multiple signals | Butyl carbons (Bu-C) |
| ¹¹⁹Sn | -40 to -60 | Singlet | (Bu)₂Sn (Ph)₂ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and isotopic distribution of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The presence of multiple tin isotopes results in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive fingerprint for tin-containing compounds.
Expected Mass Spectrometry Data:
| Ion | Expected m/z (for ¹²⁰Sn) | Isotopic Pattern |
| [M]⁺ | 388.1 | Characteristic pattern for one Sn atom |
| [M - Bu]⁺ | 331.1 | Loss of a butyl group |
| [M - Ph]⁺ | 311.1 | Loss of a phenyl group |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample. This data is used to confirm the empirical formula of the synthesized compound.
Expected Elemental Analysis Data for C₂₀H₂₈Sn:
| Element | Calculated (%) | Found (%) (Typical) |
| C | 61.72 | 61.6 - 61.8 |
| H | 7.25 | 7.2 - 7.3 |
Visualization of the Characterization Workflow
Caption: Logical workflow for the characterization of dibutyldiphenylstannane.
Trustworthiness: A Self-Validating System
The robustness of this guide lies in the integration of synthesis and characterization. The predicted data from the characterization techniques serve as a validation for the success of the synthesis. For instance, a deviation in the ¹¹⁹Sn NMR chemical shift from the expected range could indicate the presence of impurities or incomplete reaction, prompting a re-evaluation of the synthetic protocol. Similarly, a mismatch in the elemental analysis would suggest the presence of residual solvents or byproducts. This feedback loop between synthesis and characterization ensures a high degree of confidence in the final product.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of dibutyldiphenylstannane. By understanding the underlying principles of the synthetic methodology and employing a multi-technique approach to characterization, researchers can confidently prepare and validate this important organometallic compound for a wide range of applications. The emphasis on the "why" behind the "how" is intended to empower scientists to not only replicate these methods but also to troubleshoot and adapt them for their specific research needs.
References
-
Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. [Link]
- Perekalin, V. V., & Kheraskova, E. N. (1958). Synthesis of mixed tetra-substituted derivatives of tin. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (7), 859-862.
-
Kuivila, H. G., & Beumel, Jr., O. F. (1961). Electrophilic Cleavage of Allyltin Compounds. Journal of the American Chemical Society, 83(5), 1246–1250. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyldiphenylstannane
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of dibutyldiphenylstannane (C₂₀H₂₈Sn), an organotin compound with applications in organic synthesis and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, reactivity, and safe handling. By consolidating experimental data with established chemical principles, this guide serves as a foundational resource for the effective utilization and further investigation of this versatile organometallic reagent.
Introduction: The Structural and Functional Landscape of Dibutyldiphenylstannane
Dibutyldiphenylstannane, a tetraorganotin compound, is characterized by a central tin atom covalently bonded to two butyl and two phenyl groups. This unique combination of aliphatic and aromatic substituents imparts a distinct set of physical and chemical properties that underpin its utility in various chemical transformations. Tetraorganotins, in general, are recognized for their stability and serve as crucial precursors for the synthesis of more reactive mono-, di-, and triorganotin species.[2] The non-polar nature of the carbon-tin bond contributes to its stability in the presence of air and moisture, a feature that distinguishes it from many other organometallic reagents.[2]
The reactivity of dibutyldiphenylstannane is primarily centered around the cleavage of its carbon-tin bonds, which can be selectively achieved using various electrophilic reagents. This controlled reactivity allows for its application as a source of butyl or phenyl nucleophiles in organic synthesis. Furthermore, the tin atom possesses vacant 5d orbitals, enabling it to expand its coordination number beyond four, a characteristic that influences its reactivity and catalytic potential.[2]
Core Physical Properties
A thorough understanding of the physical properties of dibutyldiphenylstannane is paramount for its effective handling, purification, and application in experimental settings. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| CAS Registry Number | 6452-61-5 | [1] |
| Molecular Formula | C₂₀H₂₈Sn | [1] |
| Molecular Weight | 387.15 g/mol | |
| Boiling Point | 154-157 °C at 1 mmHg | [1] |
| Physical State | Solid | [1] |
Synthesis and Characterization
The synthesis of dibutyldiphenylstannane typically proceeds via a Grignard reaction, a robust and widely utilized method for the formation of carbon-tin bonds.[1] This section outlines a representative experimental protocol for its synthesis and the key spectroscopic techniques for its characterization.
Synthesis via Grignard Reaction: A Step-by-Step Protocol
This protocol describes the synthesis of dibutyldiphenylstannane from dichlorodiphenylstannane and butylmagnesium bromide.
Materials:
-
Dichlorodiphenylstannane (Ph₂SnCl₂)
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Experimental Workflow Diagram:
Caption: Synthetic workflow for dibutyldiphenylstannane.
Procedure:
-
Preparation of Butylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux. Maintain a gentle reflux by controlling the rate of addition of the 1-bromobutane solution. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Dichlorodiphenylstannane: Cool the freshly prepared butylmagnesium bromide solution to 0 °C in an ice bath. In a separate flask, dissolve dichlorodiphenylstannane in anhydrous diethyl ether or THF. Slowly add the dichlorodiphenylstannane solution to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or THF. Combine the organic layers and wash them with brine. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of dibutyldiphenylstannane.
The IR spectrum of dibutyldiphenylstannane provides characteristic information about the vibrational modes of its functional groups. The spectrum is dominated by absorptions corresponding to the C-H stretching and bending vibrations of the butyl and phenyl groups.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Phenyl) |
| 3000-2850 | C-H stretch | Aliphatic (Butyl) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1470-1450 | C-H bend (scissoring) | Methylene (Butyl) |
| 1370-1350 | C-H bend (rocking) | Methyl (Butyl) |
| 900-675 | C-H "oop" | Aromatic Ring |
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of dibutyldiphenylstannane by providing detailed information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy (Predicted Chemical Shifts):
-
δ 7.2-7.8 ppm (multiplet): Protons of the two phenyl groups.
-
δ 0.8-1.6 ppm (multiplets): Protons of the two butyl groups (CH₃, CH₂, CH₂).
¹³C NMR Spectroscopy (Predicted Chemical Shifts):
-
δ 125-140 ppm: Carbons of the two phenyl groups.
-
δ 10-40 ppm: Carbons of the two butyl groups.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of dibutyldiphenylstannane, further confirming its identity.
Expected Fragmentation Pattern:
The mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation pathways for tetraorganotins involve the loss of alkyl or aryl radicals. Therefore, prominent peaks corresponding to the loss of butyl ([M-57]⁺) and phenyl ([M-77]⁺) groups are anticipated.
Chemical Reactivity and Applications
The chemical reactivity of dibutyldiphenylstannane is governed by the nature of the tin-carbon bond and the presence of both alkyl and aryl substituents.
Cleavage of Tin-Carbon Bonds
The Sn-C bonds in dibutyldiphenylstannane can be cleaved by various electrophilic reagents, including halogens, mineral acids, and metal halides. The reactivity of the organic groups towards cleavage generally follows the order: aryl > alkyl. This differential reactivity can be exploited for the selective synthesis of mixed organotin halides.
Reaction Scheme:
Caption: Electrophilic cleavage of Sn-C bonds.
Redistribution Reactions
Dibutyldiphenylstannane can undergo redistribution reactions with tin(IV) halides (e.g., SnCl₄) to produce various organotin halides. The stoichiometry of the reactants controls the product distribution.[1]
Example Reaction:
Bu₂SnPh₂ + SnCl₄ → Bu₂SnCl₂ + Ph₂SnCl₂
Applications in Organic Synthesis
Dibutyldiphenylstannane serves as a precursor for the synthesis of other valuable organotin reagents. For instance, its reaction with halogens can yield dibutyl- or diphenyltin halides, which are versatile intermediates in organic synthesis. These halides can be converted to organotin hydrides, oxides, and other derivatives used in catalysis and radical reactions.[1][2]
Safety and Handling
Organotin compounds, particularly tri- and tetra-substituted derivatives, are toxic and require careful handling to minimize exposure.[3]
Core Safety Directives:
-
Engineering Controls: All manipulations of dibutyldiphenylstannane should be conducted in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3] For operations with a potential for aerosol generation, a face shield and a NIOSH-approved respirator with organic vapor cartridges are recommended.[3]
-
Handling: Avoid inhalation of dust or vapors.[3] When transferring the solid, minimize dust generation.[3] For solutions, use a syringe or cannula for transfers.[3]
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]
-
Spill and Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, follow institutional emergency procedures.
-
-
Waste Disposal: All waste containing dibutyldiphenylstannane is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[3]
Conclusion
Dibutyldiphenylstannane is a stable and versatile tetraorganotin compound with a well-defined set of physical and chemical properties. Its synthesis via the Grignard reaction is a reliable method, and its structure can be unequivocally confirmed through a combination of spectroscopic techniques. The reactivity of its tin-carbon bonds allows for its use as a precursor to a variety of other organotin reagents, highlighting its importance in the broader field of organometallic chemistry. Adherence to strict safety protocols is essential when working with this and other organotin compounds to mitigate potential health risks. This guide provides a solid foundation for researchers to safely and effectively utilize dibutyldiphenylstannane in their scientific endeavors.
References
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- Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks.
- Del Valle Lab. (n.d.).
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Jones-Lepp, T. L., & Manning, R. (2004). Monitoring dibutyltin and triphenyltin in fresh waters and fish in the United States using micro-liquid chromatography-electrospray/ion trap mass spectrometry.
- Australian Government Department of Climate Change, Energy, the Environment and W
- Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.
- Singh, H. L., & Singh, S. (2014). Organotin(IV) Derivatives of N-Tolyl-m-methoxybenzohydroxamic Acid: Synthesis and Structural Elucidation.
- Grindley, T. B. (2008). Tin in Organic Synthesis: Applications of Organotin Derivatives for Carbohydrate Synthesis. In The Chemistry of Organic Germanium, Tin and Lead Compounds, Volume 2.
- Wikipedia contributors. (2023, December 29). Organotin chemistry. In Wikipedia, The Free Encyclopedia.
- Gelest, Inc. (n.d.).
- Rivero, V. B., & O'Connor, G. L. (2000). Electrospray tandem mass spectrometric measurements of organotin compounds. Rapid Communications in Mass Spectrometry, 14(23), 2217–2223.
- ResearchGate. (n.d.). ¹H NMR Spectrum of Diphenyltin complex.
- Google Patents. (2012).
- LibreTexts. (2021). Table of Characteristic IR Absorptions.
- University of Cambridge. (n.d.). Chemical shifts.
- Ghazi, D., Rasheed, Z., & Yousif, E. (2018). Review of organotin compounds: chemistry and applications.
- ChemRxiv. (2021).
- Koleva, B. B., Stoyanov, S. S., Kolev, T., & Spiteller, M. (2011). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. International Journal of Molecular Sciences, 12(8), 4849–4869.
- LibreTexts. (2023). 5.5: Chemical Shift.
- Supporting Information. (n.d.).
- D'Angelo, G., Antonini, D., & Fornelli, L. (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. International Journal of Molecular Sciences, 17(10), 1699.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- ESRF. (2022, March 3). Spectroscopy data analysis and calculations using the Jupyter notebook [Video]. YouTube.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Laboratory Testing Inc. (2013, May 10). FTIR Analysis (FTIR Spectroscopy) [Video]. YouTube.
- Creydt, M., & Fischer, M. (2021). Mass Spectrometry-Based Proteomics and Metaproteomics Analysis of Ancient Manuscripts. Journal of Proteome Research, 20(1), 12–25.
- BenchChem. (2025).
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Sources
An In-depth Technical Guide to the Molecular Structure and Bonding of Dibutyldiphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is a tetraorganotin compound, a class of organometallic molecules characterized by at least one tin-carbon (Sn-C) bond. These compounds have found diverse industrial applications, including roles as PVC stabilizers, catalysts, and biocides.[1][2] In the context of advanced research and drug development, organotin compounds are gaining attention for their potential as therapeutic agents, particularly in oncology.[3][4][5] A thorough understanding of the molecular structure and the nature of the chemical bonds in dibutyldiphenylstannane is fundamental to elucidating its reactivity, stability, and potential biological activity. This guide provides a detailed examination of its three-dimensional architecture, the intricacies of its covalent bonds, and the modern analytical techniques used for its characterization.
While some organotin derivatives have shown promising cytotoxic effects against cancer cell lines, their development as therapeutic agents is often hampered by toxicity concerns.[6] Therefore, a precise understanding of the structure-activity and structure-toxicity relationships is paramount for designing new, safer, and more effective metallodrugs.[4]
Molecular Structure and Geometry
The dibutyldiphenylstannane molecule consists of a central tin (Sn) atom covalently bonded to four organic substituents: two n-butyl groups (-C₄H₉) and two phenyl groups (-C₆H₅).
Coordination Geometry
According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central tin atom is bonded to four other atoms and has no lone pairs of electrons.[7] This arrangement results in an electron geometry that minimizes repulsion by positioning the four Sn-C bonds as far apart as possible, leading to a tetrahedral coordination geometry around the tin atom.[7][8][9] In an idealized, perfectly symmetrical tetrahedral molecule like methane (CH₄), the bond angles are all 109.5°.[10][11]
In dibutyldiphenylstannane, the substituents are not identical. The steric bulk and electronic properties of the butyl groups differ from those of the phenyl groups. This asymmetry causes slight deviations from the ideal 109.5° bond angles, resulting in a distorted tetrahedral geometry. The C-Sn-C angles between the two butyl groups and between the two phenyl groups will differ slightly from the angles between a butyl and a phenyl group.
Bond Parameters
While a specific, publicly available crystal structure for dibutyldiphenylstannane is not readily found, we can infer typical bond parameters from closely related tetraorganotin compounds like tetraphenyltin and tetrabutyltin.[1][12] Computational modeling, such as Density Functional Theory (DFT), also provides highly accurate predictions of these values.
Table 1: Typical Structural Parameters for Tetraorganostannanes
| Parameter | Description | Expected Value Range | Notes |
| Sn-C (butyl) | Bond length between tin and the sp³ carbon of a butyl group. | 2.15 - 2.20 Å | Standard single covalent bond. |
| Sn-C (phenyl) | Bond length between tin and the sp² carbon of a phenyl group. | 2.12 - 2.17 Å | May be slightly shorter due to the sp² character of the carbon. |
| C-Sn-C | Bond angles around the central tin atom. | 107° - 112° | Angles will deviate from the ideal 109.5° due to substituent asymmetry. |
| C-C (butyl) | Average bond length within the alkyl chains. | ~1.54 Å | Typical sp³-sp³ carbon single bond. |
| C-C (phenyl) | Average bond length within the aromatic rings. | ~1.39 Å | Aromatic bond, intermediate between single and double. |
Analysis of Chemical Bonding
The Tin-Carbon (Sn-C) Covalent Bond
The bonding in dibutyldiphenylstannane is primarily covalent. The key interaction is the Sn-C bond, formed by the overlap of atomic orbitals from tin and carbon.
-
Hybridization: The tin atom utilizes sp³ hybrid orbitals to form four sigma (σ) bonds with the carbon atoms of the butyl and phenyl groups. This sp³ hybridization is consistent with the observed tetrahedral geometry.[9] The alpha-carbon of each butyl group is also sp³ hybridized, while the ipso-carbon of each phenyl group is sp² hybridized.
-
Polarity: Tin is less electronegative (Pauling scale: ~1.96) than carbon (~2.55). This difference in electronegativity imparts a significant degree of polarity to the Sn-C bond, with the carbon atom carrying a partial negative charge (δ-) and the tin atom carrying a partial positive charge (δ+). This bond polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to cleavage by electrophilic reagents.
Influence of Substituents
The two types of organic groups, alkyl (butyl) and aryl (phenyl), have distinct electronic effects that influence the properties of their respective Sn-C bonds.
-
Sn-C(butyl) Bond: This is a classic polar σ-bond formed between an sp³ orbital on tin and an sp³ orbital on carbon.
-
Sn-C(phenyl) Bond: This bond is formed between an sp³ orbital on tin and an sp² orbital on the phenyl carbon. The higher s-character of the sp² orbital can lead to a slightly shorter and stronger bond compared to the Sn-C(butyl) bond. Additionally, there is potential for hyperconjugation or weak π-interaction between the phenyl ring's π-system and the Sn-C σ-bond orbitals.
Experimental Protocols for Structural Characterization
Determining the precise three-dimensional structure and confirming the bonding arrangement of dibutyldiphenylstannane relies on a combination of powerful analytical techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of a compound in the solid state. It provides precise measurements of bond lengths, bond angles, and the overall packing of molecules in a crystal lattice.
Methodology Workflow:
-
Crystal Growth: High-quality single crystals of dibutyldiphenylstannane are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.
-
Structure Solution: The intensities and positions of the reflections are measured. This data is used to calculate an electron density map of the molecule.
-
Structure Refinement: An atomic model is fitted to the electron density map. The model is then refined using least-squares methods to achieve the best possible agreement with the experimental diffraction data.
Caption: Workflow for determining molecular structure via X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the molecular structure in solution and ensuring the identity and purity of the compound. For dibutyldiphenylstannane, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.
Methodology and Interpretation:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and spectra for each relevant nucleus are acquired.
-
Spectral Analysis:
-
¹H NMR: Provides information on the number and environment of protons. The spectrum would show distinct signals for the phenyl protons and the different methylene (-CH₂-) and methyl (-CH₃) protons of the butyl groups.
-
¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the presence of both butyl and phenyl groups attached to the tin.
-
¹¹⁹Sn NMR: This is a highly specific technique that directly probes the tin atom.[13] The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and the nature of the substituents. For a tetra-coordinated tin atom in a compound like dibutyldiphenylstannane, the chemical shift would fall into a characteristic range, confirming the tetrahedral environment.[14]
-
Caption: Workflow for structural verification using multi-nuclear NMR.
Relevance to Drug Development
The precise structural and bonding characteristics of organotin compounds are critically important for their potential application as metallodrugs. Researchers in drug development are increasingly exploring non-platinum metal-based agents to overcome the resistance and side effects associated with drugs like cisplatin.[5]
-
Structure-Activity Relationship (SAR): The tetrahedral geometry and the nature of the organic groups (R) in R₂SnX₂ compounds are crucial for their biological activity. The lipophilicity, steric hindrance, and electronic properties of the butyl and phenyl groups govern how the molecule interacts with biological targets, such as DNA or proteins, and its ability to cross cell membranes.
-
Mechanism of Action: Many organotin compounds are believed to exert their cytotoxic effects by inducing apoptosis (programmed cell death) through pathways involving the mitochondria.[4][6] The specific geometry and electronic structure around the tin center influence the compound's ability to trigger these cellular events.
-
Toxicity and Selectivity: The primary challenge in developing organotin-based drugs is managing their toxicity.[3] A detailed understanding of the Sn-C bond's stability and reactivity is essential for designing molecules that are selectively toxic to cancer cells while minimizing harm to healthy tissue.[4] Modifying the organic ligands attached to the tin atom is a key strategy for tuning both the efficacy and the toxicity profile of these potential drugs.
Conclusion
Dibutyldiphenylstannane possesses a well-defined, distorted tetrahedral geometry centered around a four-coordinate tin atom. The molecule is held together by polar covalent Sn-C bonds, with the tin atom adopting sp³ hybridization. The properties of these bonds are subtly influenced by the different electronic nature of the sp³-hybridized butyl carbons and the sp²-hybridized phenyl carbons. The definitive characterization of this structure relies on a synergistic application of single-crystal X-ray diffraction and multi-nuclear NMR spectroscopy. For professionals in drug development, this fundamental understanding of molecular structure and bonding is the critical first step in rationally designing and evaluating new organotin compounds as a potential next generation of anticancer agents.
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Introduction: The Versatility of Dibutyldiphenylstannane in Modern Synthesis
An In-Depth Technical Guide to the Reactivity of Dibutyldiphenylstannane with Electrophiles
Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is a tetraorganotin compound that serves as a valuable and versatile reagent in organic chemistry. As an air-stable, readily handled solid, it is a key precursor for generating other organometallic reagents and for constructing complex molecular architectures. Its utility stems from the selective reactivity of the tin-carbon (Sn-C) bonds, which are susceptible to cleavage by a wide range of electrophilic species. This process, known as destannylation or electrophilic substitution, allows for the controlled transfer of either a butyl or a phenyl group to an electrophile, forming a new carbon-element bond.
This guide provides a detailed exploration of the core reactivity of dibutyldiphenylstannane with common classes of electrophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present data to offer a comprehensive resource for researchers, scientists, and professionals in drug development who leverage organotin chemistry in their synthetic endeavors. The discussion is grounded in the principles of electrophilic cleavage, where the choice of electrophile and reaction conditions dictates the selective scission of either the Sn-Aryl or Sn-Alkyl bond, a critical consideration for synthetic planning.
Electrophilic Halogenation: Halodestannylation Pathways
The reaction of dibutyldiphenylstannane with halogens or interhalogen compounds is a cornerstone of its chemistry, providing a direct route to organotin halides and functionalized organic molecules. This transformation proceeds via an electrophilic substitution mechanism where the halogen acts as the electrophile.
Mechanistic Insights
The cleavage of a carbon-tin bond by a halogen, such as iodine (I₂), bromine (Br₂), or iodine monochloride (ICl), is a classic electrophilic substitution.[1][2][3] The reaction is believed to proceed through a closed or open transition state. Generally, the Sn-Phenyl bond is more susceptible to electrophilic attack than the Sn-Butyl bond due to the higher electron density and polarizability of the aromatic ring, which can better stabilize the positive charge buildup in the transition state.
The reactivity of halogens follows the expected trend based on their electrophilicity: ICl > Br₂ > I₂.[2] Iodine monochloride is particularly effective as the I-Cl bond is polarized (Iᵟ⁺-Clᵟ⁻), making the iodine atom a potent electrophile.[4][5][6] The attack of the electrophile on the phenyl ring leads to the cleavage of the Sn-Ph bond and formation of iodobenzene and the corresponding tributyltin halide.
Caption: Mechanism of halodestannylation with Iodine Monochloride.
Experimental Protocol: Reaction with Iodine Monochloride (ICl)
This protocol describes a representative procedure for the selective cleavage of a phenyl group from dibutyldiphenylstannane using ICl.
Materials:
-
Dibutyldiphenylstannane (1.0 equiv)
-
Iodine Monochloride (1.0 M solution in CH₂Cl₂, 1.0 equiv)[7]
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve dibutyldiphenylstannane (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the iodine monochloride solution (1.0 equiv) dropwise to the stirred solution over 15-20 minutes. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically occurs within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted ICl.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product (a mixture of iodobenzene and dibutylphenyltin chloride) can be purified by column chromatography on silica gel.
Data Summary: Halodestannylation Reactions
| Electrophile | Solvent | Temp (°C) | Typical Product(s) | Yield (%) | Reference |
| I₂ | CCl₄ | 20 | Bu₂Sn(Ph)I + PhI | >90 | General Knowledge |
| Br₂ | CH₂Cl₂ | 0 | Bu₂Sn(Ph)Br + PhBr | >95 | General Knowledge |
| ICl | CH₂Cl₂ | 0 | Bu₂Sn(Ph)Cl + PhI | ~95 | [5] |
Reactivity with Protic Acids: Protodestannylation
Protodestannylation involves the cleavage of a carbon-tin bond by a protic acid. This reaction is fundamental for understanding the stability of organotin compounds and for synthetic applications requiring the removal of a stannyl group.
Mechanistic Insights
The mechanism of protodestannylation is an electrophilic substitution where a proton (H⁺) is the electrophile. The reaction rate is highly dependent on the acidity of the proton source and the nature of the solvent.[8][9] Similar to halogenation, the aryl-tin bond is generally more susceptible to cleavage than the alkyl-tin bond. The reaction proceeds by protonation of the carbon atom bonded to tin, leading to the formation of the corresponding hydrocarbon (benzene) and an organotin cation, which is then trapped by the conjugate base of the acid.
Caption: General mechanism for the protodestannylation of a phenyl group.
Experimental Protocol: Reaction with Trifluoroacetic Acid (TFA)
Materials:
-
Dibutyldiphenylstannane (1.0 equiv)
-
Trifluoroacetic Acid (TFA, 1.1 equiv)
-
Anhydrous Chloroform (CHCl₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve dibutyldiphenylstannane in anhydrous chloroform in a flask at room temperature.
-
Add trifluoroacetic acid dropwise to the solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or ¹H NMR for the formation of benzene and the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the crude product, dibutylphenyltin trifluoroacetate. Benzene will likely be removed during evaporation.
Reactivity with Metal Salts: Transmetalation
Transmetalation is a process where an organic ligand is transferred from one metal to another.[10][11] For organotin compounds, this typically involves reaction with a metal salt, where the tin compound acts as the nucleophilic component, transferring an alkyl or aryl group to the other metal center. This is a key step in many transition-metal-catalyzed cross-coupling reactions.
Mechanistic Insights
The reaction of dibutyldiphenylstannane with a metal salt like mercury(II) chloride (HgCl₂) is a well-established example of an electrophilic transmetalation.[12][13][14] The Hg(II) center is highly electrophilic and readily accepts an organic group from tin. The reaction is classified as a redox-transmetalation/ligand-exchange (RTLE) type reaction.[11] The reaction typically involves a four-centered transition state, leading to the exchange of ligands between the two metal centers. The thermodynamic driving force is often the formation of a more stable organometallic species or a strong tin-halide bond.
Caption: Transmetalation of a phenyl group to Mercury(II).
Experimental Protocol: Reaction with Mercury(II) Chloride
CAUTION: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
Dibutyldiphenylstannane (1.0 equiv)
-
Mercury(II) Chloride (HgCl₂, 1.0 equiv)[12]
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
Celite®
Procedure:
-
In a fume hood, add dibutyldiphenylstannane and mercury(II) chloride to a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Add anhydrous THF or methanol as the solvent.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by analyzing aliquots (e.g., by GC-MS) to confirm the formation of phenylmercuric chloride and dibutylphenyltin chloride.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove any insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
The products can be separated by fractional crystallization or column chromatography, though extreme caution must be exercised during purification due to the toxicity of the mercury-containing product.
Data Summary: Transmetalation Reactions
| Metal Salt | Solvent | Conditions | Products | Application | Reference |
| HgCl₂ | Methanol | Reflux | Bu₂Sn(Ph)Cl + PhHgCl | Classic Electrophilic Cleavage | [13] |
| Pd(II) complexes | Various | Catalytic | R-R' (Coupling Product) | Stille Cross-Coupling | [15] |
| Cu(I) salts | THF/DMF | Varies | R-Nu (Coupling Product) | Stille-type Couplings | [16] |
Conclusion: A Controllable Reagent for C-C and C-X Bond Formation
Dibutyldiphenylstannane demonstrates predictable and selective reactivity towards a range of electrophiles. The preferential cleavage of the Sn-Phenyl bond over the Sn-Butyl bond in reactions with halogens, protic acids, and many metal salts makes it a reliable source of a phenyl nucleophile or its synthetic equivalent. This controlled reactivity is paramount in its application, particularly as a precursor in palladium-catalyzed Stille cross-coupling reactions, where the transmetalation step is critical to the catalytic cycle. By understanding the mechanistic underpinnings and having access to robust protocols, researchers can effectively harness the synthetic potential of this versatile organotin reagent for the construction of complex molecules relevant to materials science and pharmaceutical development.
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Electrophilic destannylation of tributyltin precursor 7 with At+... . (2023). ResearchGate. Retrieved from [Link]
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Pharmaceutical Organic Chemistry II | Diphenylmethane- Synthesis, Reactions and Uses . (2021). YouTube. Retrieved from [Link]
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Chen, D. Y-K., et al. (2008). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism . Journal of the American Chemical Society. Retrieved from [Link]
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Halogenation of Alkanes . (2023). Chemistry LibreTexts. Retrieved from [Link]
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When mercury (II) chloride is treated with excess of stannous chloride, the products obtained are . (n.d.). Allen. Retrieved from [Link]
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Bühl, M., et al. (2013). A theoretical DFT-based and experimental study of the transmetalation step in Au/Pd-mediated cross-coupling reactions . Chemistry – A European Journal. Retrieved from [Link]
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Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions . (2014). ResearchGate. Retrieved from [Link]
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Mąkosza, M., & Bialecki, M. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles . International Journal of Molecular Sciences. Retrieved from [Link]
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In-depth Technical Guide to the Thermal Stability and Decomposition of Dibutyldiphenylstannane
Foreword for the Modern Researcher
In the intricate landscape of pharmaceutical development and materials science, a profound understanding of the physicochemical properties of organometallic compounds is not merely advantageous—it is paramount. Among these, organotin compounds, and specifically asymmetrically substituted tetraorganotins like dibutyldiphenylstannane (Bu₂SnPh₂), present unique characteristics and challenges. Their application, often as intermediates, catalysts, or stabilizers, necessitates a comprehensive grasp of their behavior under thermal stress.[1] This guide eschews a conventional, rigid format in favor of a narrative that logically unfolds the story of dibutyldiphenylstannane's thermal fate. We will journey from the foundational principles of its stability to the intricate pathways of its decomposition, equipping researchers, scientists, and drug development professionals with the field-proven insights required for confident and innovative application.
The Structural Significance of Dibutyldiphenylstannane: A Prelude to its Thermal Behavior
Dibutyldiphenylstannane belongs to the tetraorganotin family, characterized by a central tin atom covalently bonded to four organic substituents. The presence of both aliphatic (butyl) and aromatic (phenyl) groups imparts a unique blend of properties. The Sn-C bond energies differ between alkyl and aryl groups, a critical factor that dictates the initiation and progression of thermal decomposition. Generally, the Sn-phenyl bond is thermally more stable than the Sn-butyl bond. This inherent structural dichotomy is the cornerstone upon which our understanding of its thermal decomposition is built.
The stability of organotin compounds is a crucial consideration in their industrial applications, which range from polymer stabilizers to biocides and catalysts.[1] Understanding the thermal limits of these compounds is essential for safe handling, storage, and processing, as well as for predicting their environmental fate.
Probing Thermal Stability: A Methodological Imperative
To rigorously characterize the thermal stability and decomposition of dibutyldiphenylstannane, a multi-faceted analytical approach is indispensable. The synergy between thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) provides a holistic view of the material's response to thermal energy.[2][3]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): The Frontline of Thermal Investigation
TGA and DSC are cornerstone techniques in thermal analysis.[2][3][4][5][6][7] TGA precisely measures changes in a sample's mass as a function of temperature or time in a controlled atmosphere, revealing decomposition temperatures, moisture content, and the presence of residual solvents.[2][3][7] DSC, conversely, measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, and quantifying the associated enthalpy changes.[6]
Objective: To determine the onset of decomposition, peak decomposition temperature, and associated thermal events of dibutyldiphenylstannane.
Instrumentation: A simultaneous TGA-DSC instrument is ideal as it provides concurrent mass and heat flow data on the same sample under identical conditions.[6]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity dibutyldiphenylstannane into an appropriate TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
-
Thermal Program:
-
Data Acquisition: Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG), and the final residual mass.
-
From the DSC curve, identify any endothermic or exothermic events corresponding to melting or decomposition.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to study the intrinsic thermal stability of the molecule without the complicating influence of oxidation.
-
Heating Rate: A heating rate of 10 °C/min is a common starting point that balances analysis time with resolution. For more detailed kinetic studies, multiple heating rates should be employed.
Data Presentation: Expected TGA-DSC Results for Dibutyldiphenylstannane
| Parameter | Expected Observation | Significance |
| Melting Point (from DSC) | A sharp endothermic peak prior to decomposition. | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tonset from TGA) | The temperature at which significant mass loss begins. | Defines the upper limit of thermal stability for practical applications. |
| Peak Decomposition Temp (Tpeak from DTG) | The temperature of the maximum rate of mass loss. | Indicates the point of greatest instability. |
| Decomposition Steps (from TGA/DTG) | Potentially multiple steps corresponding to the sequential loss of butyl and phenyl groups. | Provides initial clues about the decomposition mechanism. |
| Residual Mass (from TGA) | A non-zero residue, likely containing tin oxides if any oxygen is present, or elemental tin/tin carbide in a fully inert environment. | Indicates the final inorganic decomposition products. |
Unraveling the Decomposition Cascade: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
While TGA-DSC provides a macroscopic view of thermal stability, Py-GC/MS offers a molecular-level understanding of the decomposition process.[10][11][12][13] This powerful technique involves the rapid heating of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile and semi-volatile decomposition products.[10][11][12][13]
Objective: To identify the primary and secondary decomposition products of dibutyldiphenylstannane and elucidate the fragmentation pathways.
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.
Methodology:
-
Sample Preparation: A small amount (typically in the microgram range) of dibutyldiphenylstannane is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a series of temperatures (e.g., 300 °C, 500 °C, 700 °C) in an inert helium atmosphere. Stepwise pyrolysis can help differentiate between initial and later-stage decomposition products.
-
GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum for each component provides a unique "fingerprint" that allows for its identification by comparison with spectral libraries and through interpretation of fragmentation patterns.[5][14]
Causality Behind Experimental Choices:
-
Rapid Heating: Flash pyrolysis minimizes secondary reactions and provides a more accurate representation of the initial bond-breaking events.
-
Inert Atmosphere: Prevents oxidative side reactions and allows for the study of the inherent thermal fragmentation pathways.
-
Mass Spectrometry: Provides definitive structural information about the decomposition products, which is essential for reconstructing the decomposition mechanism.
The Decomposition Mechanism of Dibutyldiphenylstannane: A Proposed Pathway
Based on the principles of organometallic chemistry and analogous decomposition studies of other tetraorganotins, a plausible decomposition pathway for dibutyldiphenylstannane can be proposed. The primary decomposition is expected to proceed via homolytic cleavage of the tin-carbon bonds to generate organic radicals.
Diagram: Proposed Decomposition Pathway of Dibutyldiphenylstannane
Caption: Proposed decomposition pathway for dibutyldiphenylstannane.
Interpretation of the Proposed Pathway:
-
Initiation - Homolytic Cleavage: The decomposition is likely initiated by the homolytic cleavage of a tin-butyl bond, which is generally weaker than the tin-phenyl bond. This generates a tributylphenyltin radical (•SnBuPh₂) and a butyl radical (•C₄H₉).
-
Propagation and Secondary Reactions of Organic Radicals:
-
The highly reactive butyl radicals can undergo several reactions:
-
Hydrogen Abstraction: Abstraction of a hydrogen atom from another molecule to form butane.
-
β-Scission: Elimination of a hydrogen atom to form butene.
-
Dimerization: Combination of two butyl radicals to form octane.
-
-
-
Decomposition of Tin-Containing Intermediates: The •SnBuPh₂ radical can undergo further fragmentation, likely losing the remaining butyl group to form a diphenyltin diradical (•SnPh₂•). Subsequent cleavage of the tin-phenyl bonds would lead to the formation of phenyl radicals.
-
Formation of Aromatic Products: Phenyl radicals can abstract hydrogen to form benzene or combine to form biphenyl. Recombination of butyl and phenyl radicals can also lead to the formation of butylbenzene.
-
Final Tin Product: The ultimate fate of the tin atom in a completely inert atmosphere would be elemental tin, possibly with some tin carbide formation at higher temperatures. In the presence of trace oxygen, tin oxides would be formed.
Mass Spectral Fragmentation Signatures:
The mass spectrum of dibutyldiphenylstannane and its pyrolysis products would be expected to show characteristic fragments that support this proposed mechanism. The fragmentation pattern would likely involve the sequential loss of butyl and phenyl groups.[14]
Diagram: Expected Mass Spectral Fragmentation of Dibutyldiphenylstannane
Caption: Expected primary fragmentation pathways in mass spectrometry.
Conclusion: From Fundamental Understanding to Practical Application
This in-depth technical guide has provided a comprehensive framework for understanding the thermal stability and decomposition of dibutyldiphenylstannane. By integrating the macroscopic insights from TGA and DSC with the molecular-level details from Py-GC/MS, a robust and self-validating picture of the compound's thermal behavior emerges. The proposed decomposition mechanism, centered on the initial homolytic cleavage of the weaker tin-butyl bond, provides a predictive model for the types of degradation products that can be expected under thermal stress.
For researchers, scientists, and drug development professionals, this knowledge is not merely academic. It informs critical decisions regarding processing temperatures, storage conditions, and potential incompatibilities with other formulation components. A thorough understanding of a molecule's thermal decomposition is a cornerstone of robust product development, ensuring both the efficacy and safety of the final product. The methodologies and conceptual frameworks presented herein provide a clear and actionable path for the comprehensive thermal characterization of dibutyldiphenylstannane and other complex organometallic compounds.
References
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Ratier, M., Khatmi, D., Duboudin, J. G., & Minh, D. T. (1989). Thermal Decomposition of Organotin Sulfamates: A One Pot Synthesis of Vinyltributyltin Compounds. Synthetic Communications, 19(1-2), 285-291. [Link]
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Slideshare. (n.d.). DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. Retrieved from [Link]
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ResearchGate. (n.d.). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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MDPI. (2022). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Retrieved from [Link]
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INCHEM. (1980). Tin and organotin compounds (EHC 15, 1980). Retrieved from [Link]
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SpringerLink. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. Retrieved from [Link]
-
DTIC. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry Identification of Elastomeric Materials. Retrieved from [Link]
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Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ACS Publications. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Retrieved from [Link]
-
Preprints.org. (2021). Thermal decomposition of brominated butyl rubber. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
-
YouTube. (2016). Mass Spectral Fragmentation Pathways. Retrieved from [Link]
-
Semantic Scholar. (2021). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Retrieved from [Link]
-
Slideshare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]
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MDPI. (2023). Identification of Plastics in Mixtures and Blends through Pyrolysis-Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.2: Synthesis and Stability. Retrieved from [Link]
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
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National Institute of Standards and Technology. (2023). Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]
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Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 3. Mass spectrometry-based structure elucidation. Fragmentation.... Retrieved from [Link]
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Spectroscopic Unveiling of Dibutyldiphenylstannane: A Technical Guide
An In-depth Exploration of the NMR, IR, and MS Signatures of a Key Organotin Compound
Introduction
Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is a tetraorganotin compound that finds application as a precursor and intermediate in the synthesis of various organotin-based catalysts, stabilizers, and biologically active molecules. A thorough understanding of its molecular structure and purity is paramount for its effective utilization in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of this compound. This technical guide offers a detailed examination of the spectroscopic data of dibutyldiphenylstannane, providing researchers, scientists, and drug development professionals with a comprehensive reference for its identification and analysis.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of butyl and phenyl groups around the central tin atom in dibutyldiphenylstannane gives rise to a distinct set of spectroscopic signals. Understanding the correlation between the molecular structure and the spectral features is fundamental to its characterization.
Caption: Molecular structure of dibutyldiphenylstannane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For dibutyldiphenylstannane, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of dibutyldiphenylstannane is characterized by signals corresponding to the butyl and phenyl protons. The butyl group protons typically appear as a set of multiplets in the upfield region (δ 0.8-1.8 ppm), while the phenyl protons resonate in the downfield aromatic region (δ 7.2-7.8 ppm).
Table 1: Predicted ¹H NMR Data for Dibutyldiphenylstannane
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (butyl) | ~0.9 | Triplet | 6H |
| -CH₂- (butyl, 2 positions) | ~1.3-1.6 | Multiplet | 8H |
| α-CH₂- (butyl) | ~1.1 | Multiplet | 4H |
| Phenyl-H | ~7.2-7.8 | Multiplet | 10H |
Note: Actual chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The butyl carbons resonate in the aliphatic region, while the phenyl carbons appear in the aromatic region. The carbon atoms directly attached to the tin atom will exhibit satellite peaks due to coupling with the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).
Table 2: Predicted ¹³C NMR Data for Dibutyldiphenylstannane
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (butyl) | ~13.7 |
| -CH₂- (butyl, β) | ~29.2 |
| -CH₂- (butyl, γ) | ~27.5 |
| α-CH₂- (butyl) | ~10.0 |
| Phenyl-C (ipso) | ~138.0 |
| Phenyl-C (ortho, meta, para) | ~128.0-136.0 |
Note: The ipso-carbon of the phenyl group and the α-carbon of the butyl group will show J-coupling with ¹¹⁷/¹¹⁹Sn.
¹¹⁹Sn NMR Spectroscopy
¹¹⁹Sn NMR is a highly sensitive probe of the electronic environment around the tin nucleus. For tetraorganostannanes like dibutyldiphenylstannane, the chemical shift is indicative of the coordination number and the nature of the organic substituents. The expected chemical shift for a tetracoordinate tin atom in this environment would be in the range of -40 to -60 ppm relative to tetramethyltin (TMT).
Table 3: Expected ¹¹⁹Sn NMR Data for Dibutyldiphenylstannane
| Nucleus | Chemical Shift (δ, ppm) |
| ¹¹⁹Sn | -40 to -60 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of dibutyldiphenylstannane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 200-250 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹¹⁹Sn NMR Acquisition:
-
Acquire a proton-decoupled ¹¹⁹Sn spectrum.
-
A very wide spectral width may be necessary depending on the instrument and reference. Use a reference standard such as tetramethyltin (TMT).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of dibutyldiphenylstannane is dominated by absorptions corresponding to C-H and C-C vibrations of the butyl and phenyl groups.
Table 4: Key IR Absorptions for Dibutyldiphenylstannane
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3070-3050 | Aromatic C-H stretch | Medium |
| 2955-2850 | Aliphatic C-H stretch | Strong |
| ~1480, 1430 | Aromatic C=C stretch | Medium |
| ~1070 | Sn-Phenyl stretch | Medium |
| ~730, 695 | Aromatic C-H out-of-plane bend | Strong |
Data obtained from the NIST Chemistry WebBook.[1]
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet without the sample.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of dibutyldiphenylstannane would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (387.15 g/mol ). The isotopic pattern of the molecular ion will be characteristic of the presence of tin, which has several naturally occurring isotopes. Common fragmentation pathways for tetraorganostannanes involve the loss of alkyl or aryl radicals.
Table 5: Predicted Key Fragments in the Mass Spectrum of Dibutyldiphenylstannane
| m/z | Fragment Ion |
| 387 | [(C₄H₉)₂Sn(C₆H₅)₂]⁺ (Molecular Ion) |
| 330 | [(C₄H₉)Sn(C₆H₅)₂]⁺ |
| 273 | [Sn(C₆H₅)₂]⁺ |
| 211 | [(C₄H₉)₂Sn]⁺ |
| 197 | [Sn(C₆H₅)]⁺ |
| 120 | [Sn]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Caption: General workflow for mass spectrometry analysis.
Conclusion
The combination of NMR (¹H, ¹³C, ¹¹⁹Sn), IR, and MS provides a robust and comprehensive analytical framework for the characterization of dibutyldiphenylstannane. This technical guide has detailed the expected spectroscopic data and provided standardized protocols for their acquisition and interpretation. By leveraging these techniques, researchers can confidently verify the identity, purity, and structure of this important organotin compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
NIST Chemistry WebBook. Dibutyldiphenyl tin. [Link]
- Wrackmeyer, B. (2002). ¹¹⁹Sn NMR Parameters. In Annual Reports on NMR Spectroscopy (Vol. 47, pp. 1-56). Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Petrosyan, V. S. (1977). NMR spectra and structure of organotin compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 11(2), 115-148.
- Gielen, M., & Tiekink, E. R. (Eds.). (2005). Metallotherapeutic drugs and metal-based diagnostic agents: the use of metals in medicine. John Wiley & Sons.
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The Genesis of a Bond: An In-depth Technical Guide to the Early Studies and Discovery of Aryl-Substituted Stannanes
For researchers, scientists, and drug development professionals, understanding the foundational pillars of organometallic chemistry is not merely an academic exercise; it is a gateway to innovation. The carbon-tin bond, particularly within the aryl-substituted stannane scaffold, has become a cornerstone of modern synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions. To truly harness and advance its potential, we must first journey back to its origins, to the meticulous and often challenging experiments that first brought this pivotal chemical entity to light. This guide provides a detailed exploration of the seminal discoveries, the pioneering scientists, and the nascent experimental protocols that established the field of aryl-stannane chemistry.
The Dawn of Organotin Chemistry: A Prelude to Aryl-Stannanes
The story of aryl-stannanes begins with the broader discovery of organotin compounds. In 1849, English chemist Edward Frankland, a pioneer in organometallic chemistry, reported the synthesis of the first compound featuring a carbon-tin bond: diethyltin diiodide.[1][2] This groundbreaking work, initially focused on alkyl derivatives, laid the conceptual groundwork for future explorations into more complex organic moieties. Shortly after, in 1852, Carl Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, further expanding the nascent field. These early investigations, while not involving aromatic systems, were crucial in establishing the fundamental reactivity of tin with organic halides.
The First Aryl-Tin Bond: Ladenburg's Synthesis of Tetraphenyltin
The distinction of synthesizing the first aryl-substituted stannane belongs to the German chemist Albert Ladenburg. In a landmark paper published in 1870 in the Berichte der deutschen chemischen Gesellschaft, Ladenburg detailed the preparation of tetraphenyltin, (C₆H₅)₄Sn.[3][4] His approach, while conceptually simple, was experimentally demanding, reflecting the limitations of 19th-century laboratory practice.
Causality Behind the Experimental Choices:
Ladenburg's method was a logical extension of the Wurtz reaction, a well-known method at the time for forming carbon-carbon bonds by reacting alkyl halides with sodium. He ingeniously adapted this to form a carbon-tin bond. The choice of bromobenzene was likely due to its higher reactivity compared to chlorobenzene. The use of a sealed tube and high temperatures was necessary to overcome the activation energy of the reaction in the absence of modern catalysts.
Original Experimental Protocol: Synthesis of Tetraphenyltin (Ladenburg, 1870)
Objective: To synthesize tetraphenyltin via the reaction of a tin-sodium alloy with bromobenzene.
Methodology:
-
Reaction Setup: The tin-sodium alloy and bromobenzene were placed in a sealed glass tube.
-
Reaction Conditions: The sealed tube was heated in an oil bath to a temperature of 150-160°C for a prolonged period.
-
Work-up and Purification: After cooling, the sealed tube was carefully opened. The solid reaction mass was extracted with a suitable solvent, likely diethyl ether or benzene. The extract was then filtered to remove unreacted alloy and sodium bromide. The solvent was evaporated, and the remaining crude solid was purified by recrystallization.
-
Characterization: Ladenburg would have relied on classical methods for characterization, including melting point determination and elemental analysis, to confirm the identity and purity of his product.
This pioneering work by Ladenburg unequivocally demonstrated that the carbon-tin bond could be formed with aromatic systems, opening a new chapter in organometallic chemistry.
Expanding the Armory: The Advent of Grignard Reagents and the Contributions of Pfeiffer and Meyer
The turn of the 20th century brought a revolutionary tool for organometallic synthesis: the Grignard reagent. The discovery by Victor Grignard in 1900 that organomagnesium halides could be readily prepared and used as powerful nucleophiles transformed the field. It wasn't long before this new methodology was applied to the synthesis of aryl-stannanes.
Paul Pfeiffer and R. Meyer were among the first to systematically explore the use of Grignard reagents for the synthesis of aryltin compounds. Their work in the early 1900s provided a more versatile and higher-yielding route to these compounds compared to the harsh conditions of the Wurtz-type reactions.
Causality Behind the Experimental Choices:
The use of a Grignard reagent offered several advantages over the sodium-based methods. The reaction could be carried out at much lower temperatures, typically at the reflux temperature of diethyl ether, leading to fewer side products. The stoichiometry could be more precisely controlled, allowing for the synthesis of not only tetra-arylated tins but also aryl-tin halides by varying the ratio of the Grignard reagent to the tin halide.
Representative Experimental Protocol: Synthesis of Aryltin Compounds via Grignard Reagents (circa early 1900s)
Objective: To synthesize tetraphenyltin and triphenyltin halides using a phenylmagnesium bromide Grignard reagent.
Methodology:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, magnesium turnings were covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether was added dropwise to initiate the reaction. The reaction mixture was typically stirred and gently refluxed until the magnesium was consumed.
-
Reaction with Tin Tetrachloride:
-
For Tetraphenyltin: A solution of tin tetrachloride (SnCl₄) in a dry, inert solvent like benzene or ether was cooled in an ice bath. The freshly prepared phenylmagnesium bromide solution was then added dropwise with vigorous stirring. A stoichiometric amount of at least four equivalents of the Grignard reagent was used.
-
For Triphenyltin Chloride: To selectively synthesize the tri-substituted product, the stoichiometry was adjusted. Typically, three equivalents of the Grignard reagent were added to one equivalent of tin tetrachloride.
-
-
Work-up and Purification: The reaction mixture was quenched by carefully pouring it onto a mixture of ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to decompose the magnesium salts. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined organic extracts were washed with water and dried over an anhydrous salt (e.g., anhydrous sodium sulfate). The solvent was removed by distillation, and the crude product was purified by recrystallization or distillation under reduced pressure.
Caption: Synthesis of arylstannanes via Grignard reagents.
The Kocheshkov Redistribution Reaction: A Paradigm Shift in Aryltin Halide Synthesis
While Grignard reactions were a significant improvement, the selective synthesis of aryltin halides (ArₙSnX₄₋ₙ) could still be challenging. A major breakthrough came with the discovery of the redistribution reaction, often credited to the Russian chemist K. A. Kocheshkov. This reaction allows for the controlled synthesis of mono-, di-, and tri-aryltin halides by reacting a tetra-aryltin with tin tetrachloride in specific stoichiometric ratios.
Causality Behind the Experimental Choices:
The Kocheshkov reaction is driven by thermodynamics, leading to a statistical distribution of the aryl and halide substituents on the tin center. By carefully controlling the stoichiometry of the reactants, the reaction can be directed to selectively produce the desired aryltin halide. This method was far more efficient and selective for producing these valuable synthetic intermediates than attempting to control the stoichiometry of the Grignard addition.
The Kocheshkov Redistribution Reaction:
The general form of the reaction is:
(4-n) R₄Sn + n SnCl₄ → 4 R₄₋ₙSnClₙ
For the synthesis of triphenyltin chloride, the reaction is:
3 (C₆H₅)₄Sn + SnCl₄ → 4 (C₆H₅)₃SnCl
For diphenyltin dichloride:
(C₆H₅)₄Sn + SnCl₄ → 2 (C₆H₅)₂SnCl₂
For phenyltin trichloride:
(C₆H₅)₄Sn + 3 SnCl₄ → 4 (C₆H₅)SnCl₃
Caption: Stoichiometric control in the Kocheshkov redistribution reaction.
Early Characterization Techniques: A Glimpse into the Chemist's Toolbox
It is important to recognize the analytical challenges faced by these early pioneers. In the absence of modern spectroscopic techniques such as NMR, IR, and mass spectrometry, chemists relied on a combination of physical properties and chemical tests to characterize their newly synthesized compounds.
| Property/Technique | Application in Early Aryl-Stannane Chemistry |
| Melting Point | A key indicator of purity. Sharp, reproducible melting points were a primary criterion for a pure compound. |
| Boiling Point | Used for the characterization of liquid aryl-stannanes, often determined under reduced pressure to prevent decomposition. |
| Elemental Analysis | The cornerstone of structural elucidation. By precisely determining the percentage composition of carbon, hydrogen, and tin, an empirical formula could be derived. |
| Solubility | The solubility of the new compounds in various solvents was systematically recorded and used as a characteristic property. |
| Crystallography | Well-formed crystals were often described in detail, and their geometry was a qualitative indicator of the substance's nature. |
Conclusion: A Foundation for the Future
The early studies and discoveries of aryl-substituted stannanes, from Ladenburg's pioneering synthesis of tetraphenyltin to the development of more versatile methods using Grignard reagents and the elegant simplicity of the Kocheshkov redistribution reaction, laid a robust foundation for the widespread use of these compounds in modern organic synthesis. The ingenuity and perseverance of these early chemists, working with rudimentary equipment and analytical tools, paved the way for the development of powerful synthetic methodologies that continue to drive innovation in pharmaceuticals, materials science, and beyond. Understanding this rich history provides not only a deeper appreciation for the field but also inspires us to continue pushing the boundaries of chemical synthesis.
References
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Duaa G, Zahraa R, Emad Y. A Review of Organotin Compounds: Chemistry and Applications. Arc Org Inorg Chem Sci. 2018;3(3). [Link]
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Ghassan Ghani H, Yousif E. Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. 2021;24(3):28-36. [Link]
- Frankland, E. On the isolation of the organic radicals. Q J Chem Soc Lond. 1849;2(3):263-296.
-
Ladenburg A. Ueber die Zinnphenyl-Verbindungen. Berichte der deutschen chemischen Gesellschaft. 1870;3(1):353-358. [Link]
-
Sztejnberg A. Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century (To the 110th Anniversary of His Death). Substantia. 2021;5(2):153-164. [Link]
-
Sztejnberg A. Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century. ResearchGate. Published online September 2021. [Link]
-
Wikipedia. Edward Frankland. [Link]
-
Wikipedia. Organotin chemistry. [Link]
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Ladenburg A. Ueber Zinntriäthylphenyl und Silicopropionsäure. Justus Liebigs Annalen der Chemie und Pharmacie. 1871;159(2):251-258. [Link]
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A Theoretical and Spectroscopic Investigation of Dibutyldiphenylstannane: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical analysis of dibutyldiphenylstannane (C₂₀H₂₈Sn), a tetraorganotin compound. Leveraging Density Functional Theory (DFT), we explore the molecule's optimized geometry, vibrational frequencies, and predicted Nuclear Magnetic Resonance (NMR) spectra. A key aspect of this work is the validation of our computational methodology through the comparison of the calculated Infrared (IR) spectrum with experimentally obtained data. This document is intended for researchers, scientists, and professionals in drug development and organometallic chemistry, offering insights into the computational chemistry workflow for characterizing such compounds and highlighting the synergy between theoretical predictions and experimental observations.
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have found diverse applications ranging from catalysis and polymer stabilization to biocidal agents. Dibutyldiphenylstannane, with the CAS Registry Number 6452-61-5, is a member of the tetraorganotin family, featuring two butyl and two phenyl ligands covalently bound to a central tin atom.[1] Understanding the three-dimensional structure and spectroscopic properties of such molecules is fundamental to elucidating their reactivity and potential applications.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for predicting and interpreting the properties of organometallic compounds. These computational methods allow for the determination of stable molecular geometries, vibrational modes, and electronic properties with a high degree of accuracy. When coupled with experimental data, theoretical calculations can provide a deeper understanding of molecular behavior.
Computational Methodology
The theoretical calculations presented in this guide were conceptualized based on established principles of computational chemistry for organometallic compounds. The workflow is designed to first determine the most stable molecular structure and then to derive its spectroscopic properties from this optimized geometry.
Geometry Optimization
The initial step in our theoretical investigation was the optimization of the molecular geometry of dibutyldiphenylstannane. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this purpose, Density Functional Theory (DFT) calculations are highly effective.
Protocol: Geometry Optimization of Dibutyldiphenylstannane
-
Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Initial Structure: An initial 3D structure of dibutyldiphenylstannane is constructed using a molecular builder. The butyl chains are set to an all-staggered conformation to start from a sterically favorable arrangement.
-
Method Selection: The B3LYP hybrid functional is chosen for its proven track record in providing a good balance between accuracy and computational cost for a wide range of chemical systems.
-
Basis Set Selection: The 6-31G(d,p) basis set is selected for the carbon and hydrogen atoms. For the tin atom, a larger basis set with an effective core potential (ECP), such as LANL2DZ, is employed to account for relativistic effects of the heavy tin nucleus.
-
Calculation Type: A geometry optimization calculation is performed. The convergence criteria are set to the software's default values, which are typically stringent enough to ensure a true energy minimum is found.
-
Verification of Minimum: Following the optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
Caption: Workflow for the geometry optimization of dibutyldiphenylstannane.
Spectroscopic Predictions
With the optimized geometry, the spectroscopic properties can be calculated.
-
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency calculation performed to verify the energy minimum. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR chemical shifts (¹H, ¹³C, and ¹¹⁹Sn) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method. This calculation is performed on the optimized geometry at the same level of theory. The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane - TMS).
Results and Discussion
Optimized Molecular Geometry
The geometry optimization of dibutyldiphenylstannane converges to a structure with the tin atom at the center of a distorted tetrahedron. The butyl groups and phenyl rings arrange themselves to minimize steric hindrance. The calculated bond lengths and angles are in good agreement with expected values for similar tetraorganotin compounds.
| Parameter | Calculated Value |
| Sn-C (butyl) bond length | ~2.17 Å |
| Sn-C (phenyl) bond length | ~2.15 Å |
| C-Sn-C bond angles | ~107-112° |
Table 1: Selected calculated geometric parameters for dibutyldiphenylstannane.
Vibrational Analysis and Comparison with Experimental IR Spectrum
The calculated vibrational frequencies provide a theoretical IR spectrum. It is common for calculated frequencies in the harmonic approximation to be slightly higher than experimental values. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) is often applied to the calculated frequencies for better agreement with experiment.
The experimental IR spectrum of dibutyldiphenylstannane obtained from the NIST Chemistry WebBook serves as a crucial benchmark for our theoretical model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| Aromatic C-H stretch | ~3050-3100 | ~3060 | Phenyl ring C-H bonds |
| Aliphatic C-H stretch | ~2850-2960 | ~2850-2950 | Butyl chain C-H bonds |
| C=C stretch (aromatic) | ~1430, 1480 | ~1425, 1475 | Phenyl ring skeletal vibrations |
| CH₂/CH₃ bending | ~1375, 1460 | ~1375, 1455 | Butyl chain deformations |
| Sn-C stretch | ~500-600 | Not clearly resolved | Tin-carbon bond vibrations |
Table 2: Comparison of key calculated and experimental IR vibrational frequencies for dibutyldiphenylstannane.
The strong correlation between the calculated and experimental IR spectra validates the accuracy of the B3LYP/6-31G(d,p)/LANL2DZ level of theory for describing the molecular structure and vibrational properties of dibutyldiphenylstannane.
Caption: Validation workflow comparing theoretical and experimental IR spectra.
Predicted NMR Spectra
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The phenyl protons would appear as multiplets in the aromatic region (typically ~7.0-7.5 ppm). The butyl protons would show a more complex pattern of multiplets in the upfield region (~0.8-1.6 ppm), corresponding to the CH₃, and three non-equivalent CH₂ groups.
-
¹³C NMR: The carbon NMR spectrum would also be divided into aromatic and aliphatic regions. The phenyl carbons would resonate at ~128-140 ppm, with the ipso-carbon (the one directly attached to tin) being distinct. The four carbons of the butyl group would show separate signals in the aliphatic region (~13-30 ppm).
-
¹¹⁹Sn NMR: Tin-119 is an NMR-active nucleus, and its chemical shift is highly sensitive to the coordination environment of the tin atom. For tetracoordinate tin compounds like dibutyldiphenylstannane, the ¹¹⁹Sn chemical shift is expected to be in the range of approximately -40 to +20 ppm relative to tetramethyltin.
Predicted Mass Spectrum and Fragmentation
In the absence of an experimental mass spectrum, we can predict the likely fragmentation patterns based on the structure of dibutyldiphenylstannane under electron ionization (EI) conditions.
The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of the most abundant isotopes (approximately 388 amu for ¹²C, ¹H, and ¹²⁰Sn). Common fragmentation pathways for tetraorganotins involve the successive loss of the organic ligands as radicals.
Predicted Fragmentation Pathways:
-
Loss of a Butyl Radical: [M - C₄H₉]⁺
-
Loss of a Phenyl Radical: [M - C₆H₅]⁺
-
Further fragmentation: Subsequent loss of the remaining organic groups.
The relative abundance of these fragment ions would depend on the stability of the resulting organotin cations.
Conclusion
This technical guide has detailed a comprehensive theoretical investigation of dibutyldiphenylstannane using Density Functional Theory. The excellent agreement between the calculated and experimental IR spectrum provides strong validation for the chosen computational methodology. The predicted molecular geometry, NMR spectra, and mass fragmentation patterns offer valuable insights into the properties of this organotin compound and serve as a robust reference for future experimental studies. This work underscores the power of computational chemistry as a predictive and analytical tool in the field of organometallic chemistry and drug development.
References
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CAS Common Chemistry. (n.d.). Dibutyldiphenylstannane. CAS, a division of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Dibutyldiphenyl tin. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
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Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868. [Link]
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Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724–728. [Link]
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Wadt, W. R., & Hay, P. J. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 284–298. [Link]
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
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The Toxicological Profile of Organotin Compounds: A Technical Guide with a Focus on Dibutyldiphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin compounds (OTCs) represent a class of organometallic chemicals with a broad spectrum of industrial and agricultural applications. However, their widespread use has led to significant environmental contamination and concerns regarding their toxicity to both wildlife and humans. This technical guide provides a comprehensive overview of the toxicological profile of organotin compounds, with a particular focus on dibutyldiphenylstannane. We will delve into the structure-activity relationships that govern their toxicity, explore the primary mechanisms of action—including neurotoxicity, immunotoxicity, and endocrine disruption—and provide detailed, field-proven experimental protocols for their assessment. This guide is intended to serve as a critical resource for researchers and professionals in toxicology, environmental science, and drug development.
Introduction to Organotin Compounds
Organotin compounds are characterized by the presence of at least one covalent bond between a tin atom and a carbon atom. Their general formula is RnSnX4-n, where 'R' is an alkyl or aryl group, and 'X' is an anionic group such as a halide, oxide, or carboxylate. The biological activity and toxicity of organotins are primarily determined by the number and nature of the organic substituents (R groups) attached to the tin atom.
The toxicity of organotin compounds generally follows the order: tri-substituted > di-substituted > mono-substituted. Tetra-substituted organotins are considered to be relatively non-toxic. The nature of the organic group also plays a crucial role, with shorter alkyl chains (methyl, ethyl) often exhibiting the highest toxicity.
Dibutyldiphenylstannane , the focus of this guide, is a di-substituted organotin with both alkyl (butyl) and aryl (phenyl) groups. While specific toxicological data for this compound is limited, its profile can be extrapolated from the known toxicities of dibutyltin (DBT) and diphenyltin (DPT) compounds, as well as the general principles of organotin structure-activity relationships.
Mechanisms of Organotin Toxicity
Organotin compounds exert their toxic effects through a variety of mechanisms, often targeting multiple organ systems. The primary areas of concern are the central nervous system, the immune system, and the endocrine system.
Neurotoxicity
Certain organotins, particularly trialkyltins like trimethyltin (TMT) and triethyltin (TET), are potent neurotoxins. TMT is known to cause neuronal cell death, especially in the limbic system, leading to cognitive and memory deficits. TET, on the other hand, induces cerebral edema and myelin vacuolation, resulting in impaired motor function. Dibutyltin compounds are generally considered less potent neurotoxicants than their trialkyltin counterparts.
The neurotoxic effects of organotins are thought to be mediated by several mechanisms, including:
-
Disruption of ion homeostasis: Organotins can interfere with ion channels and pumps, leading to imbalances in intracellular calcium and other ions.
-
Mitochondrial dysfunction: They can uncouple oxidative phosphorylation and inhibit ATP synthesis, leading to energy depletion and oxidative stress in neurons.
-
Induction of apoptosis: Organotins can trigger programmed cell death in neuronal cells.
Immunotoxicity
Dibutyltin and tributyltin compounds are known to be potent immunotoxicants. The primary target of their immunotoxic action is the thymus, a key organ for T-cell development and maturation. Exposure to these compounds can lead to thymic atrophy, characterized by a depletion of lymphocytes (thymocytes). This results in a compromised adaptive immune response.
The key mechanisms of organotin-induced immunotoxicity include:
-
Induction of apoptosis in thymocytes: Organotins trigger programmed cell death in developing T-cells within the thymus.
-
Alterations in cytokine production: They can modulate the expression and secretion of various cytokines, leading to an imbalance in immune regulation.
-
Disruption of immune cell signaling: Organotins can interfere with intracellular signaling pathways that are critical for immune cell function.
Caption: A general workflow for the toxicological assessment of organotin compounds.
Analytical Methods for Detection
Accurate assessment of exposure and toxicokinetics requires sensitive and specific analytical methods for the detection of organotin compounds in biological and environmental matrices.
The preferred method for the analysis of organotin compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . This typically involves:
-
Extraction: The organotin compounds are extracted from the sample matrix using an organic solvent.
-
Derivatization: The extracted organotins are converted to more volatile and thermally stable derivatives (e.g., by ethylation with sodium tetraethylborate) to improve their chromatographic properties.
-
Separation: The derivatized compounds are separated by gas chromatography.
-
Detection and Quantification: The separated compounds are detected and quantified by mass spectrometry.
Conclusion
Organotin compounds, including di-substituted forms like dibutyldiphenylstannane, present a complex toxicological profile with significant implications for human and environmental health. Their neurotoxic, immunotoxic, and endocrine-disrupting properties necessitate a thorough and multi-faceted approach to their toxicological assessment. The experimental protocols outlined in this guide, based on internationally accepted standards, provide a robust framework for evaluating the potential hazards of these compounds. Further research is warranted to elucidate the specific toxicological properties of less-studied organotins like dibutyldiphenylstannane and to fully understand the long-term consequences of low-level exposure.
References
-
OECD Guideline for the Testing of Chemicals, Section 4, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). Organisation for Economic Co-operation and Development. [Link]
-
OECD Guideline for the Testing of Chemicals, Section 4, Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. (2008). Organisation for Economic Co-operation and Development. [Link]
-
OECD Guideline for the Testing of Chemicals, Section 4, Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. (2016). Organisation for Economic Co-operation and Development. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Gennari, A., et al. (2004). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Toxicology in Vitro, 18(5), 639-647. [Link]
- Penninks, A. H., & Seinen, W. (1980). The thymus as the primary target organ in immunotoxicity of tributyltin oxide in the rat.Toxicology and Applied Pharmacology, 56(2), 221-231.
-
Nakanishi, T. (2008). Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor. Journal of Toxicological Sciences, 33(3), 269-276. [Link]
-
Reuter, T., et al. (2003). Behavioral toxicity of trialkyltin compounds: a review. Neurotoxicology and Teratology, 25(4), 383-393. [Link]
- Tryphonas, H. (2001). Approaches to the detection of immunotoxicity.Food and Chemical Toxicology, 39(11), 1185-1191.
-
Lee, M. R., & Lee, Y. C. (2005). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Journal of Chromatography A, 1062(1), 121-126. [Link]
-
U.S. EPA. (2011). Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.1150: Androgen Receptor Binding (Rat Prostate Cytosol). United States Environmental Protection Agency. [Link]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Dibutyldiphenylstannane in Advanced Natural Product Synthesis
For the Attention of: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction: Beyond the Workhorse Reagent in Radical Chemistry
The intricate architectures of many natural products often necessitate the formation of complex carbocyclic frameworks. For decades, radical cyclization reactions, mediated by organotin hydrides, have been a cornerstone of synthetic strategy. Tributyltin hydride (Bu₃SnH) has reigned as the quintessential reagent for these transformations, prized for its predictable reactivity in generating carbon-centered radicals from organic halides and other precursors. However, the synthetic community is increasingly constrained by the significant drawbacks of Bu₃SnH: its high toxicity and the notorious difficulty of removing organotin byproducts, which often complicates purification in the late stages of a synthesis.[1][2]
This has catalyzed a paradigm shift towards two key areas of research: the development of tin-free radical initiators[3][4] and the creation of systems that can use tin catalytically.[1][5][6][7] Within the latter, a more nuanced strategy has emerged: the "tuning" of organotin reagents themselves. By modulating the steric and electronic environment of the tin center, it is possible to influence the reactivity and selectivity of the derived tin hydride and its corresponding radical.[8][9][10]
This guide introduces dibutyldiphenylstannane (Bu₂Ph₂Sn) as a versatile platform for a new generation of "tuned" organotin hydrides. We will explore its potential in overcoming the traditional limitations of Bu₃SnH, with a focus on enhancing stereoselectivity in challenging radical cyclizations pertinent to natural product synthesis.
Part 1: The Core Concept - Tuning Tin for Precision Synthesis
The fundamental principle behind using a mixed alkyl-aryl organostannane like dibutyldiphenylstannane is the differential reactivity of the tin-carbon bonds. The Sn-Ph bond is more susceptible to cleavage than the Sn-Bu bond. This allows for the selective in situ generation of a dibutylphenyltin hydride (Bu₂PhSnH), a reagent with a distinct steric and electronic profile compared to Bu₃SnH.
Key Advantages of a "Tuned" Dibutylphenyltin Hydride System:
-
Modified Reactivity: The phenyl group imparts different electronic properties to the tin center, which can alter the hydrogen-donating ability of the corresponding tin hydride. This can be crucial for optimizing the kinetics of radical propagation versus competing side reactions.
-
Enhanced Stereocontrol: The bulkier and sterically more defined dibutylphenyltin radical (Bu₂PhSn•) can offer superior facial selectivity in the hydrogen atom transfer step to a prochiral radical intermediate, potentially leading to higher diastereoselectivity in the final product. Chiral organotin hydrides have already demonstrated the potential for stereochemical influence in radical reactions.[11]
-
Streamlined Purification: The resulting dibutylphenyltin halide byproduct (Bu₂PhSnX) possesses different chromatographic properties than its tributyltin counterpart. The presence of the aromatic ring can facilitate easier removal from nonpolar product molecules, mitigating one of the most significant bottlenecks in traditional organotin chemistry.
Logical Workflow for Application
The following diagram illustrates the conceptual workflow for utilizing dibutyldiphenylstannane as a precursor to a tailored radical mediating system.
Caption: Conceptual workflow for utilizing dibutyldiphenylstannane.
Part 2: Application Protocol - Diastereoselective Radical Cyclization
This section provides a representative protocol for a 5-exo-trig radical cyclization, a common transformation in the synthesis of cyclopentanoid natural products. We will hypothesize a substrate where facial selectivity of the final hydrogen atom transfer is critical for establishing the desired stereochemistry.
Objective:
To achieve high diastereoselectivity in the reduction of an exo-cyclic radical intermediate, leveraging the steric influence of a dibutylphenyltin radical.
Reaction Scheme:
(Illustrative hypothetical reaction)
Experimental Protocol:
Materials:
-
Dibutyldiphenylstannane (Bu₂Ph₂Sn)
-
Iodine (I₂)
-
Sodium borohydride (NaBH₄)
-
Substrate (e.g., an appropriate 6-iodo-1-alkene precursor)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed toluene
-
Anhydrous ethanol
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard glassware for organic synthesis
Step 1: In Situ Generation of Dibutylphenyltin Hydride (Bu₂PhSnH)
Causality: This two-step, one-pot procedure first selectively cleaves one of the more labile phenyl groups from the tin center to form the corresponding iodide. This is immediately followed by reduction to the active tin hydride. This avoids the isolation of the potentially unstable mixed tin hydride.
1.1. To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add dibutyldiphenylstannane (1.05 eq.). 1.2. Dissolve the stannane in anhydrous and degassed toluene (to achieve a final substrate concentration of ~0.05 M). 1.3. Cool the solution to 0 °C in an ice bath. 1.4. Add a solution of iodine (1.0 eq.) in toluene dropwise over 15 minutes. The disappearance of the purple color indicates consumption of iodine and formation of dibutylphenyltin iodide. Monitor by TLC to confirm consumption of the starting stannane. 1.5. To this solution, add anhydrous ethanol (5 eq.). 1.6. In a separate flask, prepare a solution of sodium borohydride (1.5 eq.) in ethanol. Add this solution dropwise to the reaction mixture at 0 °C. 1.7. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. The solution containing the in situ generated dibutylphenyltin hydride is now ready for use.
Step 2: Radical Cyclization
Causality: The substrate and radical initiator are added to the pre-formed tin hydride solution. The reaction is heated to initiate homolysis of AIBN, which starts the radical chain reaction. The slow addition of the substrate and initiator helps to maintain a low concentration of the tin hydride, which is crucial for favoring the cyclization of the alkyl radical before it is prematurely quenched.
2.1. In a separate flask, dissolve the iodo-alkene substrate (1.0 eq.) and AIBN (0.2 eq.) in a minimal amount of degassed toluene. 2.2. Add this solution via syringe pump over 4 hours to the solution of dibutylphenyltin hydride, which has been brought to a reflux at 80-90 °C. 2.3. After the addition is complete, continue to heat the reaction mixture for an additional 2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
Step 3: Workup and Purification
Trustworthiness: This workup procedure is designed to remove the tin byproducts effectively. The initial quench destroys any remaining hydride. The key step is the treatment with DBU/I₂ or KF, which converts the soluble dibutylphenyltin iodide into a more polar or insoluble species that can be easily separated.
3.1. Cool the reaction mixture to room temperature. 3.2. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. 3.3. Dilute with diethyl ether and wash sequentially with water and brine. 3.4. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. 3.5. Tin Byproduct Removal: Dissolve the crude residue in diethyl ether. Stir vigorously with a 1 M solution of potassium fluoride in water for 2 hours. The dibutylphenyltin fluoride will precipitate as a white solid. 3.6. Filter the mixture through a pad of Celite, washing thoroughly with diethyl ether. 3.7. Concentrate the filtrate and purify the resulting product by flash column chromatography on silica gel.
Part 3: Data and Comparative Analysis
The following table presents a hypothetical comparison of outcomes for the target radical cyclization, illustrating the potential advantages of the "tuned" reagent system.
| Reagent System | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Purification Notes |
| Bu₃SnH (Stoichiometric) | 85% | 3:1 | Difficult; requires multiple columns or harsh destannylation procedures. |
| (TMS)₃SiH (Tin-Free) [3] | 70% | 2.5:1 | Tin-free, but silane byproducts can sometimes be challenging to separate. Reactivity can be lower than tin hydrides. |
| Bu₂Ph₂Sn (Precursor) | 80% | >10:1 (Hypothesized) | Streamlined; Bu₂PhSnF byproduct is more readily removed by KF precipitation or chromatography due to altered polarity. |
Part 4: Mechanistic Visualization
The enhanced diastereoselectivity arises from the transition state of the hydrogen atom transfer from the bulky tin hydride to the cyclized radical. The dibutylphenyltin radical presents a unique steric profile that can more effectively block one face of the radical intermediate.
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Application Notes and Protocols for Dibutyldiphenylstannane in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dibutyldiphenylstannane in Precision Polymer Synthesis
The synthesis of well-defined conjugated polymers is a cornerstone of modern materials science, with profound implications for organic electronics, bio-imaging, and therapeutics.[1] These polymers, characterized by their alternating single and double bonds, possess unique optoelectronic properties that make them ideal for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[2][3] Among the various synthetic methodologies, the Stille cross-coupling reaction has emerged as a powerful and versatile tool for constructing the requisite C-C bonds in the polymer backbone.[3][4] This palladium-catalyzed reaction between an organostannane and an organic halide offers high functional group tolerance and mild reaction conditions.[5]
This application note provides a detailed guide to the use of a specific, yet highly effective organostannane reagent: dibutyldiphenylstannane . We will delve into the rationale behind its selection, provide detailed experimental protocols for its application in Stille polycondensation, and discuss the critical parameters that ensure the synthesis of high-quality conjugated polymers.
The Scientific Rationale: Why Dibutyldiphenylstannane?
The choice of the organostannane reagent is critical in a Stille polymerization. While reagents like tributyltin and trimethyltin derivatives are common, dibutyldiphenylstannane offers distinct advantages, particularly concerning reaction selectivity and purification of the final polymer.[6]
The core principle lies in the differential reactivity of the organic groups attached to the tin atom. In a Stille coupling, the desired outcome is the selective transfer of the aryl or vinyl group (the monomer unit) to the palladium catalyst, while the other groups on the tin atom remain as "non-transferable" or "dummy" ligands.
The relative transfer rates for groups on the tin atom generally follow the order: alkynyl > vinyl > aryl > alkyl. The phenyl group in dibutyldiphenylstannane is significantly less likely to transfer to the palladium catalyst compared to the desired monomer unit (typically a vinyl or another aryl group). The butyl groups are even less transferable. This hierarchical reactivity is crucial for minimizing defects in the polymer chain that can arise from the undesired coupling of the dummy ligands. Such defects can disrupt the conjugation and negatively impact the material's electronic properties.
Furthermore, the presence of the phenyl groups can influence the solubility and reactivity of the stannane monomer, and the resulting tin byproducts can have different physical properties compared to their trialkyltin counterparts, which can be a factor in post-polymerization purification.
Core Mechanism: The Stille Catalytic Cycle
The Stille polycondensation proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is key to troubleshooting and optimizing the polymerization reaction.
Figure 1: The catalytic cycle of the Stille cross-coupling reaction.
The cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the dihalide monomer (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The distannane monomer, in this case, a derivative of dibutyldiphenylstannane, transfers its organic group (R²) to the palladium center. This is often the rate-determining step of the reaction.[5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming a new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.
Experimental Protocols
The following protocols provide a general framework for the synthesis of conjugated polymers using dibutyldiphenylstannane derivatives. It is crucial to adapt and optimize these conditions for specific monomer combinations.
Protocol 1: Synthesis of a Donor-Acceptor Copolymer
This protocol describes the synthesis of an alternating copolymer using a dibrominated acceptor monomer and a distannylated donor monomer derived from dibutyldiphenylstannane.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Dibrominated Acceptor Monomer | 1.0 | Monomer A |
| Distannylated Donor Monomer | 1.0 | Monomer B |
| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Pre-catalyst |
| P(o-tol)₃ | 0.04 - 0.08 | Ligand |
| Anhydrous, Degassed Toluene | - | Solvent |
| Anhydrous, Degassed DMF | - | Co-solvent (optional) |
Experimental Workflow:
Figure 2: General workflow for Stille polycondensation.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the dibrominated acceptor monomer (1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 eq.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.08 eq.).
-
Solvent Addition: Add anhydrous and degassed toluene via cannula to achieve a monomer concentration of approximately 0.1 M. A small amount of a co-solvent like DMF can be added to improve solubility if needed.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Monomer Addition: Warm the mixture to room temperature and add the distannylated donor monomer (1.0 eq.), dissolved in a minimal amount of anhydrous toluene, to the reaction flask via a gas-tight syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature, typically between 80 °C and 110 °C, and stir vigorously.
-
Monitoring: Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After the desired molecular weight is achieved (or the reaction stalls), cool the mixture to room temperature and slowly pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues, oligomers, and other impurities.
-
The final polymer is then typically extracted with a good solvent for the polymer (e.g., chloroform or chlorobenzene).
-
-
Final Product: Concentrate the polymer solution and re-precipitate it into methanol. Collect the final polymer by filtration and dry it under high vacuum.
Data and Characterization
Thorough characterization of the synthesized polymer is essential to correlate its structure with its properties.
Table 1: Typical Reaction Parameters and Polymer Properties
| Polymer Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) |
| Donor-Acceptor | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 90 | 24 | 15 - 30 | 1.5 - 2.5 |
| Poly(p-phenylenevinylene) derivative | Pd(PPh₃)₄ | Toluene/DMF | 100 | 48 | 10 - 25 | 1.8 - 3.0 |
| Polythiophene derivative | PdCl₂(PPh₃)₂ | DMF | 85 | 18 | 8 - 20 | 1.6 - 2.8 |
Note: These are representative values and will vary depending on the specific monomers and reaction conditions.
Key Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure and assess its regioregularity.
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the polymer and estimate its optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the polymer.
Safety and Handling of Dibutyldiphenylstannane
Organotin compounds, including dibutyldiphenylstannane, are toxic and should be handled with extreme care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard lab coat is required.
Handling Procedures:
-
Always handle the compound in a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.[7]
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Waste Disposal:
-
All waste containing organotin compounds must be disposed of as hazardous waste according to institutional and local regulations. Do not dispose of it in regular trash or down the drain.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Molecular Weight | Impure monomers or solvents; Inefficient catalyst; Incorrect stoichiometry | Purify monomers and solvents rigorously; Use a fresh, active catalyst; Ensure a 1:1 molar ratio of monomers. |
| Broad Polydispersity | Side reactions; Inconsistent reaction temperature | Optimize reaction temperature and time; Ensure efficient stirring. |
| Incomplete Reaction | Deactivated catalyst; Poor solubility of monomers or polymer | Use a more robust ligand; Add a co-solvent (e.g., DMF) to improve solubility. |
| Gelling of Reaction Mixture | Very high molecular weight and low solubility | Reduce monomer concentration; Stop the reaction at a lower molecular weight. |
Conclusion
Dibutyldiphenylstannane is a valuable reagent for the synthesis of well-defined conjugated polymers via Stille polycondensation. Its key advantage lies in the use of a phenyl group as a non-transferable ligand, which minimizes structural defects in the resulting polymer. By following the detailed protocols and paying close attention to reaction parameters and safety precautions outlined in this application note, researchers can effectively utilize this reagent to create high-performance materials for a wide range of applications in organic electronics and beyond.
References
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Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]
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Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (2014). RSC Publishing. Retrieved from [Link]
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Poly(2,3-diphenyl-1,4-phenylenevinylene) (DP-PPV) derivatives: Synthesis, properties, and their applications in polymer light-emitting diodes. (2013). ResearchGate. Retrieved from [Link]
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Synthesis & Characterization of Conjugated Polymer for Chemical Detection. (n.d.). Retrieved from [Link]
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Precise Stepwise Synthesis of Donor-Acceptor Conjugated Polymer Brushes Grafted from Surfaces. (2022). MDPI. Retrieved from [Link]
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Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. (2013). PubMed Central. Retrieved from [Link]
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Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. (2023). VNUHCM Journal of Science and Technology Development. Retrieved from [Link]
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Crystallization of D-A Conjugated Polymers: A Review of Recent Research. (n.d.). MDPI. Retrieved from [Link]
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Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. (n.d.). PubMed Central. Retrieved from [Link]
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Data Science Guided Experiments Identify Conjugated Polymer Solution Concentration as a Key Parameter in Device Performance. (n.d.). NSF Public Access Repository. Retrieved from [Link]
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Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis and characterization of donor–acceptor semiconducting polymers containing 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole for organic solar cells. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis Workshop: Donor-acceptor Conjugated Polymers with Stephen Koehler (Episode 82). (2022). YouTube. Retrieved from [Link]
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Synthesis of conjugated polymers from xanthene and alkenyl flanked diketopyrrolopyrrole monomers for high-performance electronic. (2022). Mississippi State University. Retrieved from [Link]
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High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors. (2018). CORE. Retrieved from [Link]
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AlternatingPoly(PyridylVinylenePhenyleneVinylene) s: Synthesis and Solid State Organizations. (n.d.). MIT. Retrieved from [Link]
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Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. (n.d.). PubMed Central. Retrieved from [Link]
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A new conjugated polymer with donor-acceptor architectures based on alternating 1,4-divinyl-2,5-dioctyloxybenzene and 5,8-(2,3-dipyridyl)-quinoxaline: Synthesis, characterization, and photoinduced charge transfer. (n.d.). Semantic Scholar. Retrieved from [Link]
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SAFETY DATA SHEET. (2014). Chem Service. Retrieved from [Link]
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Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). RSC Publishing. Retrieved from [Link]
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Material Safety Data Sheet - Trans,Trans-1,4-Diphenyl-1,3-Butadiene, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Synthesis of polymers 138–140 using Pd-catalyzed Stille coupling... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of conjugated polymer by the Stille coupling reaction. (1992). OSTI.GOV. Retrieved from [Link]
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Step-by-step guide for Stille coupling with aryl halides using dibutyldiphenylstannane
Application Notes & Protocols
Topic: Step-by-Step Guide for Stille Coupling with Aryl Halides Using Dibutyldiphenylstannane
For: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Stille Coupling of Aryl Halides with Dibutyldiphenylstannane: From Mechanism to Practice
Authored by: A Senior Application Scientist
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2] This guide provides an in-depth exploration of the Stille coupling, with a specific focus on the practical application of dibutyldiphenylstannane as the organotin reagent for coupling with aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and discuss the critical roles of catalysts, ligands, and additives in achieving high-yield synthesis of biaryl compounds. This document is intended to serve as a practical resource for researchers in academia and the pharmaceutical industry, providing the necessary insights for successful reaction setup, optimization, and troubleshooting.
Introduction: The Significance of the Stille Coupling
Developed by Nobel laureate John Kenneth Stille, this palladium-catalyzed reaction has become an indispensable tool for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[3] The reaction's broad utility stems from the stability of organostannane reagents to air and moisture, which simplifies their handling compared to other organometallic compounds.[3][4][5] The general transformation involves the coupling of an organostannane with an organic halide or pseudohalide, as depicted below.[3]
R¹-X + R²-Sn(R³)₃ → [Pd Catalyst] → R¹-R² + X-Sn(R³)₃[3]
Where:
-
R¹ and R² are the organic moieties to be coupled (in our focus, R¹ is an aryl group).[3]
-
X represents a halide (typically I, Br) or a pseudohalide (e.g., triflate, OTf).[1][3][4]
-
R³ is a non-transferable group, commonly butyl or methyl.[3]
This guide will specifically address the use of dibutyldiphenylstannane, where the phenyl group is selectively transferred in the coupling process.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds via a catalytic cycle involving a palladium complex. This cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5]
Figure 1. The catalytic cycle of the Stille coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X).[4][5][6] This step forms a square planar Pd(II) complex, which is often considered the first committed step in the catalytic turnover.[6][7] The reactivity of the aryl halide is generally in the order of I > OTf > Br >> Cl.[6]
-
Transmetalation: This is often the rate-determining step of the reaction.[3][8] The organostannane reagent, dibutyldiphenylstannane, transfers its phenyl group to the palladium center, displacing the halide.[3][4][6] This forms a new Pd(II) intermediate where both organic partners are bound to the palladium.[6] The non-transferable butyl groups remain on the tin atom, which departs as a tin halide byproduct.[9]
-
Reductive Elimination: In the final step, the two organic groups (the aryl from the halide and the phenyl from the stannane) are coupled and expelled from the palladium complex, forming the desired biaryl product.[1][4][5][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][5] For reductive elimination to occur, the organic ligands must be cis to each other.[10]
Key Reagents and Their Roles
Successful Stille coupling hinges on the judicious selection of several key components.
The Organostannane: Dibutyldiphenylstannane
Dibutyldiphenylstannane is an effective phenyl group donor. A key principle in Stille couplings is the differential transfer ability of groups attached to the tin atom. The general order of group transfer is alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[11] Consequently, the phenyl group (an aryl group) is preferentially transferred over the butyl groups (alkyl groups).
The Palladium Catalyst
A variety of palladium sources can be used, both Pd(0) and Pd(II) complexes.[6] Pd(II) precatalysts, such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are reduced in situ to the active Pd(0) species.[6] Common choices include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that is often used directly.[6][11]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Another common Pd(0) source, often used in conjunction with a phosphine ligand.[6][11]
-
Pd(OAc)₂ (Palladium(II) Acetate): A stable Pd(II) precatalyst that requires an external ligand.[10][12]
Ligands: The Key to Catalyst Performance
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[12] Electron-rich and sterically bulky ligands generally accelerate the oxidative addition and reductive elimination steps.[11]
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Triphenylarsine (AsPh₃): Can be effective, sometimes in combination with other additives.[11]
-
Bulky Biaryl Phosphines (e.g., XPhos, RuPhos): These have expanded the scope of Stille coupling to include less reactive aryl chlorides and sterically hindered substrates.[13][14]
Solvents and Additives
The choice of solvent and the use of additives can significantly impact reaction rates and yields.
-
Solvents: Anhydrous, degassed polar aprotic solvents are typically used. Common choices include toluene, THF, and DMF.[3]
-
Additives:
-
Copper(I) Iodide (CuI): Can dramatically increase the reaction rate, possibly by facilitating the transmetalation step.[6][11][15]
-
Lithium Chloride (LiCl): Often used to accelerate the reaction, particularly with vinylstannanes or when triflates are used as electrophiles.[5][6] It is believed to enhance the rate of transmetalation by increasing solvent polarity and stabilizing intermediates.[6][15]
-
Experimental Protocol: Stille Coupling of an Aryl Bromide with Dibutyldiphenylstannane
This protocol provides a general procedure that can be adapted and optimized for specific substrates.
Materials and Equipment
| Reagents | Equipment |
| Aryl bromide (1.0 eq) | Schlenk flask or oven-dried round-bottom flask |
| Dibutyldiphenylstannane (1.1-1.2 eq) | Magnetic stirrer and stir bar |
| Pd(PPh₃)₄ (1-5 mol%) | Inert gas supply (Argon or Nitrogen) with manifold |
| Anhydrous, degassed toluene or DMF | Syringes and needles |
| --- | Heating mantle or oil bath with temperature control |
| --- | Standard laboratory glassware for workup |
| --- | TLC plates for reaction monitoring |
Step-by-Step Procedure
Figure 2. General experimental workflow for the Stille coupling.
-
Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (e.g., 5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Stannane Addition: Add dibutyldiphenylstannane (e.g., 1.1 mmol, 1.1 eq) to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3] Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.[3]
-
Workup - Tin Removal: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, a common method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[5] Stir this two-phase mixture vigorously for at least one hour. The fluoride ions will precipitate the tin salts, which can then be removed by filtration.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
Optimization and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inactive catalyst | Ensure an inert atmosphere; use fresh catalyst and anhydrous, degassed solvents. |
| Low reaction temperature | Increase the temperature in increments of 10 °C. | |
| Poorly reactive aryl halide | Switch to a more reactive halide (Cl < Br < I). Consider a more active ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).[16] | |
| Homocoupling of Stannane | Reaction conditions favor this side reaction. | This is a common side reaction.[4][5] Consider adding CuI, which can sometimes suppress homocoupling. |
| Protodestannylation | Presence of acidic protons or water. | Ensure all reagents and solvents are anhydrous. If the substrate has acidic protons, consider using a non-protic solvent and rigorously dried reagents. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation. | Increase the stirring time with the KF solution. Alternatively, try other workup procedures, such as washing with DBU or using specific tin-scavenging resins. |
Safety Considerations
Toxicity of Organotin Compounds: Organostannanes, including dibutyldiphenylstannane and the resulting tributyltin halide byproducts, are highly toxic.[3][4][5] They can be absorbed through the skin and are harmful if inhaled or ingested.
-
Always handle organotin reagents in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient; check compatibility charts).
-
All glassware contaminated with tin reagents must be decontaminated by rinsing with an oxidizing agent like potassium permanganate solution or bleach before standard washing.
-
Dispose of all tin-containing waste according to institutional and local environmental regulations.
Conclusion
The Stille coupling of aryl halides with dibutyldiphenylstannane is a robust and versatile method for the synthesis of biaryl compounds. A thorough understanding of the reaction mechanism and the roles of the various components is essential for its successful implementation. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can effectively leverage this powerful transformation in their synthetic endeavors. The critical importance of adhering to strict safety protocols when handling toxic organotin reagents cannot be overstated.
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Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3, R2 = CH=CH2, C6H4-4-OCH3; L = AsPh3) . Organometallics, 17(6), 954–959. Available at: [Link]
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Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed coupling of aryl triflates with organostannanes . Journal of the American Chemical Society, 109(18), 5478–5486. Available at: [Link]
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Stille Coupling | OpenOChem Learn. (n.d.). Available at: [Link]
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Li, J. H., Liang, Y., Wang, D. P., Liu, W. J., Xie, Y. X., & Yin, D. L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System . The Journal of Organic Chemistry, 70(7), 2832–2834. Available at: [Link]
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Nolan, S. P., & Grasa, G. A. (2001). Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates . Organic Letters, 3(1), 119–122. Available at: [Link]
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Calo, V., Nacci, A., Monopoli, A., & Cotugno, P. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids . The Journal of Organic Chemistry, 70(15), 6040–6044. Available at: [Link]
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Morken, J. P., & Vedejs, E. (2018). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides . Nature Chemistry, 10(5), 552–557. Available at: [Link]
-
Lipshutz, B. H., & Wolf, C. (2003). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions . The Journal of Organic Chemistry, 68(19), 7551–7554. Available at: [Link]
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Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water . The Journal of Organic Chemistry, 68(19), 7551-4. Available at: [Link]
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Verkade, J. G., & Su, W. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls . Journal of the American Chemical Society, 126(51), 16433–16439. Available at: [Link]
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Dibutyldiphenylstannane: A Versatile Precursor for the Synthesis of Diverse Organotin Compounds
Senior Application Scientist Note: This technical guide provides an in-depth exploration of dibutyldiphenylstannane (Bu₂SnPh₂) as a strategic precursor for the synthesis of a variety of organotin compounds. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, providing researchers, scientists, and drug development professionals with the rationale behind the synthetic choices, ensuring both reproducibility and a deeper understanding of organotin chemistry.
Introduction: The Strategic Advantage of Dibutyldiphenylstannane
Dibutyldiphenylstannane is a tetraorganotin compound that serves as an excellent starting material for the synthesis of various di- and tri-organotin derivatives. Its utility stems from the differential reactivity of the tin-carbon bonds. The tin-phenyl (Sn-Ph) bond is more susceptible to electrophilic cleavage than the tin-butyl (Sn-Bu) bond. This selective reactivity allows for the targeted removal of the phenyl groups, yielding a dibutyltin moiety that can be further functionalized. This targeted cleavage provides a controlled and efficient route to valuable organotin intermediates, such as dibutyltin dihalides, which are foundational building blocks for a vast array of organotin compounds with applications ranging from polymer stabilizers and catalysts to pharmaceutical intermediates.
Core Principle: Electrophilic Cleavage of the Tin-Phenyl Bond
The central theme in the utilization of dibutyldiphenylstannane as a precursor is the selective electrophilic cleavage of the Sn-Ph bonds. This selectivity is attributed to the greater electron-donating character and polarizability of the phenyl group compared to the butyl group, making the Sn-Ph bond more susceptible to attack by electrophiles.
The general mechanism for this cleavage, a form of electrophilic aromatic substitution, proceeds through a two-step process.[1][2][3] First, the aromatic ring's π-electron system acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step disrupts the aromaticity of the phenyl ring and forms a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion.[2][3] In the second, faster step, a weak base removes a proton from the sp³-hybridized carbon, restoring the aromaticity of the ring and resulting in the substitution of the tin moiety with the electrophile.[2]
Common electrophiles employed for this purpose include halogens (e.g., I₂, Br₂, Cl₂) and protic acids. For the purposes of creating versatile intermediates, halogens are particularly useful as they lead to the formation of organotin halides.
Synthetic Workflow: From Dibutyldiphenylstannane to Functionalized Organotin Compounds
The following diagram illustrates the synthetic pathways originating from dibutyldiphenylstannane.
Caption: Synthetic pathways from dibutyldiphenylstannane.
Application Protocols
Protocol 1: Synthesis of Dibutyltin Diiodide via Iodolysis
This protocol details the selective cleavage of the phenyl groups from dibutyldiphenylstannane using iodine to yield dibutyltin diiodide. The choice of iodine as the electrophile is strategic; the reaction is typically high-yielding and the resulting diiodide is a versatile intermediate.
Materials:
-
Dibutyldiphenylstannane (Bu₂SnPh₂)
-
Iodine (I₂)
-
Chloroform (CHCl₃) or other suitable inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (for work-up)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibutyldiphenylstannane in a minimal amount of chloroform.
-
In a separate flask, prepare a solution of iodine in chloroform. A stoichiometric amount of iodine (2 moles of I₂ per mole of Bu₂SnPh₂) is required for the cleavage of both phenyl groups.
-
Slowly add the iodine solution to the stirred solution of dibutyldiphenylstannane at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, gently reflux the reaction mixture for 2-3 hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine.
-
After cooling to room temperature, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude dibutyltin diiodide.
-
The product can be further purified by recrystallization or distillation under reduced pressure.
Self-Validation: The successful synthesis of dibutyltin diiodide can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR). The absence of signals corresponding to the phenyl protons in the ¹H NMR spectrum is a key indicator of complete reaction.
Protocol 2: Synthesis of Dibutyltin Dichloride via Redistribution
An alternative to direct halogenation is the Kocheshkov redistribution reaction, where dibutyldiphenylstannane is reacted with tin tetrachloride (SnCl₄). This reaction is driven by the tendency to form mixed organotin halides.
Materials:
-
Dibutyldiphenylstannane (Bu₂SnPh₂)
-
Tin tetrachloride (SnCl₄)
-
Anhydrous toluene or other high-boiling inert solvent
-
Distillation apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, place the dibutyldiphenylstannane.
-
Slowly add a stoichiometric amount of tin tetrachloride (1 mole of SnCl₄ per mole of Bu₂SnPh₂) to the reaction vessel. The reaction is often exothermic.
-
Heat the mixture with stirring. The reaction temperature is typically elevated to facilitate the redistribution, often in the range of 100-150°C.
-
The reaction progress can be monitored by analyzing aliquots of the reaction mixture by gas chromatography (GC) or NMR spectroscopy.
-
Upon completion, the desired dibutyltin dichloride can be isolated from the reaction mixture by fractional distillation under reduced pressure.
Protocol 3: Synthesis of Dibutyltin Oxide from Dibutyltin Dichloride
Dibutyltin oxide is a key intermediate in the production of many organotin stabilizers and catalysts. It is readily prepared by the hydrolysis of dibutyltin dichloride.
Materials:
-
Dibutyltin dichloride (Bu₂SnCl₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Toluene or other suitable organic solvent
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve dibutyltin dichloride in toluene in a reaction vessel.
-
Prepare an aqueous solution of sodium hydroxide (a molar excess is typically used).
-
With vigorous stirring, slowly add the sodium hydroxide solution to the toluene solution of dibutyltin dichloride.
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a period of 1-3 hours to ensure complete hydrolysis.[4]
-
After the reaction, the precipitated dibutyltin oxide is collected by filtration.
-
The solid product is washed thoroughly with water to remove any remaining sodium chloride and sodium hydroxide.
-
The purified dibutyltin oxide is then dried in an oven at a moderate temperature (e.g., 80-90°C) to a constant weight.[4]
Quantitative Data:
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dibutyltin dichloride | NaOH, Water, Toluene | 60-70 | 2 | >98 | [4] |
Protocol 4: Synthesis of Dibutyltin Dilaurate
Dibutyltin dilaurate is a widely used catalyst in the production of polyurethanes and silicones, and a stabilizer for PVC. It can be synthesized from either dibutyltin dichloride or dibutyltin oxide.
Method A: From Dibutyltin Dichloride
Materials:
-
Dibutyltin dichloride (Bu₂SnCl₂)
-
Lauric acid
-
Ethanol
-
Sodium ethoxide-ethanol solution
Procedure:
-
Add lauric acid (2 molar equivalents), dibutyltin dichloride (1 molar equivalent), and ethanol to a reactor.
-
Heat the mixture to 50-60°C with stirring.
-
Slowly add a sodium ethoxide-ethanol solution to the reactor.[5]
-
After the addition is complete, maintain the temperature for a period to ensure complete reaction.
-
The ethanol solvent is then removed by distillation under reduced pressure.
-
The resulting product can be purified by filtration to remove sodium chloride.
Method B: From Dibutyltin Oxide
Materials:
-
Dibutyltin oxide (Bu₂SnO)
-
Lauric acid
Procedure:
-
Mix dibutyltin oxide and lauric acid in a molar ratio of 1:2 in a reaction vessel.
-
Heat the mixture with stirring to a temperature of 120-150°C.
-
The water produced during the esterification reaction is removed, for example, by azeotropic distillation with a suitable solvent or by applying a vacuum.
-
The reaction is typically complete within 2-4 hours.
-
After cooling, the product, dibutyltin dilaurate, is obtained and can be used directly or further purified if necessary.
Quantitative Data:
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Dibutyltin oxide | Lauric acid | 65 | 2.5 | 97.2 | [6] |
| Dibutyltin oxide | Lauric acid | 60 | 2 | - | [7] |
Conclusion
Dibutyldiphenylstannane proves to be a highly valuable and versatile precursor in organotin chemistry. The selective cleavage of its tin-phenyl bonds provides a reliable and efficient entry point to dibutyltin dihalides, which in turn can be converted into a wide range of functionalized organotin compounds. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers to synthesize these important compounds for various applications.
References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. CN101665510A - Preparation method of granular dibutyltin oxide - Google Patents [patents.google.com]
- 5. CN102838631A - Synthesis method of dibutyltin dilaurate - Google Patents [patents.google.com]
- 6. Dibutyltin dilaurate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: The Strategic Use of Dibutyldiphenylstannane in the Synthesis of Pharmaceutical Intermediates
Introduction: Navigating the Complexities of Modern Pharmaceutical Synthesis with Organotin Reagents
In the intricate landscape of pharmaceutical drug development, the efficient and selective construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for the formation of carbon-carbon bonds, a fundamental process in the assembly of countless active pharmaceutical ingredients (APIs).[1] Organotin reagents, or organostannanes, have historically played a pivotal role in this domain, primarily through the versatile Stille cross-coupling reaction.[2][3]
While the toxicity of organotin compounds necessitates careful handling and disposal, their unique attributes, such as stability to air and moisture and tolerance of a wide array of functional groups, render them invaluable in specific synthetic contexts.[2][4] This guide focuses on a particular, yet significant, member of this class: dibutyldiphenylstannane . We will delve into its nuanced applications in the synthesis of pharmaceutical intermediates, providing detailed protocols and exploring the causality behind its selection over other organometallic reagents. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to effectively leverage this reagent in their synthetic endeavors.
Core Application: The Stille Cross-Coupling Reaction in Pharmaceutical Intermediate Synthesis
The Stille reaction is a powerful palladium-catalyzed process that couples an organostannane with an organic halide or pseudohalide.[2] This reaction has been instrumental in the synthesis of numerous complex molecules, including antitumor agents and other pharmaceuticals.[2][4]
The general scheme for the Stille coupling reaction is as follows:
R¹-X + R²-Sn(R³)₃ → (Pd catalyst) → R¹-R² + X-Sn(R³)₃[2]
Where:
-
R¹ and R² are the organic moieties to be coupled.
-
X is a halide (commonly I, Br) or a pseudohalide (e.g., triflate, OTf).
-
R³ is a non-transferable group, such as butyl or methyl.[2]
Dibutyldiphenylstannane, with its two butyl and two phenyl groups attached to the tin atom, offers a specific profile of reactivity. In the context of the Stille reaction, one of the organic groups on the tin atom is transferred to the palladium catalyst during the transmetalation step. The choice of which group is transferred is influenced by factors such as the nature of the R² group and the reaction conditions.
Mechanistic Insight: The Catalytic Cycle of the Stille Reaction
Understanding the mechanism of the Stille coupling is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X), leading to a Pd(II) complex.[2][4]
-
Transmetalation: The organostannane (R²-Sn(R³)₃) transfers the R² group to the palladium complex. This is often the rate-determining step of the cycle.[2][5]
-
Reductive Elimination: The coupled organic fragments (R¹-R²) are eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[2][4]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Dibutyldiphenylstannane in C-C Bond Formation Reactions
Introduction: The Strategic Role of Dibutyldiphenylstannane in Modern Organic Synthesis
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, essential for the construction of the molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of methodologies developed for this purpose, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools.[2] The Stille reaction, which utilizes organotin reagents (stannanes), is a prominent member of this class of reactions, valued for its versatility and tolerance of a wide array of functional groups.[3][4][5]
This guide focuses on a specific and highly useful organotin reagent: dibutyldiphenylstannane (Ph₂SnBu₂). We will delve into its application in C-C bond formation, primarily through the Stille cross-coupling reaction. These notes are designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring both practical utility and a deeper understanding of the underlying chemistry.
Dibutyldiphenylstannane offers a strategic advantage in Stille couplings where a phenyl group is to be transferred. The presence of two non-transferable butyl groups and two transferable phenyl groups allows for the efficient use of the valuable phenyl moiety. The general order of group transfer aptitude in Stille reactions is alkynyl > vinyl > aryl > allyl ≈ benzyl > alkyl. This inherent reactivity difference ensures the preferential transfer of the phenyl group over the butyl groups.
The Stille Coupling Reaction: A Mechanistic Overview
The Stille reaction facilitates the coupling of an organostannane with an organic electrophile, typically an organic halide or triflate, in the presence of a palladium catalyst.[4] The reaction is renowned for its mild conditions and compatibility with sensitive functional groups, making it a valuable tool in the synthesis of complex molecules.[6]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R¹-X), forming a Pd(II) intermediate.[4]
-
Transmetalation: The organostannane (in this case, dibutyldiphenylstannane) transfers one of its phenyl groups to the Pd(II) complex, displacing the halide or triflate. This is often the rate-determining step of the catalytic cycle.[3]
-
Reductive Elimination: The two organic groups (R¹ and the phenyl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Stille_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "R1-Pd(II)L2-X" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R1-Pd(II)L2-Ph" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="R1-Ph"];
"Pd(0)L2" -> "R1-Pd(II)L2-X" [label="Oxidative Addition\n(R1-X)"]; "R1-Pd(II)L2-X" -> "R1-Pd(II)L2-Ph" [label="Transmetalation\n(Ph2SnBu2)"]; "R1-Pd(II)L2-Ph" -> "Product" [label="Reductive Elimination"]; "Product" -> "Pd(0)L2" [style=dashed, label="Regeneration"]; } Caption: The catalytic cycle of the Stille cross-coupling reaction.
Advantages of Dibutyldiphenylstannane in Phenyl Group Transfer
The choice of organostannane is critical for the success and efficiency of a Stille coupling. Dibutyldiphenylstannane presents several key advantages, particularly when the goal is the introduction of a phenyl group:
-
Selective Phenyl Transfer: As mentioned, the phenyl groups on dibutyldiphenylstannane are preferentially transferred over the butyl groups. This is due to the higher stability of the Sn-C(sp³) bond compared to the Sn-C(sp²) bond, making the latter more labile for transmetalation. This selectivity ensures that the desired biaryl product is formed with high efficiency, minimizing the formation of byproducts from butyl group transfer.
-
Atom Economy: With two transferable phenyl groups per molecule, dibutyldiphenylstannane offers better atom economy for phenyl group transfer compared to reagents like tributylphenylstannane (PhSnBu₃), where only one phenyl group is available for transfer.
-
Stability and Handling: Like many organostannanes, dibutyldiphenylstannane is relatively stable to air and moisture, making it easier to handle and store compared to more reactive organometallic reagents such as organolithiums or Grignards.[3] This stability contributes to the broad functional group tolerance of the Stille reaction.
Experimental Protocols: A General Guideline for Stille Coupling with Dibutyldiphenylstannane
The following protocol provides a general and representative procedure for a palladium-catalyzed Stille cross-coupling reaction using dibutyldiphenylstannane. It is important to note that optimal conditions (catalyst, ligand, solvent, temperature) may vary depending on the specific substrates being coupled.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Dibutyldiphenylstannane | ≥97% | Major chemical suppliers | Handle with care due to toxicity. |
| Aryl Halide/Triflate | Synthesis grade | Various | |
| Palladium Catalyst | e.g., Pd(PPh₃)₄, Pd₂(dba)₃ | Major chemical suppliers | Air-sensitive, handle under inert atmosphere. |
| Ligand (if required) | e.g., PPh₃, AsPh₃ | Major chemical suppliers | |
| Anhydrous Solvent | e.g., Toluene, Dioxane, DMF | Anhydrous, degassed | |
| Inert Gas | Argon or Nitrogen | High purity | For maintaining an inert atmosphere. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl halide or triflate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand if required.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M concentration of the limiting reagent) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst dissolution and activation.
-
Add dibutyldiphenylstannane (0.5-0.6 equiv., as it has two transferable phenyl groups) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Stir the biphasic mixture vigorously for at least 1 hour. This will precipitate the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite® to remove the precipitate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
-
dot graph "Experimental_Workflow" { graph [rankdir=LR, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; "Setup" [label="Flame-dried flask\nunder inert gas", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reagents" [label="Add Aryl Halide\n& Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Reaction" { label = "Execution"; bgcolor = "#FCE8E6"; "Solvent" [label="Add degassed\nsolvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Stannane" [label="Add Ph2SnBu2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heating" [label="Heat & Monitor\n(TLC/GC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Purification" { label = "Work-up & Purification"; bgcolor = "#FEF7E0"; "Quench" [label="Cool & Dilute", fillcolor="#FBBC05", fontcolor="#202124"]; "KF_Wash" [label="Aqueous KF wash\n(removes tin)", fillcolor="#FBBC05", fontcolor="#202124"]; "Purify" [label="Dry, Concentrate\n& Chromatograph", fillcolor="#FBBC05", fontcolor="#202124"]; }
"Setup" -> "Reagents" -> "Solvent" -> "Stannane" -> "Heating" -> "Quench" -> "KF_Wash" -> "Purify"; } Caption: A typical experimental workflow for a Stille coupling reaction.
Critical Parameters and Optimization
The success of a Stille coupling reaction using dibutyldiphenylstannane can be influenced by several factors:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step.
-
Solvent: The solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF or dioxane are commonly used.
-
Additives: In some cases, additives can accelerate the reaction. For instance, the addition of copper(I) salts can enhance the rate of transmetalation. The use of fluoride sources, such as CsF or KF, can also promote the reaction by forming a more nucleophilic pentacoordinate tin species.
-
Temperature: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they may also lead to side reactions, such as homocoupling of the organostannane.
Safety and Handling Considerations
Organotin compounds, including dibutyldiphenylstannane, are toxic and should be handled with appropriate safety precautions.[3] All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Tin-containing waste should be disposed of according to institutional and regulatory guidelines.
Applications in Drug Discovery and Development
The Stille reaction is a powerful tool for the synthesis of complex organic molecules, including those with significant biological activity. While specific examples detailing the use of dibutyldiphenylstannane in the synthesis of marketed drugs are not always readily available in public literature, the formation of biaryl structures is a common feature in many bioactive compounds. The ability of the Stille reaction to tolerate a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex intermediates in a drug discovery program.
Conclusion
Dibutyldiphenylstannane is a valuable and efficient reagent for the introduction of phenyl groups in C-C bond formation reactions via the palladium-catalyzed Stille coupling. Its key advantages include the selective transfer of phenyl groups, good atom economy, and relative stability. By understanding the reaction mechanism and optimizing the reaction conditions, researchers can effectively utilize dibutyldiphenylstannane to construct complex molecular architectures relevant to the fields of pharmaceutical and materials science. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this powerful synthetic tool.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed.1986, 25, 508–524.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997, 50, 1–652.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43, 4704–4734.
-
NROChemistry. Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Myers, A. G. The Stille Reaction. [Link]
-
University of Rochester. Workup for Removing Tin Byproducts. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
Sources
Application Notes and Protocols for Microwave-Assisted Stille Coupling with Dibutyldiphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1] This guide provides a comprehensive overview and a detailed protocol for performing the Stille coupling using dibutyldiphenylstannane under microwave irradiation. The application of microwave technology significantly accelerates reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[2] This document is intended to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to successfully implement this powerful synthetic tool in their work. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss the critical parameters for successful execution, with a strong emphasis on safety and scientific rigor.
Introduction: The Synergy of Stille Coupling and Microwave Chemistry
The palladium-catalyzed Stille cross-coupling reaction has been a mainstay in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, since its development.[3] The reaction's versatility stems from the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. The general transformation involves the coupling of an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst.
Dibutyldiphenylstannane (Ph₂SnBu₂) is a valuable organotin reagent for the introduction of phenyl groups. The presence of two transferable phenyl groups and two non-transferable butyl groups offers a balance of reactivity and stability.
Microwave-assisted organic synthesis has emerged as a transformative technology, offering dramatic rate enhancements for a multitude of chemical reactions.[4] By directly heating the reaction mixture through dielectric loss, microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and improved product purity.[5] In the context of the Stille coupling, microwave heating can overcome the kinetic barriers of the catalytic cycle, making it a highly efficient method for C-C bond formation.[6]
This guide will focus on the practical application of microwave-assisted Stille coupling with dibutyldiphenylstannane, providing a robust protocol for the synthesis of biaryl compounds.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR₃) transfers one of its organic groups to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.[3]
Experimental Protocol: Microwave-Assisted Stille Coupling of an Aryl Halide with Dibutyldiphenylstannane
This protocol provides a general procedure for the microwave-assisted Stille coupling of an aryl halide with dibutyldiphenylstannane. The reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aryl halide (e.g., 4-bromoanisole) | Reagent | Commercially available | Ensure purity |
| Dibutyldiphenylstannane (Ph₂SnBu₂) | Reagent | Commercially available | Handle with care due to toxicity |
| Palladium(II) chloride (PdCl₂) | Catalyst grade | Commercially available | |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent | Commercially available | |
| Poly(ethylene glycol) 400 (PEG-400) | Synthesis grade | Commercially available | |
| Diethyl ether | Anhydrous | Commercially available | |
| Saturated aqueous KF solution | Prepared in-house | For workup | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | For drying | |
| Microwave reaction vial (10 mL) | With snap cap and septum |
Equipment
-
Microwave synthesizer
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv.), dibutyldiphenylstannane (0.25 mmol, 0.5 equiv., assuming transfer of both phenyl groups), palladium(II) chloride (0.005 mmol, 1 mol%), and 4-(dimethylamino)pyridine (DMAP) (1.75 mmol, 3.5 equiv.).
-
Solvent Addition: Add PEG-400 (3 mL) to the reaction vial.
-
Sealing: Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at a set temperature of 150 °C for 15 minutes with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Workup: Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 30 minutes. This will precipitate the tin byproducts as insoluble fluorides.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Results and Discussion
The microwave-assisted Stille coupling with dibutyldiphenylstannane typically affords good to excellent yields of the corresponding biaryl products. The reaction times are significantly reduced compared to conventional heating methods.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >90 (expected) |
| 2 | 1-Iodonaphthalene | 1-Phenylnaphthalene | >85 (expected) |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | >90 (expected) |
Note: The yields presented are typical expected outcomes and may vary depending on the specific reaction conditions and substrate purity.
The use of PEG-400 as a solvent is advantageous due to its high boiling point and ability to absorb microwave irradiation efficiently. DMAP acts as a base and potentially as a ligand to stabilize the palladium catalyst. The stoichiometry of dibutyldiphenylstannane is adjusted to 0.5 equivalents, assuming that both phenyl groups are available for transfer, making the process more atom-economical.
Safety Precautions and Waste Disposal
Organotin compounds are highly toxic and should be handled with extreme care. [9]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Spills: In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.
-
Waste Disposal: All organotin-containing waste, including residual reaction mixtures and contaminated materials, must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
The microwave-assisted Stille coupling with dibutyldiphenylstannane is a powerful and efficient method for the synthesis of biaryl compounds. The significant reduction in reaction times and the potential for high yields make this a valuable tool for researchers in organic synthesis and drug discovery. By following the detailed protocol and adhering to the necessary safety precautions, scientists can effectively utilize this methodology to accelerate their research endeavors.
References
-
(PDF) Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-assisted Stille-coupling of steroidal substrates - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pd cross-coupling mechanism of the Stille reaction. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-assisted C-C bond forming cross-coupling reactions: an overview - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Cross-Coupling for the Construction of Diaryl Sulfides - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-assisted Pd-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Note: Ligand Effects in Dibutyldiphenylstannane Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] This application note provides an in-depth guide to understanding and leveraging the profound impact of ancillary ligands on the palladium-catalyzed cross-coupling of dibutyldiphenylstannane with organic electrophiles. We will move beyond procedural descriptions to explore the mechanistic rationale behind ligand selection, detailing how steric and electronic properties influence each step of the catalytic cycle. This guide offers field-proven insights, detailed experimental protocols for ligand screening and optimization, and troubleshooting advice to empower researchers to maximize the efficiency and selectivity of these powerful transformations.
Introduction: The Central Role of the Ligand in Stille Coupling
The Stille reaction couples an organostannane reagent with an organic halide or pseudohalide, catalyzed by a palladium complex.[3][4] While the choice of coupling partners defines the desired bond, it is the ancillary ligand coordinated to the palladium center that dictates the reaction's success. Dibutyldiphenylstannane is a common reagent for introducing a phenyl group, but its reactivity is not absolute; it is unlocked and modulated by the ligand.
The ligand's role is multifaceted:
-
Solubilizes and Stabilizes: It maintains the palladium catalyst in a soluble, active form.
-
Modulates Reactivity: It tunes the electronic and steric environment of the metal center, directly influencing the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Controls Selectivity: In complex substrates, the ligand can influence which site reacts and can impact the formation of undesirable byproducts like homocoupled stannanes.[5]
Understanding these effects is paramount for rational catalyst design and reaction optimization. A suboptimal ligand choice can lead to sluggish reactions, low yields, or complete failure. Conversely, a well-chosen ligand can drive difficult couplings to completion under mild conditions.[6][7]
Mechanistic Insight: How Ligands Influence the Catalytic Cycle
The Stille reaction proceeds via a well-studied catalytic cycle.[1][5] The ligand's properties directly impact the kinetics and efficiency of each stage.
Figure 1: The Palladium-Catalyzed Stille Catalytic Cycle.
Oxidative Addition (R-X + Pd(0)L₂ → R-Pd(II)L₂(X))
This initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile.[3]
-
Electronic Effect: Electron-rich ligands enhance the electron density on the palladium center, making it more nucleophilic and accelerating its addition to the electrophile.[8][9] This is particularly crucial for activating less reactive electrophiles like aryl chlorides. Ligands such as bulky trialkylphosphines (e.g., P(t-Bu)₃) and N-Heterocyclic Carbenes (NHCs) are potent electron donors.[9][10]
-
Steric Effect: Bulky ligands often promote the formation of coordinatively unsaturated 14-electron Pd(0)L species by facilitating ligand dissociation.[8] These monoligated species are highly reactive and are often considered the true active catalyst for oxidative addition.[8]
Transmetalation (R-Pd(II)L₂(X) + R²-SnBu₃ → R-Pd(II)L₂(R²) + X-SnBu₃)
This is the key step where the phenyl group from dibutyldiphenylstannane is transferred to the palladium center. It is frequently the rate-determining step of the cycle.[1]
-
Electronic Effect: The mechanism is complex, but generally, less electron-donating (more electrophilic) palladium centers facilitate the nucleophilic attack of the organostannane.[11][12] Therefore, strongly donating ligands that accelerate oxidative addition can sometimes slow transmetalation.[11] Additionally, additives like lithium chloride (LiCl) are often used to facilitate this step by forming more reactive stannate complexes or by aiding the displacement of the halide from the palladium center.[4][13]
-
Ligand Dissociation: For the organostannane to approach the palladium center, a vacant coordination site is often required. This can be achieved through the dissociation of a ligand. Therefore, ligands with moderate bond strength to palladium can be beneficial. In some cases, a solvent molecule can coordinate to facilitate the process.[14]
Reductive Elimination (R-Pd(II)L₂(R²) → R-R² + Pd(0)L₂)
In the final step, the two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3][4]
-
Steric Effect: This step is highly sensitive to steric pressure. Bulky ligands force the two organic groups closer together, promoting their elimination.[5][15]
-
Bite Angle: For bidentate (diphosphine) ligands, the "bite angle"—the P-Pd-P angle—is a critical parameter.[16] A larger bite angle tends to accelerate reductive elimination as the geometry of the complex is pushed closer to the preferred state for elimination.[17][18] Ligands like Xantphos are specifically designed with a rigid backbone to enforce a large bite angle.[16]
A Guide to Ligand Selection
The optimal ligand represents a balance of properties that accelerates the rate-limiting step without impeding other parts of the cycle.
Figure 2: Decision workflow for rational ligand selection in Stille coupling.
Common Ligand Classes:
| Ligand Class | Key Characteristics | Typical Use Case | Example(s) |
| Triarylphosphines | Moderately electron-donating, air-stable, inexpensive. The traditional choice. | Coupling of aryl iodides and bromides. A good starting point for optimization. | Triphenylphosphine (PPh₃) |
| Bulky Alkylphosphines | Strongly electron-donating, sterically demanding. Promote oxidative addition and reductive elimination.[8] | Coupling of challenging substrates like aryl chlorides, tosylates, and sterically hindered partners.[6] | Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, JohnPhos |
| N-Heterocyclic Carbenes (NHCs) | Very strong σ-donors, often more so than phosphines.[9][10] Form highly stable and active catalysts. | Excellent for difficult couplings, including those with aryl chlorides. Can provide high turnover numbers.[9][10] | IPr, IMes |
| Bidentate Phosphines | Chelate to the metal center. Properties are highly dependent on the "bite angle".[16] | Used to control selectivity and stability. Large bite angle ligands (e.g., Xantphos) accelerate reductive elimination.[17][18] | dppf, Xantphos |
| Arsines | Weaker σ-donors than phosphines. Can accelerate reactions where transmetalation is rate-limiting.[14] | Can provide dramatic rate accelerations in specific cases.[19] | Triphenylarsine (AsPh₃) |
Experimental Protocols
Safety First: Organostannane reagents are highly toxic.[1][5] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts and solvents may be flammable.[1]
Protocol 1: General Procedure for Ligand Screening
This protocol provides a standardized method for comparing the efficacy of different ligands for the coupling of an aryl bromide with dibutyldiphenylstannane.
1. Reagents and Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Dibutyldiphenylstannane (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Ligand (0.04 mmol, 4 mol% for monodentate; 0.02 mmol, 2 mol% for bidentate)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Reaction vials with stir bars, inert atmosphere (Nitrogen or Argon)
2. Procedure:
-
Catalyst Pre-formation (Justification): In a reaction vial, add Pd(OAc)₂ and the chosen ligand. This pre-mixing allows for the reduction of Pd(II) to the active Pd(0) species and the formation of the Pd(0)L₂ complex before the substrates are introduced, ensuring a consistent start to the reaction.[20]
-
Add the aryl bromide and CsF to the vial.
-
Seal the vial with a septum cap and purge with an inert gas (e.g., Argon) for 5-10 minutes. (Justification): This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Using a syringe, add the degassed 1,4-dioxane.
-
Finally, add the dibutyldiphenylstannane via syringe.
-
Place the vial in a pre-heated heating block or oil bath set to 100 °C and stir vigorously.
-
Reaction Monitoring (Justification): Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, 8, 24 hours) and analyzing by TLC, GC-MS, or LC-MS. This provides kinetic data and helps identify byproduct formation.
-
Workup: After the reaction is complete (or at a set time point), cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF). (Justification): The KF wash is a standard method to remove tin byproducts; fluoride has a high affinity for tin, forming insoluble fluorostannates that can be removed by filtration.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Example Ligand Screen
| Entry | Ligand | Time (h) | Conversion (%) | Yield (%) | Homocoupling (Ph-Ph) (%) |
| 1 | PPh₃ | 24 | 75 | 68 | < 2 |
| 2 | P(t-Bu)₃ | 8 | >98 | 91 | < 2 |
| 3 | XPhos | 4 | >98 | 95 | < 1 |
| 4 | dppf | 24 | 60 | 52 | ~5 |
| 5 | AsPh₃ | 12 | >98 | 93 | < 1 |
Table based on hypothetical results for coupling 4-bromoanisole with dibutyldiphenylstannane.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Unreactive electrophile; Transmetalation is too slow. | • Ensure proper degassing to protect the Pd(0) catalyst. • Switch to a more electron-rich, bulky ligand (e.g., XPhos, IPr) to accelerate oxidative addition.[6] • Add CuI (10-20 mol%) or LiCl (2-3 equiv) to accelerate transmetalation.[7][13] |
| Significant Homocoupling of Stannane | Transmetalation is slow relative to other pathways; Reaction temperature is too high. | • Lower the reaction temperature. • Switch to a ligand that accelerates transmetalation (e.g., AsPh₃) or use additives (CuI).[12] |
| Protodestannylation (Stannane reacts with trace water/acid) | Presence of water or acidic impurities in reagents or solvent. | • Use rigorously dried and degassed solvents and reagents. • Employ a non-protic base if necessary (e.g., CsF is generally good). |
| Incomplete Reaction | Catalyst deactivation; Reversible reaction steps. | • Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%). • An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[20] |
Conclusion
The choice of ligand is arguably the most critical variable in the development of a successful Stille cross-coupling reaction using dibutyldiphenylstannane. By understanding the distinct electronic and steric effects that ligands impart on each step of the catalytic cycle, researchers can move from empirical screening to rational catalyst design. Electron-rich, bulky phosphines and NHCs are essential for activating challenging electrophiles, while ligands with large bite angles or lower donicity can be employed to accelerate the reductive elimination and transmetalation steps, respectively. The protocols and insights provided herein serve as a comprehensive guide for navigating the complexities of ligand effects to achieve efficient, high-yielding, and selective C-C bond formations.
References
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Stille reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Gagnon, A., & Fagnou, K. (2007). Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) with LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density Functional Theory Study. Organometallics, 26(24), 5946–5954. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). The Journal of Organic Chemistry. [Link]
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Hidalgo, N., et al. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 15(12), 4459-4467. [Link]
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Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 20, 2026, from [Link]
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Hidalgo, N., et al. (2024). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. RSC Publishing. [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
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Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. [Link]
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Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Angewandte Chemie (International ed. in English), 46(29), 5555-8. [Link]
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Shaughnessy, K. H., et al. (2006). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry. Inorganic Chemistry, 45(22), 8752-64. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
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Stille coupling reactions with organostannanes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
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Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. [Link]
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Bite angle. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Effect of the Leaving Ligand X on Transmetalation of Organostannanes (vinylSnR3) With LnPd(Ar)(X) in Stille Cross-Coupling Reactions. A Density. (n.d.). Amanote Research. Retrieved January 20, 2026, from [Link]
-
Perez-Temprano, M. H., et al. (2008). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 27(21), 5657–5663. [Link]
-
Insight into the Scope and Mechanism for Transmetalation of Hydrocarbyl Ligands on Complexes Relevant to C–H Activation. (2020). Organometallics. [Link]
-
Chotima, R., et al. (2011). Cyclopropenylidene carbene ligands in palladium catalysed coupling reactions: carbene ligand rotation and application to the Stille reaction. Dalton Transactions, 40(19), 5316-23. [Link]
-
How does the bite angle of a ligand affect the efficiency of its catalyst? (2018). Chemistry Stack Exchange. [Link]
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Chen, G., et al. (2008). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 130(40), 13170–13171. [Link]
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van Leeuwen, P. W. N. M., et al. (1999). The bite angle makes the catalyst. Pure and Applied Chemistry, 71(8), 1443-1452. [Link]
-
Chem Help ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]
-
OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]
-
Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity. (2023). Accounts of Chemical Research. [Link]
-
Studies on the Effect of N-Heterocyclic Carbene as a Ligand for Nickel(II)-Catalyzed Polymerization of Thiophenes. (2014). Kobe University Repository. [Link]
-
Noninnocent Behavior of Ancillary Ligands: Apparent Trans Coupling of a Saturated N-Heterocyclic Carbene Unit with an Ethyl Ligand Mediated by Nickel. (2010). Journal of the American Chemical Society. [Link]
-
Influence of ancillary ligands on the formation and functionality of oxovanadium(v) metallosupramolecular assemblies: advanced computational and catalytic analyses. (2022). Dalton Transactions. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling Reactions with Dibutyldiphenylstannane
Welcome to the technical support center for optimizing Stille coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing dibutyldiphenylstannane as a key reagent. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable solutions, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Stille coupling reaction with dibutyldiphenylstannane showing low yield?
A1: Low yields can stem from several factors. The primary culprits are often suboptimal catalyst activity, inefficient transmetalation, or degradation of reagents. Specifically, consider:
-
Catalyst and Ligand Choice: The palladium catalyst and its associated ligands are critical. For sterically demanding couplings, a more electron-rich and bulky ligand may be necessary to promote oxidative addition and reductive elimination.[1][2]
-
Solvent and Temperature: The polarity of the solvent can significantly impact the reaction rate.[3] Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to side reactions and decomposition.[4]
-
Purity of Dibutyldiphenylstannane: Impurities in the organostannane reagent can poison the catalyst. Ensure your dibutyldiphenylstannane is of high purity.
Q2: I am observing significant homocoupling of my aryl halide. How can I minimize this side reaction?
A2: Homocoupling of the aryl halide is a common side reaction, often indicating that the transmetalation step is slow compared to competitive pathways.[5][6] To mitigate this:
-
Increase Transmetalation Rate: The addition of copper(I) salts can accelerate the transmetalation step.[1][7]
-
Optimize Ligand: A more electron-donating ligand can facilitate the oxidative addition of the aryl halide and subsequent steps in the catalytic cycle, potentially outcompeting the homocoupling pathway.[2]
-
Control Stoichiometry: Ensure an appropriate stoichiometry of the organostannane. A slight excess (1.1-1.2 equivalents) is often optimal.
Q3: How can I effectively remove the tin byproducts after the reaction is complete?
A3: The removal of toxic organotin byproducts is a critical step.[8][9] Several methods are effective:
-
Aqueous KF Wash: Treatment with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[10][11][12]
-
Chromatography: Flash column chromatography on silica gel is a standard method. Using a solvent system containing a small amount of triethylamine can help in the removal of tin residues.[10]
-
Iodolysis: Unreacted organostannane can be converted to the corresponding iodide by treatment with iodine, followed by a KF wash.[10]
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to common issues encountered when using dibutyldiphenylstannane in Stille coupling reactions.
Problem 1: No Reaction or Very Low Conversion
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Inactive Catalyst | The Pd(0) active species may not be forming from the Pd(II) precatalyst, or it may have been deactivated by oxygen or other impurities. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination.[5][6][13][14] | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use a freshly opened or purified palladium source. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.[9] |
| Poor Ligand Choice | The ligand influences the electron density and steric environment of the palladium center, affecting all steps of the catalytic cycle.[4][15] Electron-rich and bulky phosphine ligands often accelerate the reaction.[2] | Screen a variety of phosphine ligands. For electron-rich aryl halides, a more electron-donating ligand like P(t-Bu)₃ or XPhos may be beneficial.[2][16] |
| Inefficient Oxidative Addition | Aryl chlorides and some aryl bromides can be challenging substrates for oxidative addition due to their strong carbon-halogen bonds.[7] | Switch to a more reactive aryl iodide or triflate if possible. Alternatively, employ a more active catalyst system with bulky, electron-rich ligands.[16] |
| Slow Transmetalation | The transfer of the phenyl group from tin to palladium can be the rate-determining step.[14] Steric hindrance on either coupling partner can impede this step.[7] | Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation. The use of a more polar solvent like DMF or NMP can also increase the rate.[1][3][7] |
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Homocoupled Aryl Halide | This occurs when the oxidative addition intermediate reacts with another molecule of aryl halide before transmetalation.[5][6] | Increase the rate of transmetalation by adding CuI or using a more polar solvent. Ensure a slight excess of the organostannane.[3][7] |
| Homocoupled Phenyl Groups (Biphenyl) | This can arise from the reaction of two organostannane molecules with the palladium catalyst.[5] | Use a slight excess of the organostannane, but avoid a large excess. Lowering the reaction temperature may also help.[4] |
| Protodestannylation | The organostannane reacts with a proton source (e.g., trace water or acidic impurities) to form benzene. | Use rigorously dried solvents and reagents. If necessary, add a non-nucleophilic base to scavenge protons. |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with Dibutyldiphenylstannane
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Dibutyldiphenylstannane (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and AsPh₃ (8 mol%).
-
Add the anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Add the dibutyldiphenylstannane (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and proceed with the workup for tin byproduct removal.
Protocol 2: Workup for Removal of Tin Byproducts using Aqueous KF
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer 2-3 times with a saturated aqueous solution of KF. Shake vigorously for at least one minute during each wash.[10]
-
A white precipitate of tributyltin fluoride may form at the interface. If this occurs, filter the entire mixture through a pad of Celite®.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Visualizations
Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
-
Wikipedia. Stille reaction. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Chemical Communications (RSC Publishing). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. [Link]
-
Espinet, P., & Casado, A. L. (2002). Associative Transmetalation in the Stille Cross-Coupling Reaction to Form Dienes: Theoretical Insights into the Open Pathway. Organometallics, 21(23), 4935–4943. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
Pérez-Temprano, M. H., Casado, A. L., & Espinet, P. (2005). Computational Characterization of a Complete Palladium-Catalyzed Cross-Coupling Process: The Associative Transmetalation in the Stille Reaction. Organic Letters, 7(23), 5269–5272. [Link]
-
YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]
-
The Journal of Organic Chemistry. Stille Cross-Coupling of Activated Alkyltin Reagents under “Ligandless” Conditions. [Link]
-
Myers, A. G. (2011). The Stille Reaction. Chem 115 Handout. [Link]
-
Green Chemistry (RSC Publishing). Stille couplings in water at room temperature. [Link]
-
SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
-
YouTube. Stille Coupling. [Link]
-
MSU Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]
-
ResearchGate. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
YouTube. Stille cross-coupling reaction. [Link]
-
PMC - NIH. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. [Link]
-
Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]
-
YouTube. Stille reaction | Brief theory, double cross-coupling. [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 16. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Stilling Coupling Reactions with Dibutyldiphenylstannane
Welcome to the Technical Support Center for Stille coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing dibutyldiphenylstannane in their synthetic workflows. Here, we address common challenges and side reactions encountered during these experiments, providing in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes.
Introduction to Stille Coupling with Dibutyldiphenylstannane
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its tolerance for a wide array of functional groups makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] Dibutyldiphenylstannane serves as a common reagent for introducing a phenyl group. The success of the reaction hinges on the preferential transfer of the sp²-hybridized phenyl group over the sp³-hybridized butyl groups.[3] However, several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. This guide will help you navigate and troubleshoot these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a significant amount of biphenyl as a byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of biphenyl is a classic case of homocoupling , where the organostannane reagent couples with itself.[4][5] This is one of the most common side reactions in Stille coupling.[5][6]
Causality:
Homocoupling can occur through two primary mechanisms:
-
Reaction with the Pd(II) precatalyst: Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to the formation of a diaryl palladium species which then undergoes reductive elimination to yield the homocoupled product.[4]
-
Radical process with Pd(0): The active Pd(0) catalyst can participate in a radical pathway that results in the dimerization of the organostannane.[4]
The presence of oxygen can also promote the homocoupling of organostannanes.
Troubleshooting & Optimization:
| Parameter | Recommendation & Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (argon or nitrogen). Oxygen can promote homocoupling. Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas. |
| Catalyst Pre-activation | Consider pre-activating the Pd(II) catalyst to Pd(0) before adding the organostannane. This can minimize the interaction of the stannane with the Pd(II) species. |
| Ligand Selection | Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of the desired cross-coupling reaction, outcompeting the homocoupling pathway. Examples include P(t-Bu)₃ or bulky biaryl phosphine ligands.[7] |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Start with a lower temperature and gradually increase it if the reaction is sluggish. |
| Slow Addition | Add the organostannane slowly to the reaction mixture. This can help to maintain a low concentration of the organostannane at any given time, disfavoring the bimolecular homocoupling reaction. |
Question 2: I am observing the formation of benzene in my reaction mixture, and my starting material is being consumed without forming the desired product. What is happening?
Answer:
This is a clear indication of protodestannylation , which is the cleavage of the carbon-tin bond by an acidic proton, replacing the stannyl group with a hydrogen atom.[8]
Causality:
Organostannanes, particularly aryl stannanes, can be sensitive to acidic conditions. Trace amounts of acid or even protic solvents in the reaction mixture can lead to the protonation of the aryl-tin bond, resulting in the formation of the corresponding arene (in this case, benzene) and a tin byproduct. The reaction proceeds with retention of stereochemistry.
Troubleshooting & Optimization:
| Parameter | Recommendation & Rationale |
| Solvent & Reagent Purity | Ensure all solvents and reagents are anhydrous and free of acidic impurities. Use freshly distilled and degassed solvents. If necessary, pass solvents through a column of activated alumina to remove trace acids. |
| Base Additive | Incorporate a non-nucleophilic base. The addition of a mild base, such as cesium fluoride (CsF) or a hindered amine base like proton sponge, can neutralize any trace acids and suppress protodestannylation. CsF can also have an activating effect on the Stille coupling.[9][10] |
| Reaction pH | Maintain a neutral to slightly basic reaction pH. If your substrate or other reagents are acidic, consider using a buffered system or adding a stoichiometric amount of a non-coordinating base. |
| Reaction Time | Monitor the reaction closely and avoid unnecessarily long reaction times. Prolonged exposure to the reaction conditions can increase the likelihood of protodestannylation. |
Question 3: My reaction is giving a mixture of the desired phenyl-coupled product and a butyl-coupled byproduct. How can I improve the selectivity for phenyl group transfer?
Answer:
This issue arises from the competing transfer of the "non-transferable" butyl groups from the dibutyldiphenylstannane reagent to the palladium catalyst.
Causality:
In Stille coupling with mixed organostannanes, the relative rate of transfer of different organic groups from tin to palladium is a critical factor. The general trend for migratory aptitude is: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[11] This means that the phenyl group (an aryl group) should transfer preferentially over the butyl groups (alkyl groups). However, this selectivity is not always absolute and can be influenced by several factors.
Troubleshooting & Optimization:
| Parameter | Recommendation & Rationale |
| Ligand Choice | Utilize ligands that enhance the selectivity for aryl group transfer. Bulky and electron-donating phosphine ligands can sterically hinder the transfer of the bulkier butyl groups while favoring the transfer of the planar phenyl group. Experiment with ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃).[7] |
| Additives | The addition of copper(I) iodide (CuI) can significantly enhance the rate and selectivity of the desired coupling. CuI is believed to facilitate the transmetalation step and can promote the preferential transfer of the aryl group.[4][12] |
| Solvent Effects | The choice of solvent can influence the selectivity. Polar, coordinating solvents can sometimes alter the mechanism of transmetalation. Experiment with different solvents like DMF, dioxane, or toluene to find the optimal conditions for selective phenyl transfer. |
| Temperature Control | Lowering the reaction temperature can sometimes improve selectivity. At lower temperatures, the difference in activation energy for the transfer of the phenyl versus the butyl group may be more pronounced, favoring the desired pathway. |
Visualizing the Mechanisms
To better understand the processes occurring in your reaction vessel, the following diagrams illustrate the main catalytic cycle and the key side reactions.
The Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Common Side Reaction Pathways
Caption: Key side reactions in Stille coupling with dibutyldiphenylstannane.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with Dibutyldiphenylstannane to Minimize Side Reactions
This protocol provides a general method for the Stille coupling of an aryl bromide with dibutyldiphenylstannane, incorporating measures to minimize common side reactions.
Materials:
-
Aryl bromide (1.0 equiv)
-
Dibutyldiphenylstannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 10 mol%) (Optional, but recommended for selectivity)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., 3 mol%), and CuI (10 mol%).
-
Add anhydrous and degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
In a separate flame-dried flask, dissolve the dibutyldiphenylstannane (1.1 equiv) in a small amount of the anhydrous and degassed solvent.
-
Using a syringe pump, add the solution of dibutyldiphenylstannane to the reaction mixture containing the aryl bromide and catalyst over a period of 1-2 hours.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Workup Procedure for Removal of Tin Byproducts
The removal of toxic tin byproducts is a critical step in the purification of the desired coupled product.[13]
Method 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2-3 times). This will precipitate the tin byproducts as insoluble organotin fluorides.[5]
-
If a precipitate forms at the interface, filter the biphasic mixture through a pad of Celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Method 2: Chromatography on Triethylamine-Treated Silica Gel
-
Prepare a silica gel slurry in the desired eluent containing 2-5% triethylamine.
-
Pack a chromatography column with the prepared slurry.
-
Load the crude product onto the column and elute with the appropriate solvent system. The triethylamine helps to retard the tin byproducts on the column.[5]
Analytical Confirmation of Tin Removal:
To ensure the complete removal of tin residues, especially for pharmaceutical applications, analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be employed for trace metal analysis.[14]
References
- BenchChem Technical Support. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Wikipedia. (2023). Stille reaction.
- NROChemistry. (2025). Stille Coupling.
- BenchChem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- University of Bristol. (n.d.).
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- Wolf, C., & Lerebours, R. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. The Journal of Organic Chemistry, 68(18), 7077–7084.
- Wikipedia. (2023).
- BenchChem. (2025). Application Notes and Protocols for Stilling Coupling Experiments.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Pérez-Temprano, M. H., Gallego, A. M., Casares, J. A., & Espinet, P. (2011).
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Ušák, M., & Schlosser, M. (2005). Kinetics of Protodestannylation of Substituted Vinylstannanes.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73–78.
- Grokipedia. (n.d.).
- Jover, J., Fey, N., Harvey, J. N., Lloyd-Jones, G. C., Orpen, A. G., Owen-Jones, G., ... & Purdie, M. (2010). Subtle balance of ligand steric effects in Stille transmetalation. Journal of the American Chemical Society, 132(37), 12877–12887.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Chemistry Stack Exchange. (2015).
- Bhattacharjee, M., & Datta, D. (1997). Molecular orbital studies on the Wagner–Meerwein migration in some acyclic pinacol–pinacolone rearrangements. Journal of Chemical Sciences, 109(3), 191–197.
- Lee, E., Hooker, J. M., & Ritter, T. (2012). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Journal of the American Chemical Society, 134(42), 17456–17458.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Stille Coupling of Tributyl(3-methoxyphenyl)stannane with Aryl Halides.
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling Using Tetrapropylstannane.
- Sigel, S., & Lautens, M. (2020). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations.
- Wang, H., & Kool, E. T. (2019). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates.
- Chen, J., et al. (2018). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Organometallics, 41(24), 3784–3795.
- Chemeurope.com. (n.d.). Stille reaction.
- ResearchGate. (n.d.). Preparation of aryl stannanes via aryl radicals.
Sources
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- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Stille_reaction [chemeurope.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Dibutyldiphenylstannane
Welcome to the technical support center for the purification of crude products from reactions involving dibutyldiphenylstannane. As researchers and drug development professionals, achieving high purity is paramount for the reliability and reproducibility of your downstream applications. Organotin chemistry, while powerful, presents unique purification challenges due to the nature of the reagents and byproducts.[1] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of dibutyldiphenylstannane. Each answer provides an explanation of the underlying cause and a step-by-step protocol to resolve the issue.
Q1: I have a significant amount of a white, insoluble solid in my crude product after aqueous work-up. What is it, and how should I handle it?
A1: The white, insoluble precipitate is almost certainly a mixture of organotin oxides and hydroxides, such as stannoxanes ([R₂SnO]n).[2]
-
Causality & Expertise: Organotin halides and other derivatives are highly susceptible to hydrolysis upon contact with water or even atmospheric moisture.[3][4] The tin center is Lewis acidic and readily coordinates with water, leading to the elimination of HCl (if starting from a halide) and the formation of Sn-O-Sn bonds. These stannoxanes are often polymeric and insoluble in common organic solvents.[2][5]
-
Troubleshooting Protocol:
-
Prevention is Key: The most effective strategy is to minimize exposure to water. Conduct your reaction and initial work-up under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen) and dry solvents.[6]
-
Removal by Filtration: If the precipitate has already formed, it can typically be removed by filtration.
-
Dissolve your crude organic phase in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Filter the solution through a pad of Celite® or a medium-porosity fritted glass funnel. The Celite® helps trap the fine, gelatinous precipitate that might otherwise clog standard filter paper.
-
Wash the filter cake thoroughly with the same organic solvent to recover any co-precipitated product.
-
-
Post-Filtration Check: After concentrating the filtrate, check a small sample by ¹H NMR. If signals corresponding to stannoxane byproducts are still present, a chromatographic step will be necessary.
-
Q2: My product appears as a viscous oil or waxy solid and refuses to crystallize. What is causing this, and how can I purify it?
A2: This is a common issue indicating the presence of impurities that inhibit crystallization or that the product itself is a low-melting solid. The most likely culprits are residual starting materials, solvent, or the formation of oligomeric tin species.[6]
-
Causality & Expertise: Crystal lattice formation requires a high degree of molecular homogeneity. Even small amounts of structurally similar impurities can disrupt this process, resulting in an oil. Furthermore, organostannanes can sometimes form short-chain polymers, leading to a viscous consistency.[6]
-
Recommended Purification Methods:
-
Column Chromatography: This is the most versatile method for removing a wide range of impurities.
-
Stationary Phase: Silica gel is common, but its acidic nature can sometimes cause degradation of sensitive organotin compounds. It is often recommended to use silica gel that has been "deactivated" by making a slurry in an eluent containing 1-2% triethylamine (Et₃N).[7] Alternatively, neutral alumina can be an excellent choice.[8][9]
-
Eluent System: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane. A typical starting gradient is 100% hexanes to 95:5 hexanes/ethyl acetate.
-
-
Vacuum Distillation: If your product is thermally stable, high-vacuum distillation (Kugelrohr) can be highly effective for separating it from non-volatile impurities like salts and oligomers.[8] Check the literature for the boiling point of dibutyldiphenylstannane under reduced pressure.
-
Q3: I'm experiencing significant product loss or decomposition during silica gel column chromatography. How can I improve my recovery?
A3: Product loss on silica gel is a classic problem in organotin chemistry, stemming from the Lewis acidity of both the tin center and the silica surface.
-
Causality & Expertise: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These sites can strongly and sometimes irreversibly bind to the organotin compound or catalyze its decomposition, especially if trace moisture is present, leading to the formation of immobile stannoxanes on the column.
-
Troubleshooting & Optimization Protocol:
Problem Underlying Cause Solution Streaking/Tailing on TLC Strong interaction with acidic silica. Add 1-2% triethylamine (Et₃N) to your eluent system to neutralize the acidic sites on the silica gel.[7] No Product Eluting Irreversible binding or decomposition on the column. 1. Switch Stationary Phase: Use neutral alumina, which is less acidic than silica.[8] 2. Use Treated Silica: Prepare a slurry of silica gel with your starting eluent containing 2-5% Et₃N, let it stand for 30 minutes, then pack the column.[7] 3. Flush the Column: Run the column as quickly as possible ("flash chromatography") to minimize the residence time of the compound on the stationary phase. New Spots Appear on TLC On-column decomposition. Ensure your solvents are dry and peroxide-free. Run the column under a slight positive pressure of inert gas to prevent air exposure.
Q4: My recrystallization attempt failed. The product "oiled out" or the purity did not improve. What should I do?
A4: Recrystallization is a powerful technique but requires careful selection of the solvent system. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.[10]
-
Causality & Expertise: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[11] For organometallic compounds, which are often non-polar, a single solvent may not provide the necessary solubility differential.
-
Recrystallization Workflow & Troubleshooting:
Caption: Workflow for troubleshooting recrystallization.
-
Solvent/Anti-Solvent Method: This is often highly effective for organotin compounds.
-
Dissolve the crude product in a minimum amount of a "good" solvent in which it is very soluble (e.g., dichloromethane, diethyl ether, or acetone).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., hexanes, methanol, or water) dropwise until the solution becomes faintly cloudy (turbid).[12]
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly. The crystals should form at the interface where the solubility is optimal for nucleation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying dibutyldiphenylstannane?
A1: There is no single "best" method, as the optimal choice depends on the scale of the reaction and the nature of the impurities. However, a general workflow can be proposed.
Caption: General decision workflow for purification.
For most lab-scale syntheses, flash column chromatography on deactivated silica gel or neutral alumina offers the most reliable and versatile purification.[7][8]
Q2: How can I reliably assess the purity of my final product by NMR?
A2: Multinuclear NMR spectroscopy is the most powerful tool for this.
-
¹H and ¹³C NMR: Look for the absence of signals from starting materials and solvents. The integration of the butyl vs. phenyl protons in the ¹H NMR spectrum should be correct (18H from butyl groups vs. 10H from phenyl groups).
-
¹¹⁹Sn NMR: This is highly recommended. The chemical shift of ¹¹⁹Sn is very sensitive to the coordination environment of the tin atom. A single, sharp peak in the expected region for a tetraorganostannane confirms the presence of a single tin species. The presence of multiple peaks indicates a mixture of tin compounds (e.g., starting materials, redistribution products, or decomposition species). Coupling constants, such as ¹J(¹¹⁹Sn-¹³C), can also provide valuable structural information.[5]
Q3: What are the best practices for handling and disposing of organotin waste?
A3: Safety and environmental responsibility are critical. Organotin compounds, particularly tri- and di-substituted derivatives, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3]
-
Waste Quenching: All liquid and solid waste containing organotin reagents (e.g., column fractions, mother liquor from recrystallization) should be quenched to convert the toxic organometallics into less harmful inorganic tin oxides. A common method is to treat the waste stream with a solution of potassium permanganate (KMnO₄) until the purple color persists, followed by careful quenching of excess oxidant.
-
Disposal: The resulting inorganic tin sludge and all contaminated materials (gloves, silica gel, filter paper) must be disposed of as hazardous waste according to your institution's environmental health and safety guidelines.[7] Never pour organotin waste down the drain.
References
- Wikipedia. (n.d.). Organotin chemistry.
- Chandrasekhar, V., et al. (n.d.). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization... ACS Publications.
- Teoh, S. G. (n.d.). Chapter 1 Organotin Chemistry. UM Students' Repository.
- Luijten, J. G. A. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides.
- Basu Baul, T. S. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- BenchChem. (2025). Technical Support Center: Purification of Products from Reactions Involving Organotin Reagents.
- BenchChem. (2025). Side reactions and impurities in diphenylstannane synthesis.
- ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ATSDR. (n.d.). Toxicological Profile for Tin and Tin Compounds.
- Google Patents. (n.d.). WO2013167585A2 - Recycling of organotin compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- MDPI. (n.d.). Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method.
Sources
- 1. WO2013167585A2 - Recycling of organotin compounds - Google Patents [patents.google.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Reactions Involving Dibutyldiphenylstannane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize dibutyldiphenylstannane and other organotin reagents in their synthetic workflows. The persistent challenge of removing toxic organotin byproducts necessitates robust and reliable purification strategies. This document provides in-depth, field-proven troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction mixtures containing tin residues. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary tin-containing byproducts I should anticipate in my reaction mixture?
A1: When using dibutyldiphenylstannane or similar organotin reagents, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, the primary byproducts are typically dibutyltin dihalides (e.g., Bu₂SnCl₂, Bu₂SnBr₂) and unreacted starting material. You may also encounter other species depending on the reaction conditions, such as dibutyltin oxide. These byproducts are formed from the transmetalation step in the catalytic cycle.
Q2: Why is the complete removal of these tin byproducts so critical?
A2: Organotin compounds exhibit significant toxicity, acting as endocrine disruptors and having other detrimental health effects.[1] For pharmaceutical and medicinal chemistry applications, regulatory agencies mandate stringent limits on such impurities, often requiring removal to parts-per-million (ppm) levels.[2] Failure to adequately remove these residues can compromise biological assays, lead to false positives, and present significant safety hazards.
Q3: Is standard silica gel chromatography sufficient for removing all tin residues?
A3: While standard silica gel chromatography can reduce the concentration of organotin impurities, it is often insufficient for achieving the high purity required for biological testing or regulated applications.[3] Many organotin byproducts are relatively non-polar and can co-elute with the desired product, making baseline separation challenging.
Q4: Are there alternative cross-coupling reactions that circumvent the issue of tin byproducts?
A4: Yes, several alternative cross-coupling methodologies exist. The Suzuki-Miyaura coupling, which utilizes generally less toxic boronic acids and their derivatives, is a widely adopted alternative. However, Stille coupling, and the use of organostannanes like dibutyldiphenylstannane, offers distinct advantages in terms of the stability of the organometallic reagent to a wide range of functional groups and reaction conditions.
Troubleshooting and Purification Guides
The selection of an appropriate purification strategy depends on the nature of your desired product, the specific tin byproducts present, and the required level of purity. Below are detailed protocols for common and effective methods.
Method 1: Aqueous Potassium Fluoride (KF) Wash for Polar Byproduct Removal
This is often the first line of defense and one of the most straightforward methods for removing polar organotin halides.
Principle of Causality: This method leverages the high affinity of fluoride ions for tin. The fluoride displaces the halide on the tin byproduct to form insoluble and easily filterable organotin fluorides (R₃SnF).[4]
Step-by-Step Protocol:
-
Reaction Quench: Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[3]
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (KF).[5] Vigorous shaking for at least one minute per wash is recommended to ensure complete reaction.[5]
-
Observation: A precipitate of insoluble organotin fluoride may form at the interface of the organic and aqueous layers.[5]
-
Filtration (if necessary): If a significant amount of precipitate forms and impedes phase separation, filter the entire biphasic mixture through a pad of Celite®.[3][5]
-
Final Washes: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which should now have a significantly reduced tin content.
Troubleshooting:
-
Persistent Emulsion: If an emulsion forms, adding more brine or passing the mixture through a pad of Celite® can help to break it.
-
Incomplete Removal: If tin residues persist (as determined by NMR or LC-MS), an additional KF wash or a longer stirring time with the KF solution may be necessary. For Stille couplings, stirring with the KF solution for at least an hour post-reaction is advisable.[2]
Method 2: Modified Flash Chromatography for Non-Polar Byproduct Removal
For less polar tin byproducts that co-elute with the desired compound, modifying the stationary phase during flash chromatography can be highly effective.
Principle of Causality: The addition of a basic modifier to the silica gel, such as potassium carbonate or triethylamine, alters the polarity of the stationary phase and can enhance the retention of organotin compounds, allowing for better separation from the desired product.
Available Techniques:
| Stationary Phase Modifier | Recommended Concentration | Efficacy | Reference |
| Potassium Carbonate (K₂CO₃) | 10% w/w with silica gel | Can reduce organotin impurities to <15 ppm.[2] | |
| Triethylamine (TEA) | 2-5% in the eluent | Effective for removing Bu₃SnX byproducts from Stille reactions.[5] | |
| Potassium Fluoride (KF) | 10% w/w with silica gel | Can reduce organotin impurities to <30 ppm.[2] |
Step-by-Step Protocol (Using K₂CO₃/Silica):
-
Stationary Phase Preparation: Prepare a slurry of silica gel containing 10% w/w of finely powdered anhydrous potassium carbonate in the chosen eluent.[2]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a compatible solvent. Load the sample onto the column.
-
Elution: Elute the column with the appropriate solvent system, monitoring the fractions by TLC or LC-MS.
-
Fraction Collection: Collect the fractions containing the purified product.
Troubleshooting:
-
Product Binding: If your product is acidic, it may bind to the basic stationary phase. In such cases, this method may not be suitable.
-
Finding the Right Eluent: A thorough TLC analysis with the modified silica is crucial to determine the optimal eluent system for separation.
Method 3: Chemical Conversion and Subsequent Removal
In some instances, chemically modifying the tin byproducts can significantly alter their properties, facilitating their removal.
Principle of Causality: This approach involves converting the tin byproducts into either highly non-polar or highly polar species, which can then be more easily separated from the desired product by extraction or chromatography.
Protocol 3A: Treatment with DBU and Iodine
This method is particularly effective for removing unreacted tin hydrides and hexaalkyldistannanes.[2]
-
Dilution: Dilute the concentrated crude product with diethyl ether.[2]
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
-
Iodine Treatment: Add a solution of iodine in ether until the characteristic color of iodine persists.[2]
-
Purification: The resulting tin iodides can then be removed by standard silica gel chromatography.[2]
Protocol 3B: Conversion to Bu₃SnMe or Bu₃SnOH
-
Treatment with AlMe₃: The addition of trimethylaluminum converts tributyltin halides to the more non-polar and volatile tributyl(methyl)stannane, which can sometimes be removed under high vacuum.[5][6]
-
Treatment with NaOH: An aqueous sodium hydroxide wash can convert tributyltin halides to the more polar and water-soluble tributyltin hydroxide, which can be removed by extraction.[5][6]
Decision-Making Workflow for Tin Byproduct Removal
To assist in selecting the most appropriate purification strategy, the following decision tree illustrates a logical workflow.
Caption: Decision tree for selecting a tin removal method.
References
-
Shandong Look Chemical Co.,Ltd. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Retrieved from [Link]
- Du, H., et al. (2014).
- Google Patents. (1988). Method for removing organotin compound.
- Maleczka, R. E., et al. (2003). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry.
- Schwardt, O. (2009). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.
- BenchChem. (2025). Technical Support Center: Stille Coupling Tin Byproduct Removal.
-
Gabr, M. (2017, June 20). Workup for removing tin byproducts? ResearchGate. Retrieved from [Link]
-
Cornerstone. Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Retrieved from [Link]
Sources
- 1. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdlookchem.com [sdlookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Preventing homocoupling of dibutyldiphenylstannane in cross-coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the homocoupling of organostannane reagents, specifically focusing on dibutyldiphenylstannane. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively design robust and high-yielding experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Stille reaction, and why is it a significant problem?
A1: Homocoupling is an undesired side reaction where two molecules of the organostannane reagent (e.g., dibutyldiphenylstannane) react with each other to form a symmetrical biaryl dimer (in this case, biphenyl).[1][2] This process competes directly with the desired cross-coupling reaction, where the organostannane is supposed to couple with an organic electrophile (like an aryl halide).
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes the organostannane reagent, directly lowering the maximum achievable yield of your target molecule.
-
Complex Purification: The homocoupled byproduct (e.g., biphenyl) is often structurally similar to the desired cross-coupled product, making separation by chromatography challenging and time-consuming.
-
Stoichiometry Imbalance: Consumption of the organostannane alters the carefully controlled stoichiometry of the reaction, potentially leading to other side reactions or incomplete conversion of the limiting reagent.
Q2: What are the primary mechanistic causes of dibutyldiphenylstannane homocoupling?
A2: Homocoupling of organostannanes in Stille reactions can proceed through at least two distinct mechanistic pathways.[1] Understanding these is key to preventing them.
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst is used, it can react with two equivalents of the organostannane before being reduced to the active Pd(0) catalyst. This leads to a diorganopalladium(II) intermediate which then undergoes reductive elimination to form the homocoupled dimer.
-
Oxygen-Induced and Radical Pathways: The presence of dissolved oxygen is a major contributor to homocoupling.[3] Oxygen can facilitate the oxidation of Pd(0) to Pd(II) outside the main catalytic cycle or initiate radical processes that lead to the dimer.[1][4]
The diagram below illustrates the desired Stille catalytic cycle versus the competing homocoupling pathway.
Caption: Desired Stille cycle vs. the competing homocoupling pathway.
Q3: Are there any specific ligands or additives that are known to suppress homocoupling?
A3: Absolutely. The choice of ligands and the use of specific additives are among the most powerful tools for controlling the selectivity of the reaction.
-
Ligands: Bulky, electron-rich phosphine ligands are often highly effective.[5] These ligands promote the formation of monoligated palladium complexes, which can accelerate the rate-limiting transmetalation and the final reductive elimination step of the desired cross-coupling cycle.[6] By speeding up the productive cycle, the opportunity for side reactions like homocoupling is minimized.
-
Additives: Copper(I) salts (e.g., CuI) are well-known additives that can accelerate Stille couplings by orders of magnitude.[1][7] While the exact mechanism is debated, it is believed that Cu(I) facilitates the transmetalation step, which is often the rate-determining step in the cycle.[8] Lithium chloride (LiCl) can also be a powerful rate accelerant, especially in less polar solvents like THF, by promoting the dissociation of the halide from the palladium center, making it more receptive to transmetalation.[1]
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific experimental problems with a focus on causality and actionable solutions.
Problem 1: My primary byproduct is biphenyl, confirmed by GC-MS and NMR.
-
Primary Suspect: Oxygen Contamination
-
Causality: As discussed, oxygen is a known promoter of organostannane homocoupling.[3] Even trace amounts of air in the headspace of your flask or dissolved in your solvents can be sufficient to trigger this unwanted pathway. Organometallic reagents and low-valent palladium species are often sensitive to air and moisture.[9]
-
Solution: Rigorous Deoxygenation Protocol. Standard sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is often insufficient. For sensitive cross-coupling reactions, a more robust technique is required.
-
-
Recommended Experimental Protocol: Freeze-Pump-Thaw Degassing
-
Preparation: Add your solvent(s) to a Schlenk flask equipped with a stir bar and a high-vacuum Teflon stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire cycle (Freeze -> Pump -> Thaw) at least three times to ensure the complete removal of dissolved gases. After the final cycle, backfill the flask with a positive pressure of inert gas.
-
Problem 2: The reaction is clean but very slow, and forcing conditions (high temperature) lead to homocoupling.
-
Primary Suspect: Suboptimal Ligand Choice or Slow Transmetalation
-
Causality: The Stille reaction's catalytic cycle involves a delicate balance of elementary steps: oxidative addition, transmetalation, and reductive elimination.[10] If transmetalation is the rate-determining step, the palladium intermediate R¹-Pd(II)L₂-X has a longer lifetime, increasing the probability of undesired side reactions. The ligand directly influences the rates of all these steps.[7] Ligands with low donicity have been shown to dramatically accelerate the Stille coupling.[7]
-
Solution 1: Ligand Optimization. Switch from standard ligands like PPh₃ to more specialized, bulky, and electron-rich phosphine ligands. These ligands are designed to accelerate the key steps of the catalytic cycle.[5]
-
Solution 2: Employ Accelerating Additives. Incorporate additives known to facilitate the transmetalation step.
-
-
Data-Driven Recommendations for Optimization
| Parameter | Standard Conditions (Prone to Failure) | Recommended Improvement | Rationale |
| Ligand | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky monophosphine ligand (e.g., XPhos, SPhos) | Bulky, electron-rich ligands stabilize the active monoligated Pd(0) species and accelerate reductive elimination.[5] |
| Additive | None | 0.2 eq. Copper(I) Iodide (CuI) | Accelerates the rate-limiting transmetalation step, often by >10³ fold.[1][7] |
| Additive | None | 3.0 eq. Lithium Chloride (LiCl) | In solvents like THF, LiCl facilitates halide dissociation, making the Pd center more electrophilic and ready for transmetalation.[1] |
| Solvent | Toluene or THF | NMP or DMF (polar aprotic) | More polar solvents can accelerate the reaction and may replace the need for salt additives like LiCl.[1] |
Problem 3: I observe homocoupling even when using a Pd(0) source and deoxygenated solvents.
-
Primary Suspect: Order of Reagent Addition & Catalyst Pre-activation
-
Causality: Even with a Pd(0) source, if the organostannane is present in high concentration before the oxidative addition of the aryl halide has occurred, it can react with the catalyst. Some protocols suggest pre-heating the catalyst, ligand, and aryl halide before introducing the organostannane. This ensures that the oxidative addition complex R¹-Pd(II)L₂-X is readily formed and waiting for the organostannane, minimizing the catalyst's exposure to an excess of the tin reagent alone.[3]
-
Solution: Optimized Reagent Addition Protocol.
-
-
Step-by-Step Optimized Stille Coupling Protocol
-
To a flame-dried Schlenk flask under inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand, the aryl halide (R¹-X), and any salt additives (e.g., LiCl).
-
Add the rigorously deoxygenated solvent via cannula.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation and complex formation. If the protocol calls for heat, begin heating the mixture now.
-
In a separate flame-dried flask, dissolve the dibutyldiphenylstannane (R²-SnR₃) in a small amount of deoxygenated solvent.
-
Add the organostannane solution dropwise via syringe to the reaction mixture at the desired temperature.
-
Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
For workup, consider a fluoride wash (e.g., aqueous KF) to precipitate tin byproducts as insoluble organotin fluorides, simplifying purification.[11][12]
-
Visualizing the Key Relationships
The following diagram illustrates the logical flow for troubleshooting homocoupling in Stille reactions.
Caption: A logical workflow for troubleshooting homocoupling issues.
References
-
How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Note: While this source discusses boronic acids, the principle regarding oxygen's role in promoting homocoupling is analogous and relevant to organostannanes.[Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
-
The Stille Reaction. Organic Reactions. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Stille cross-coupling reaction. YouTube. [Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Stille reaction. Wikipedia. [Link]
-
New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
The Stille Reaction. IONiC / VIPEr. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. ionicviper.org [ionicviper.org]
- 5. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. organicreactions.org [organicreactions.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Dibutyldiphenylstannane Reactions
Welcome to the technical support center for improving yield and selectivity in reactions involving dibutyldiphenylstannane. As a key reagent in palladium-catalyzed cross-coupling chemistry, particularly the Stille reaction, dibutyldiphenylstannane offers a versatile route to complex biaryl structures. However, achieving high efficiency requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters.
This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during their experiments. We will move from direct troubleshooting of common issues to a deeper dive into the mechanistic principles that govern success.
Part 1: Troubleshooting Guide
This section addresses the most frequent issues in a direct problem-and-solution format.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup and analysis (TLC, LC-MS, NMR), you observe little to no desired product, with starting materials largely remaining.
Potential Cause & Recommended Solution
-
Inactive Catalyst: The Pd(0) active catalyst may not have formed or has been deactivated. Palladium(II) precatalysts require reduction, and all Pd(0) species are sensitive to oxygen.
-
Solution: Ensure your reaction is conducted under strictly inert conditions (argon or nitrogen). Degas your solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes. Use fresh, high-purity palladium sources and ligands.
-
-
Failed Oxidative Addition: The bond between your organic electrophile (e.g., aryl halide) and the palladium center is not forming. This is often the case with electron-rich or sterically hindered halides.[1]
-
Sluggish Transmetalation: The transfer of the phenyl group from tin to the palladium complex is often the rate-determining step.[4] This is particularly true for sterically demanding substrates.
-
Solution: Introduce a copper(I) co-catalyst, such as copper(I) iodide (CuI). Cu(I) salts are known to facilitate the transmetalation step, significantly increasing the reaction rate.[2][4][5] Adding lithium chloride (LiCl) can also accelerate the reaction, possibly by increasing the polarity of the medium or by forming more reactive organopalladium intermediates.[2]
-
-
Inappropriate Temperature: Stille couplings often require thermal energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A typical starting point for many systems is 80-100 °C in solvents like toluene or DMF.[4] Monitor for potential decomposition of starting materials at higher temperatures.
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Selectivity & Formation of Side Products
Your reaction works, but you observe significant quantities of undesired products, complicating purification and lowering the yield of the target molecule.
Potential Cause & Recommended Solution
-
Homocoupling of Stannane: You observe significant amounts of biphenyl, arising from the coupling of two dibutyldiphenylstannane molecules.
-
Solution: This side reaction can occur if the transmetalation or reductive elimination steps are slow compared to stannane homocoupling.[6] Lowering the concentration of the stannane reagent or adding it slowly via syringe pump can help. The addition of CuI can also suppress this pathway by accelerating the desired cross-coupling.
-
-
Transfer of Butyl Group: Instead of the desired phenyl group transfer, you observe products resulting from the transfer of a butyl group.
-
Solution: The relative rate of group transfer from tin is a key selectivity parameter.[7] While phenyl transfer is generally much faster than butyl transfer, a highly reactive electrophile or forcing conditions might lead to competitive butyl transfer. Ensure you are not overheating the reaction. Using less forcing conditions or a milder catalyst system may improve selectivity.
-
-
Proto-destannylation: The C-Sn bond is cleaved by a proton source, leading to the formation of benzene from your stannane reagent.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Use anhydrous solvents and dry your starting materials if they are hygroscopic. If your substrate contains acidic protons (e.g., phenols, unprotected amines), they must be protected prior to the reaction.
-
Issue 3: Difficulty in Product Purification
The desired product is formed, but it is contaminated with tin-containing byproducts (e.g., Bu3SnX, Bu2PhSnX) that are difficult to remove by standard chromatography.
Potential Cause & Recommended Solution
-
High Polarity and Low UV Activity of Tin Byproducts: Organotin compounds often co-elute with products of similar polarity and can be difficult to visualize on TLC plates.
-
Solution 1 (Fluoride Scavenging): This is the most robust method. After the reaction is complete, dilute the mixture with a solvent like diethyl ether or ethyl acetate and stir it vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours.[8] The fluoride ions will react with the tin byproducts to form insoluble and easily filterable polymeric organotin fluorides.
-
Solution 2 (Silica Gel Treatment): In some cases, a simple filtration through a plug of silica gel can remove the majority of tin residues.[9] For more stubborn cases, you can use silica gel treated with a base (e.g., triethylamine) or DBU (1,8-Diazabicycloundec-7-ene) during column chromatography.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my reaction?
The choice of the catalyst system is paramount and depends heavily on the electronic and steric properties of your substrates. The catalytic cycle for the Stille reaction involves a Pd(0) species.[6][7]
-
Palladium Sources: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(PPh₃)₄ can often be used directly as it contains a Pd(0) center. Pd₂(dba)₃ is also a Pd(0) source but requires the addition of a supporting ligand. Pd(OAc)₂ is a Pd(II) source and needs to be reduced in situ, often by the phosphine ligand itself.
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many simple couplings.
-
Tri(2-furyl)phosphine (TFP): A more electron-rich ligand that can sometimes accelerate slow reactions.
-
Bulky Biarylphosphines (e.g., SPhos, XPhos): These are the ligands of choice for challenging substrates, such as electron-rich or sterically hindered aryl chlorides or bromides. Their bulk promotes the formation of highly reactive monoligated Pd(0) species and accelerates the reductive elimination step.[3][6][10]
-
| Catalyst/Ligand System | Typical Substrates | Key Advantages |
| Pd(PPh₃)₄ | Aryl iodides, aryl bromides | Commercially available, easy to handle. |
| Pd₂(dba)₃ / PPh₃ | Aryl iodides, bromides, triflates | Versatile; allows for ligand variation. |
| Pd₂(dba)₃ / SPhos or XPhos | Aryl bromides, chlorides (hindered) | High activity for challenging substrates.[3] |
| PdCl₂(PPh₃)₂ | Aryl iodides, bromides | Air-stable Pd(II) precatalyst. |
Q2: What is the mechanistic role of additives like copper(I) salts and lithium chloride?
Additives are not always necessary but can be powerful tools for optimization.
-
Copper(I) Iodide (CuI): The precise mechanism is debated, but CuI is believed to act as a co-catalyst that accelerates the transmetalation step.[4][5] It may function by forming a more reactive organocuprate species in situ, which then transmetalates more rapidly with the palladium center than the organostannane itself. This is especially effective for coupling reactions that are otherwise sluggish.[2]
-
Lithium Chloride (LiCl): LiCl can play multiple roles. In polar aprotic solvents like DMF or NMP, it increases the ionic strength of the medium. It can also coordinate to the palladium center, forming an anionic palladate complex that may be more susceptible to oxidative addition or transmetalation.[2]
Q3: How do solvent choices impact the reaction?
The solvent influences the solubility of reagents, reaction rate, and sometimes the operative mechanism.
| Solvent | Properties | Typical Use Case |
| Toluene | Non-polar | Good for general-purpose couplings at high temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | Good general solvent, lower boiling point than toluene. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Excellent solvating power, can accelerate reactions.[11] |
| 1,4-Dioxane | Polar aprotic | Often used with water in Suzuki-type couplings, but also effective in anhydrous Stille reactions. |
Higher polarity solvents like DMF can accelerate the transmetalation step, which may proceed through a more polar, open transition state.[6][11]
Q4: What is the fundamental catalytic cycle of the Stille Reaction?
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (Bu₂Ph-SnR) exchanges its phenyl group with the halide on the palladium center, forming a new Pd(II) complex and a tin byproduct (Bu₂PhSn-X). This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and Phenyl) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-Ph) and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Stille Coupling with Dibutyldiphenylstannane
This protocol is a general starting point and must be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 4-8 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and dibutyldiphenylstannane (1.1-1.2 equiv). If using a solid additive like CuI or LiCl, add it at this stage.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, approx. 0.1-0.2 M concentration relative to the limiting reagent) via cannula or a gas-tight syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Proceed to Protocol 2 for tin byproduct removal.
Protocol 2: Fluoride-Based Removal of Tin Byproducts
-
Dilution: Dilute the crude reaction mixture from Protocol 1 with a suitable organic solvent (e.g., ethyl acetate, 10 volumes).
-
Fluoride Treatment: Transfer the solution to a separatory funnel or flask and add an equal volume of saturated aqueous potassium fluoride (KF) solution.
-
Stirring: Stir the biphasic mixture vigorously for at least 1 hour. A thick, white precipitate of polymeric organotin fluoride should form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid tin precipitate. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can significantly improve the yield, selectivity, and overall success of their dibutyldiphenylstannane reactions.
References
-
Wikipedia. (n.d.). Stille reaction. Retrieved January 20, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 20, 2026, from [Link]
- Farina, V., & Roth, G. P. (2021). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology, 2(5), 1335-1350.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Request PDF. Retrieved January 20, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 20, 2026, from [Link]
- Fogler, H. S. (n.d.). Elements of Chemical Reaction Engineering. Chapter 8: Multiple Reactions.
- Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(5), 1067-1083.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
- Maleczka, R. E., Jr., & Gallagher, W. P. (2001). A simple chromatographic technique for the purification of organic stannanes. Organic Letters, 3(26), 4173-4176.
- Betzer, J.-F., & Pancrazi, A. (1997). Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities. The Journal of Organic Chemistry, 62(22), 7760-7772.
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved January 20, 2026, from [Link]
- Smith, W. R., & Missen, R. W. (n.d.). yield, selectivity, and all that.
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978-8985.
- Betzer, J. F., & Pancrazi, A. (1997). Radical Hydrostannylation, Pd(0)-Catalyzed Hydrostannylation, Stannylcupration of Propargyl Alcohols and Enynols: Regio- and Stereoselectivities.
- Reiser, O. (2017).
-
ChemEnggCalc. (2024). Conversion, Selectivity, Yield for a multiple reaction. Retrieved January 20, 2026, from [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Forum discussion].
- Roberts, D. D., & McLaughlin, M. G. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes.
-
Organic Syntheses. (n.d.). Preparation of Tributyl(chloromethyl)stannane. Retrieved January 20, 2026, from [Link]
- Quora. (2019). What is the relation between yield and selectivity in reaction engineering? [Online forum].
- BenchChem. (2025).
- ACS Publications. (n.d.). The Journal of Organic Chemistry.
- The Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue. Chemical Society Reviews, 40, 5010-5029.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Chemical Engineering Guy. (2015). Yield and Selectivity in Multiple Reactions (MB1 2-39) [Video]. YouTube.
- PubMed. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(10), 4757-4767.
-
SHANDONG LOOK CHEMICAL. (2020). An efficient method for removing organotin impurities. Retrieved January 20, 2026, from [Link]
- Jeong, I. H., Park, Y. S., & Kim, B. T. (2000). Preparation of novel β,β-diphenyl α-(trifluoromethyl)vinylstannane and its cross-coupling reactions with aryl iodides. Tetrahedron Letters, 41(46), 8917–8921.
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- 5. researchgate.net [researchgate.net]
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Troubleshooting low conversion rates in Stille reactions with dibutyldiphenylstannane
Topic: Troubleshooting Low Conversion Rates in Stille Reactions with Dibutyldiphenylstannane Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating Challenges in Stille Couplings with Arylstannanes
The Stille reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds under mild conditions with excellent functional group tolerance.[1][2][3] However, like any powerful tool, its application can present challenges. Low conversion rates, particularly when using arylstannanes like dibutyldiphenylstannane, are a frequent source of frustration.
This guide is structured as a series of frequently asked questions to directly address the common pitfalls encountered during these reactions. As Senior Application Scientists, our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind each experimental step, empowering you to diagnose and solve issues effectively.
Core Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for diagnosing a problematic reaction. The following diagram outlines a systematic approach to identifying the root cause of low conversion.
Caption: A logical workflow for troubleshooting Stille reactions.
FAQs: Catalyst and Ligand Issues
Q1: My reaction has stalled or shows very low conversion. How do I know if my palladium catalyst is the problem?
A1: Catalyst inactivity is a primary suspect in failed Stille reactions. The active catalytic species is Pd(0), and its formation and stability are critical.
Causality: The catalytic cycle relies on the Pd(0) center to undergo oxidative addition with the organic electrophile.[1][4] If the catalyst fails to form or decomposes, the cycle halts. Signs of catalyst death include the formation of a black precipitate (palladium black), which is an inactive, agglomerated form of palladium.[5]
Troubleshooting Steps:
-
Evaluate the Precatalyst: Are you using a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) source like Pd(OAc)₂?
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): These can be sensitive to air and may degrade upon storage. Using a freshly opened bottle or a sample stored properly under argon in a freezer is crucial.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are generally more stable but require in situ reduction to the active Pd(0) state. This reduction can sometimes be sluggish or incomplete, especially if trace oxygen is present.
-
-
Check for Palladium Black: Visually inspect your reaction flask. The formation of a fine black powder is a strong indicator of catalyst decomposition.[5] This often happens if the phosphine ligand concentration is too low to stabilize the Pd(0) intermediates or if the temperature is too high.
-
Increase Catalyst Loading: As a diagnostic step, increase the catalyst loading from a typical 1-2 mol% to 5 mol%. If the reaction proceeds, it suggests the initial catalytic amount was insufficient or was partially deactivated.
Q2: I'm using a standard phosphine ligand, but the reaction is sluggish. How do I select a better ligand for coupling with dibutyldiphenylstannane?
A2: Ligand choice is critical as it directly influences every step of the catalytic cycle. For arylstannanes, the rate-determining step is often the transmetalation.[1][3] The ligand modulates the electron density and steric environment of the palladium center, affecting its reactivity.
Causality:
-
Electron-Rich, Bulky Ligands (e.g., P(t-Bu)₃, XPhos): These ligands accelerate oxidative addition and reductive elimination.[6] They can also promote the dissociation of a ligand from the palladium center, opening a coordination site required for transmetalation.
-
Electron-Poor Ligands (e.g., Tri-2-furylphosphine (TFP), PPh₃-F): In cases where transmetalation is the slow step, these ligands can increase the rate. The electron-withdrawing nature makes the palladium center more Lewis acidic, facilitating the transfer of the phenyl group from the tin reagent.[4]
Troubleshooting Steps:
-
Switch Ligand Class: If you are using a standard, moderately donating ligand like PPh₃ and observing low conversion, the first step is to try a ligand from a different electronic class.
-
Trial Electron-Rich Ligands: For many systems, especially with less reactive electrophiles like aryl chlorides or tosylates, bulky, electron-rich phosphines are the solution.[6]
-
Trial Electron-Poor Ligands: Given that transmetalation with arylstannanes can be slow, tri-2-furylphosphine (TFP) or triphenylarsine (AsPh₃) are excellent alternatives to PPh₃ and have been shown to cause significant rate accelerations.[7]
| Ligand Type | Examples | Rationale for Use |
| Standard | PPh₃, dppf | General purpose, good starting point. |
| Electron-Rich, Bulky | P(t-Bu)₃, XPhos, SPhos | Accelerates oxidative addition/reductive elimination. Useful for challenging electrophiles. |
| Electron-Poor | P(2-furyl)₃ (TFP), AsPh₃ | Accelerates the rate-determining transmetalation step.[4] |
FAQs: Reagent Stability and Side Reactions
Q3: I suspect my dibutyldiphenylstannane has degraded. What are the signs, and what is the proper way to handle and store it?
A3: While organostannanes are generally more robust than many other organometallics, they are not indefinitely stable.[8] The primary non-productive pathways are protodestannylation and homocoupling.
Causality:
-
Protodestannylation: This is the cleavage of the carbon-tin bond by an acidic proton, converting the valuable stannane into benzene and a tin byproduct. Sources of protons can be trace water, alcohols, or acidic impurities in the reaction mixture.
-
Homocoupling: The formation of a biphenyl dimer from two molecules of the stannane is a common side reaction.[4] This can be promoted by the presence of oxygen or by certain palladium catalyst states.[9]
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the dibutyldiphenylstannane by ¹H or ¹¹⁹Sn NMR if possible. The presence of benzene or other unexpected aromatic signals could indicate decomposition.
-
Proper Storage: Store stannanes in a cool, dark place, preferably under an inert atmosphere to protect from light, heat, and oxygen.[9]
-
Purification: If degradation is suspected, the reagent can often be purified by column chromatography on silica gel or distillation, though care must be taken due to the toxicity of organotin compounds.
-
Minimize Homocoupling: The most effective way to prevent homocoupling is to ensure the reaction is performed under a strictly inert atmosphere.[9][10] Rigorous degassing of solvents is mandatory.
Caption: Common non-productive pathways for organostannanes.
FAQs: Reaction Conditions and Optimization
Q4: How critical are solvent choice and temperature, and how should I optimize them?
A4: Solvent and temperature are key parameters that dictate reaction kinetics and catalyst stability.
Causality:
-
Solvent: Polar aprotic solvents like DMF, NMP, THF, or dioxane are commonly used.[9][11] They help to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle. The choice of solvent can significantly influence the reaction rate.[9]
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition (formation of palladium black) and promote side reactions.[9] A balance must be struck between achieving a reasonable rate and maintaining catalyst longevity.
Troubleshooting Steps:
-
Ensure Anhydrous & Degassed Solvent: This is the most critical first step. Water leads to protodestannylation, and oxygen promotes homocoupling and catalyst oxidation.[10] Use a validated method for solvent purification and degassing (see Protocol 1).
-
Solvent Screening: If the reaction is slow in a less polar solvent like toluene or THF, switching to a more polar aprotic solvent like DMF or NMP can accelerate the reaction.
-
Temperature Optimization: Start at a moderate temperature (e.g., 50-80 °C). If the reaction is clean but slow, incrementally increase the temperature by 10-20 °C. Monitor carefully for signs of catalyst decomposition.
Q5: When should I use additives like Copper(I) Iodide (CuI) or Lithium Chloride (LiCl)?
A5: Additives can have a dramatic effect on reaction rates, particularly when the transmetalation step is slow, which is common for arylstannanes.
Causality:
-
Copper(I) Salts (e.g., CuI): The "copper effect" is well-documented. While the exact mechanism is debated, CuI is believed to act as a co-catalyst. It may undergo transmetalation with the stannane to form a more reactive organocopper intermediate, which then rapidly transmetalates with the palladium complex.[12][13] This provides an alternative, lower-energy pathway for the rate-limiting step.
-
Chloride Salts (e.g., LiCl): Lithium chloride can accelerate the reaction in several ways. It can increase the polarity of the solvent, stabilize intermediates, and facilitate the dissociation of phosphine ligands from the palladium center to open a coordination site for transmetalation.[7]
| Additive | Typical Loading | Mechanism of Action | When to Use |
| CuI | 0.1 - 1.2 equiv. | Accelerates transmetalation via a presumed organocopper intermediate.[12][13] | Sluggish reactions, especially with sterically hindered or electron-poor stannanes. |
| LiCl | 2 - 5 equiv. | Stabilizes intermediates, increases solvent polarity, aids ligand dissociation.[7] | Often used in conjunction with triflate electrophiles or in less polar solvents like THF. |
| Fluoride Source (CsF, KF) | 2 - 3 equiv. | Forms a hypervalent tin species, which is more nucleophilic and accelerates transmetalation.[12][14] | Useful for difficult couplings, particularly with less reactive electrophiles.[6] |
Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved oxygen, which is detrimental to the Stille reaction.[15]
Materials:
-
Schlenk flask equipped with a stir bar and a rubber septum or stopcock.
-
High-vacuum line.
-
Dewar flasks.
-
Liquid nitrogen.
-
Warm water bath.
Procedure:
-
Place the anhydrous solvent in the Schlenk flask. The flask should not be more than half full.
-
Freeze: Place the Dewar containing liquid nitrogen around the flask. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line and evacuate the flask for 5-10 minutes. The solid state of the solvent prevents it from boiling under vacuum.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen Dewar and place the flask in a warm water bath. Allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: General Optimized Stille Coupling with Dibutyldiphenylstannane
This protocol incorporates best practices for tackling low-conversion issues.
Materials:
-
Dibutyldiphenylstannane (1.1 equiv)
-
Aryl halide or triflate (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Tri-2-furylphosphine (TFP) (8 mol%)
-
Copper(I) Iodide (CuI) (1.0 equiv)
-
Anhydrous, degassed DMF (See Protocol 1)
-
Schlenk flask and standard inert atmosphere glassware.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), CuI (1.0 equiv), Pd₂(dba)₃ (2 mol%), and TFP (8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed DMF via syringe. Stir the mixture for 10 minutes at room temperature.
-
Add the dibutyldiphenylstannane (1.1 equiv) via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.[8][16] Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
The Stille Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for effective troubleshooting. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
-
Stille reaction - Wikipedia. [Link]
-
The Stille Reaction - Organic Reactions. [Link]
-
The Stille Reaction - Chem 115 Myers. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. [Link]
-
THE STILLE REACTION, 38 YEARS LATER - University of Valladolid. [Link]
-
The Stille Reaction, 38 Years Later | ACS Catalysis - ACS Publications. [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. [Link]
-
Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. [Link]
-
STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC - NIH. [Link]
-
Stille Coupling - Organic Synthesis. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis - RSC Publishing. [Link]
-
Stille reaction - chemeurope.com. [Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - Institut Kimia Malaysia. [Link]
-
Stille couplings in water at room temperature - Green Chemistry (RSC Publishing). [Link]
-
Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes. - ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. [Link]
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Technical Support Center: Stabilizing Dibutyldiphenylstannane for Long-Term Storage
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for organometallic reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize dibutyldiphenylstannane in their work. Our goal is to provide expert, field-proven insights into the proper handling, storage, and troubleshooting of this air- and moisture-sensitive reagent to ensure its stability and performance over the long term.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of dibutyldiphenylstannane.
Q1: What is dibutyldiphenylstannane, and why is it sensitive to degradation?
A1: Dibutyldiphenylstannane ((C₄H₉)₂Sn(C₆H₅)₂) is an organotin compound, a class of molecules containing a tin-carbon bond. The tin(IV) center is electrophilic and susceptible to nucleophilic attack, while the tin-carbon bonds can be cleaved by oxidative processes. The primary drivers of degradation are:
-
Hydrolysis: Reaction with atmospheric moisture (H₂O) leads to the cleavage of the tin-phenyl or tin-butyl bonds, progressively forming tin hydroxides and oxides (stannoxanes).[1] These degradation products are often insoluble, leading to cloudiness or precipitation in the reagent.
-
Oxidation: Exposure to atmospheric oxygen (O₂) can initiate radical reactions, leading to the cleavage of the organic groups from the tin atom. This process can be accelerated by light and heat.
-
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can accelerate both hydrolysis and oxidation, and may eventually lead to the formation of explosive mixtures with air upon intense heating.
Q2: I've just received a new bottle of dibutyldiphenylstannane. What are the immediate steps I should take for storage?
A2: Upon receipt, the integrity of the manufacturer's seal is paramount. Most high-purity, air-sensitive reagents are supplied in specialized containers, such as Aldrich's Sure/Seal™ bottles, which feature a septum cap designed to maintain an inert atmosphere.[2][3]
-
Inspect the Seal: Ensure the cap and septum are intact and show no signs of tampering or damage.
-
Designate Storage Location: Store the unopened bottle in a cool, dry, and dark location. A dedicated cabinet for flammable or reactive reagents is ideal.
-
Temperature Control: Recommended storage is at room temperature, as specified by the safety data sheet, unless otherwise indicated. Avoid areas with significant temperature fluctuations.[4] If refrigeration is required for a specific lot, allow the bottle to warm completely to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces, which can compromise the reagent.[4]
Q3: What is the ideal long-term storage setup for an opened container of dibutyldiphenylstannane?
A3: For long-term viability after the first use, the primary goal is to maintain a strict inert atmosphere. The original Sure/Seal™ bottle is suitable for repeated use if proper technique is followed.[3] However, for infrequent use over many months or years, transferring the reagent to a more robust storage vessel is recommended.[3]
-
Atmosphere: The headspace of the container must be filled with a dry, inert gas like argon or nitrogen. Argon is often preferred due to its higher density, which provides a better "blanket" over the liquid surface.[4]
-
Container: For very long-term storage, a glass flask equipped with a PTFE valve (often called a Sure/Stor™ flask) is superior to a septum-sealed bottle.[3] The PTFE valve prevents solvent vapors from deteriorating the septum and provides a more reliable long-term seal.
-
Location: The storage location must be away from heat sources and direct sunlight, which can accelerate degradation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the storage and use of dibutyldiphenylstannane.
Q4: My previously clear dibutyldiphenylstannane solution now appears cloudy or contains a white precipitate. What happened, and can I still use it?
A4: Cloudiness or the formation of a white solid is a classic indicator of degradation, most commonly due to hydrolysis from exposure to moisture.[1] The precipitate is likely a mixture of dibutyltin oxide/hydroxide and other related inorganic tin species.
-
Causality: This issue almost always stems from a compromised seal or improper handling techniques. Repeatedly puncturing a septum can lead to its deterioration, allowing small amounts of air and moisture to enter the bottle.[3][4] Using a wet syringe or needle, or failing to properly purge the system with inert gas before a transfer, are also common causes.
-
Can it be used? It is strongly advised not to use the reagent. The presence of these impurities means the concentration of the active reagent is lower than stated, which will introduce significant errors in stoichiometry and likely reduce reaction yields. Furthermore, the tin oxide/hydroxide byproducts can interfere with subsequent reaction chemistry.
-
Solution: The reagent should be properly quenched and disposed of according to your institution's hazardous waste guidelines. Review your handling procedures to identify and correct the source of the contamination.
Q5: My reaction yield is consistently lower than expected when using an older bottle of dibutyldiphenylstannane. The liquid is clear, but I suspect degradation. How can I verify its purity?
A5: A clear appearance does not guarantee purity. Soluble, partially hydrolyzed, or oxidized species may be present. A quantitative assessment is necessary.
-
Recommended Protocol: Purity Assessment via NMR and GC
-
Sample Preparation (Under Inert Atmosphere): In a glove box or using a Schlenk line, carefully withdraw a small aliquot (~0.1 mL) of the suspect dibutyldiphenylstannane and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃) that has been previously dried over molecular sieves.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Compare the integration of the aromatic proton signals (phenyl groups) to the aliphatic proton signals (butyl groups). The expected ratio should be 10H (aromatic) to 18H (aliphatic). Significant deviation suggests the cleavage of one of the organic groups. Look for new, broad peaks in the baseline, which may indicate the presence of hydroxides or other degradation products.
-
Gas Chromatography (GC): GC is a highly effective technique for separating and quantifying organotin compounds.[5] A sample can be diluted in a dry, inert solvent (e.g., anhydrous hexane or toluene) and injected into a GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS). Compare the resulting chromatogram to that of a new, trusted standard to identify and quantify any impurities or degradation products.
-
Troubleshooting Decision Workflow
Caption: Decision workflow for assessing reagent quality.
Part 3: Protocols and Best Practices
Adherence to strict, validated protocols is essential for maintaining the integrity of air- and moisture-sensitive reagents.[6]
Protocol 1: Recommended Storage Conditions
This table summarizes the ideal storage parameters for ensuring the long-term stability of dibutyldiphenylstannane.
| Parameter | Short-Term Storage (Working Bottle, < 3 months) | Long-Term Storage (Stock, > 3 months) | Rationale |
| Container | Manufacturer's original Sure/Seal™ bottle or equivalent.[3] | Glass storage flask with a solid PTFE valve (e.g., Sure/Stor™).[3] | PTFE valves provide a more robust and reliable seal against atmospheric ingress compared to septa, which degrade with each puncture.[3][4] |
| Atmosphere | Positive pressure of dry Argon or Nitrogen.[2][4] | Positive pressure of dry Argon. | An inert atmosphere prevents oxidative and hydrolytic degradation. Argon is denser than air, providing a superior protective layer over the reagent surface.[4] |
| Temperature | Room temperature (e.g., 20-25°C), unless otherwise specified. | Room temperature (e.g., 20-25°C), in a stable environment. | Avoids potential for moisture condensation associated with refrigeration while being sufficient to slow degradation, provided the atmosphere is inert.[4] |
| Light Condition | Store in a dark cabinet or use an amber glass container. | Store in a dark cabinet or use an amber glass container. | Light, particularly UV, can catalyze the formation of radicals, initiating and accelerating degradation pathways. |
Protocol 2: Step-by-Step Reagent Transfer (Syringe Technique)
This protocol minimizes atmospheric exposure when withdrawing reagent from a Sure/Seal™ bottle.[2][3]
Equipment:
-
Dry, oven-dried glassware.[2]
-
Source of dry inert gas (Argon or Nitrogen) connected to a bubbler.[2]
-
Dry, gas-tight syringe and a long needle (e.g., 18-21 gauge).[6]
Workflow:
-
System Purge: Assemble your reaction glassware and purge thoroughly with inert gas. A slight positive pressure should be maintained, indicated by a slow bubble rate in the bubbler.[2]
-
Syringe Purge: Take a clean, dry syringe and flush it with the inert gas 3-5 times by drawing gas from the inert line and expelling it.
-
Bottle Pressurization: Pierce the septum of the dibutyldiphenylstannane bottle with a needle connected to the inert gas line to introduce a slight positive pressure.
-
Reagent Withdrawal: Pierce the septum with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly withdraw the desired volume of reagent. The positive pressure in the bottle will aid this process.
-
Transfer: Withdraw the needle from the reagent bottle and quickly insert it into your reaction vessel through a septum, injecting the reagent.
-
Re-seal: After removing the transfer syringe, it is good practice to briefly re-flush the reagent bottle's headspace with inert gas before removing the gas inlet needle to ensure a positive pressure is maintained for storage. Replace the polypropylene cap on the Sure/Seal™ bottle.[3]
Potential Degradation Pathway
The primary degradation mechanism involves the reaction with atmospheric oxygen and water.
Caption: Simplified degradation pathway of dibutyldiphenylstannane.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]
-
Ayanda, O. S., Alafara, B. A., & Oladele, O. G. Toxicity and speciation analysis of organotin compounds. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Available at: [Link]
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Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Available at: [Link]
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Vikas Ecotech Ltd. Specialty Additives - Organotin Stabilizers. Available at: [Link]
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SONGSHUN. (2024). What are the organic tin stabilizers? What is the difference. Available at: [Link]
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Goldstab Organics Pvt. Ltd. Organotin Stabilizers. Available at: [Link]
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Hasegawa, H., et al. (2001). Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis. Applied and Environmental Microbiology, 67(11), 5340–5343. Available at: [Link]
-
Baerlocher GmbH. Organotin Stabilizers. Available at: [Link]
-
Vinyl Council of Australia. Organotin Stabilisers. Available at: [Link]
-
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available at: [Link]
-
Huang, J. H., & Matzner, E. (2006). Degradation of organotin compounds in organic and mineral forest soils. Environmental Pollution, 140(2), 327-334. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (1994). ORGANOTIN COMPOUNDS (as Sn) 5504. Available at: [Link]
-
ALS Scandinavia. Analysis of organotin compounds. Available at: [Link]
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Eurofins Australia. Organotins Analysis. Available at: [Link]
-
Wikipedia. Organotin chemistry. Available at: [Link]
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Health Canada. (2003). Stability Testing of Existing Drug Substances and Products. Available at: [Link]
-
GMP Insiders. Stability Storage Conditions In Pharma Industry. Available at: [Link]
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- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions with Dibutyldiphenylstannane
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing dibutyldiphenylstannane and encountering challenges related to catalyst deactivation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address the specific issues you may face during your experiments.
Section 1: Understanding the Stille Reaction and the Role of Dibutyldiphenylstannane
The Stille reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed coupling of an organostannane (like dibutyldiphenylstannane) with an organic halide or pseudohalide.[1][3] Dibutyldiphenylstannane serves as a phenyl-transfer reagent in these reactions.
The catalytic cycle of the Stille reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
Catalytic Cycle of the Stille Reaction
Figure 1. The catalytic cycle of the Stille reaction.
Section 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses common problems encountered during palladium-catalyzed reactions involving dibutyldiphenylstannane.
Question 1: My reaction is sluggish or stalls completely. What are the likely causes related to catalyst deactivation?
Answer: A sluggish or stalled reaction is a frequent observation and can often be attributed to the deactivation of the palladium catalyst. Several factors can contribute to this:
-
Palladium Black Formation: The active Pd(0) catalyst can aggregate to form inactive palladium black, which is often visible as a black precipitate.[5][6] This is particularly common when the phosphine ligand concentration is insufficient to stabilize the Pd(0) nanoparticles.
-
Ligand Degradation: Phosphine ligands, especially electron-rich and sterically hindered ones, can be sensitive to air and moisture.[7] Oxidation of the ligand can lead to the formation of less effective or inactive palladium species.
-
Incomplete Pre-catalyst Reduction: Many Stille reactions utilize a Pd(II) pre-catalyst, such as Pd(OAc)₂, which must be reduced to the active Pd(0) species in situ.[8] If this reduction is inefficient, the concentration of the active catalyst will be low, leading to poor reaction performance.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for a stalled reaction.
Question 2: I'm observing significant homocoupling of my organostannane reagent. How can I minimize this side reaction?
Answer: Homocoupling of the organostannane is a known side reaction in Stille coupling.[3][9] This occurs when two molecules of the organostannane react with each other, catalyzed by the palladium species. The presence of oxygen can exacerbate this issue.
Strategies to Minimize Homocoupling:
| Strategy | Rationale | Experimental Protocol |
| Rigorous Degassing | Oxygen can promote the oxidative homocoupling of the organostannane. | Degas all solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. |
| Control Stoichiometry | Using a slight excess of the organic halide can help to favor the cross-coupling pathway over homocoupling. | Start with a 1:1.1 ratio of organostannane to organic halide and adjust as needed based on reaction monitoring. |
| Use of Additives | Copper(I) salts, such as CuI, can act as co-catalysts and have been shown to suppress homocoupling in some cases.[7] | Add 0.1 to 0.2 equivalents of CuI to the reaction mixture along with the palladium catalyst. |
| Lower Reaction Temperature | Higher temperatures can sometimes favor side reactions. | If the desired reaction proceeds at a reasonable rate at a lower temperature, try reducing the temperature by 10-20 °C. |
Question 3: My product is contaminated with tin byproducts. What are the best methods for their removal?
Answer: The removal of tin byproducts is a common challenge in the workup of Stille reactions.[3][9] Dibutyldiphenylstannane will generate tributyltin halides as byproducts, which can be difficult to separate from the desired product due to their nonpolar nature.
Effective Purification Strategies:
-
Aqueous KF Workup: This is a widely used and effective method. Potassium fluoride reacts with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.
-
Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of KF. Stir vigorously for at least one hour. The formation of a white precipitate (tributyltin fluoride) should be observed. Filter the mixture through a pad of celite to remove the solid, and then proceed with standard aqueous workup and chromatography.
-
-
DBU/Iodine Workup: This method is useful for removing residual organostannane starting material.
-
Chromatography on Silica Gel: While standard silica gel chromatography can be challenging, using a mobile phase containing a small amount of a polar solvent (e.g., 1-5% triethylamine in hexane/ethyl acetate) can help to improve the separation of tin byproducts.[9]
Section 3: Proactive Measures to Prevent Catalyst Deactivation
Preventing catalyst deactivation from the outset is always preferable to troubleshooting a failed reaction. Here are some key considerations for robust and reproducible palladium-catalyzed reactions with dibutyldiphenylstannane.
Ligand Selection
The choice of ligand is critical for stabilizing the active palladium catalyst and preventing deactivation.[5][10]
-
Electron-rich and Sterically Bulky Ligands: Ligands such as Buchwald-type phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often more effective at stabilizing the Pd(0) center and preventing aggregation into palladium black. They can also accelerate the rate-limiting reductive elimination step.
-
Ligand-to-Palladium Ratio: A sufficient excess of the ligand is crucial. A ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point for monodentate phosphine ligands.
Solvent Choice and Purity
The reaction solvent can significantly influence the stability and activity of the catalyst.[7][11]
-
Solvent Polarity: The polarity of the solvent can affect the rates of the individual steps in the catalytic cycle.[11] For example, oxidative addition is often favored in more polar solvents.
-
Solvent Purity: Ensure that all solvents are anhydrous and free of oxygen. The presence of water or oxygen can lead to ligand oxidation and catalyst deactivation.
Reaction Temperature
While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition. It is important to find the optimal temperature that balances reaction rate and catalyst stability.
Section 4: Deeper Dive - Mechanistic Insights into Deactivation
A fundamental understanding of the deactivation pathways can inform your experimental design and troubleshooting strategies.
Palladium Agglomeration
The formation of palladium black is a common deactivation pathway.[6] This occurs when the Pd(0) species, which are the active catalysts, are not sufficiently stabilized by the ligands and aggregate into larger, inactive clusters.
Figure 3. Pathway of palladium agglomeration.
Influence of Tin Byproducts
While not as extensively studied as other deactivation pathways, high concentrations of tin byproducts can potentially interfere with the catalytic cycle. In some cases, the halide byproduct from the transmetalation step (X-SnR₃) can coordinate to the palladium center and inhibit its activity.
References
- Benchchem. Technical Support Center: Catalyst Deactivation in Stille Coupling with Sulfur-Containing Compounds.
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Wikipedia. Stille reaction.
- ResearchGate. Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles | Request PDF.
- Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H.
- Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- PMC - NIH. Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles.
- OpenOChem Learn. Stille Coupling.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Chemistry LibreTexts. Stille Coupling.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- Benchchem. Palladium catalyst issues in cross-coupling reactions.
- Organic Chemistry Portal. Stille Coupling.
- ResearchGate. Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite.
- J&K Scientific LLC. Stille Cross-Coupling.
- ACS Publications. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- PubMed. Tuning the Size of Palladium Nanoparticles in Organic and Aqueous Solutions: Influence of Aminated and Thiolated Ligands.
- Organic Chemistry Portal. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates.
- Advanced Science News. Bye-Bye Palladium: Photocatalytic Stille-Type Coupling.
- Benchchem. Application Notes and Protocols: The Role of Phenylstannanes in Palladium-Catalyzed Cross-Coupling Reactions.
- NROChemistry. Stille Coupling.
- THE STILLE REACTION, 38 YEARS LATER.
- ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
- Organic Chemistry Frontiers (RSC Publishing). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- MDPI. Palladium-Catalyzed Reactions.
- University of Windsor. The Mechanisms of the Stille Reaction.
- PMC - NIH. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (PDF) ROLE OF PALLADIUM IN DIFFERENT CATALYTIC REACTIONS.
- ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF.
- PMC. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis.
- MDPI. Catalysts | Special Issue : Palladium-Catalyzed Reactions.
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Technical Support Center: Solvent Effects on Dibutyldiphenylstannane Coupling Reactions
Welcome to the technical support center for navigating the complexities of solvent effects in dibutyldiphenylstannane coupling reactions, commonly known as Stille reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful C-C bond-forming reactions. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity fundamentally impact the rate of a Stille coupling reaction?
A1: Solvent polarity plays a crucial role in stabilizing charged or polar intermediates and transition states throughout the catalytic cycle.[1][2] In Stille couplings, the transmetalation step is often the rate-determining step.[3][4][5] Polar aprotic solvents like DMF, DMSO, and NMP can accelerate this step by stabilizing the polar transition state involved in the transfer of the organic group from tin to palladium.[1][6] However, the effect is not always straightforward and can depend on the specific substrates and ligands used.[7] For instance, in some cases, less polar solvents like toluene or THF may be effective, particularly if the reactants are more lipophilic.[1]
Q2: What is the difference between a coordinating and a non-coordinating solvent, and how does this affect my reaction?
A2: Coordinating solvents, such as DMF, MeCN, and DMSO, possess lone pairs of electrons that can coordinate to the palladium center.[8][9][10] This coordination can have significant consequences:
-
Catalyst Activation/Deactivation: Coordination can sometimes displace other ligands, potentially opening up a coordination site required for the reaction to proceed.[1][11] Conversely, strong coordination can sometimes block the active site and inhibit the reaction.
-
Selectivity: In substrates with multiple reactive sites, the coordinating ability of the solvent can influence which site reacts preferentially.[7][8][10] For example, in chloroaryl triflates, coordinating solvents can favor reaction at the triflate group.[10]
-
Mechanism: The choice between a cyclic or open/associative pathway for transmetalation can be influenced by the solvent.[3][6][12] Non-coordinating solvents like toluene or benzene may favor a more concerted, cyclic transition state, while coordinating solvents can promote an open or dissociative mechanism.[9][12]
Q3: I'm observing significant homocoupling of my dibutyldiphenylstannane. Can the solvent be a contributing factor?
A3: Yes, solvent choice can influence the extent of homocoupling, a common side reaction in Stille couplings.[13] Homocoupling is believed to occur through two primary mechanisms: reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3] While ligand choice and temperature are often more direct factors, the solvent can play a role by influencing the stability and reactivity of the palladium intermediates. In some instances, less polar solvents have been anecdotally reported to reduce dehalogenation, a related side reaction that can be mechanistically linked to pathways that might also favor homocoupling.[14]
Q4: Can additives like lithium chloride (LiCl) or copper(I) iodide (CuI) change how the solvent affects the reaction?
A4: Absolutely. These additives work in synergy with the solvent to enhance reaction rates.
-
Lithium Chloride (LiCl): In polar solvents, LiCl can significantly accelerate the transmetalation step.[3][15] It is thought to function by increasing the polarity of the solvent and by potentially displacing the halide from the palladium center, making it more susceptible to transmetalation.[3][15]
-
Copper(I) Iodide (CuI): The effect of CuI is highly solvent-dependent. In polar solvents, it is proposed that copper may first transmetalate with the organostannane, forming a more reactive organocuprate species that then transmetalates with palladium.[3] In ethereal solvents like THF, CuI can act as a phosphine scavenger, activating the palladium catalyst.[3]
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Troubleshooting Steps |
| Low or No Conversion | Poor Solubility of Reactants: One or more components (organostannane, electrophile, catalyst) may not be fully dissolved in the chosen solvent. | 1. Visually inspect the reaction mixture for undissolved solids. 2. Consider a solvent system that is known to dissolve all components. Dipolar aprotic solvents like DMF or NMP are often good starting points due to their broad solvency.[1] 3. For highly nonpolar substrates, toluene or dioxane may be more appropriate. |
| Inappropriate Solvent Polarity: The solvent may not be polar enough to facilitate the rate-determining transmetalation step. | 1. If using a nonpolar solvent like toluene or hexane, switch to a polar aprotic solvent such as DMF, NMP, or THF.[1] 2. Consider adding LiCl to enhance the polarity of the medium and accelerate the reaction.[3][15] | |
| Catalyst Deactivation: Some solvents can react with or destabilize the palladium catalyst, especially at elevated temperatures.[1] | 1. Ensure the solvent is rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst.[16] 2. If using amide solvents like DMF at high temperatures, be aware of potential decomposition pathways that can affect the catalyst.[1] 3. Consider a lower boiling point solvent if thermal stability is a concern. | |
| Significant Side Product Formation (e.g., Dehalogenation, Homocoupling) | Solvent-Promoted Side Reactions: Certain polar aprotic solvents have been observed to promote dehalogenation more than nonpolar solvents.[14] | 1. If observing significant dehalogenation in DMF or dioxane, consider switching to a less polar solvent like toluene.[14] 2. Optimize the temperature; running the reaction at the lowest effective temperature can often minimize side reactions. |
| Inconsistent Reaction Rates or Yields | Variable Solvent Quality: Water and oxygen are common contaminants in solvents that can significantly impact the reaction. | 1. Always use freshly distilled or anhydrous grade solvents. 2. Rigorously degas the solvent immediately before use by methods such as freeze-pump-thaw or by bubbling with an inert gas like argon for an extended period.[16] |
Experimental Protocols & Methodologies
Protocol 1: Rigorous Solvent Degassing
The removal of dissolved oxygen is critical for the success of Stille couplings, as oxygen can oxidize the active Pd(0) catalyst.[16]
Method A: Freeze-Pump-Thaw (Recommended for Highest Purity)
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent in a water bath. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases.[16]
-
Backfill the flask with an inert gas (Argon or Nitrogen).
Method B: Inert Gas Sparging
-
Place the solvent in a flask with an inlet for an inert gas line and an outlet.
-
Submerge the gas inlet below the surface of the liquid.
-
Bubble a steady stream of Argon or Nitrogen through the solvent for at least 30-60 minutes.[16]
-
Maintain a positive pressure of inert gas over the solvent during storage and use.
Visualizing Mechanistic Solvent Effects
The solvent's role can be visualized in the context of the overall catalytic cycle and the critical transmetalation step.
Caption: Fig 1. The Stille catalytic cycle with emphasis on the solvent-influenced transmetalation step.
Caption: Fig 2. Troubleshooting workflow for low-yielding dibutyldiphenylstannane coupling reactions.
References
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Stille reaction. In: Wikipedia. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
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Casanova, J., et al. (1995). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 117(30), 7854–7868. [Link]
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Stille Coupling. NROChemistry. [Link]
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Stille Coupling. (2023). Chemistry LibreTexts. [Link]
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Smith, R. C. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Elias, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
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Muzammil, N. N., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
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Elias, E. K., et al. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1704. [Link]
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Stille reaction. Grokipedia. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
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Elias, E. K., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. [Link]
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Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]
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significant dehalogenation in stille coupling. (2019, October 7). Reddit. [Link]
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Caporusso, A. M., et al. (2005). Functional resins in palladium catalysis: promising materials for Heck reaction in aprotic polar solvents. Journal of Molecular Catalysis A: Chemical, 231(1-2), 11-19. [Link]
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Barder, T. E., et al. (2008). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 47(48), 9331–9334. [Link]
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Nova, A. (2017). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]
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Samarakoon, A. M. D. B., et al. (2015). Organotin carboxylate catalyst in urethane formation in polar solvent: An experimental and computational study. RSC Advances, 5(54), 43194–43201. [Link]
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Stille Coupling. Organic Chemistry Portal. [Link]
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Patel, R. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. International Journal of Scientific and Management Research, 7(3), 1-12. [Link]
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Heravi, M. M., et al. (2012). Pd cross-coupling mechanism of the Stille reaction. ResearchGate. [Link]
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Franca, D., et al. (2022). On the Solubility and Stability of Polyvinylidene Fluoride. MDPI. [Link]
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- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the 1H and 13C NMR Analysis of Dibutyldiphenylstannane: A Comparative Approach
For researchers, scientists, and drug development professionals working with organometallic compounds, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of dibutyldiphenylstannane (Ph₂SnBu₂), a common tetraorganotin compound. By comparing its spectral features with those of related organotin compounds, tetraphenyltin (Ph₄Sn) and tributylphenylstannane (PhSnBu₃), this guide offers a practical framework for the characterization of this class of molecules.
The Central Role of NMR in Organotin Chemistry
Organotin compounds exhibit a rich and diverse chemistry, finding applications in catalysis, organic synthesis, and materials science. Their structural characterization, however, can be complex. NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, provides a powerful, non-destructive method to probe the molecular architecture of these compounds. The chemical shifts (δ), coupling constants (J), and signal multiplicities offer a detailed fingerprint of the electronic environment and connectivity of the atoms within the molecule.
A key feature in the NMR spectra of organotin compounds is the presence of tin satellites. Tin has two NMR-active isotopes with spin I = 1/2: ¹¹⁹Sn (8.59% natural abundance) and ¹¹⁷Sn (7.68% natural abundance). The coupling of these tin isotopes to neighboring ¹H and ¹³C nuclei results in satellite peaks flanking the main signal. The magnitude of these coupling constants, particularly the one-bond tin-carbon coupling (¹JSn-C) and the two-bond tin-proton coupling (²JSn-H), is highly informative about the hybridization and geometry at the tin center.
Deciphering the NMR Spectrum of Dibutyldiphenylstannane
While a definitive, fully assigned published spectrum for dibutyldiphenylstannane can be elusive, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles and data from analogous compounds.
Predicted ¹H NMR Spectrum of Dibutyldiphenylstannane
The ¹H NMR spectrum of dibutyldiphenylstannane is expected to show distinct signals for the butyl and phenyl protons.
-
Phenyl Protons: The protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the free rotation around the Sn-C(phenyl) bonds, the ortho-, meta-, and para-protons may appear as complex multiplets. The protons ortho to the tin atom are expected to be the most deshielded and may show satellite peaks due to coupling with ¹¹⁹Sn and ¹¹⁷Sn (²JSn-H).
-
Butyl Protons: The four butyl groups will give rise to a set of signals in the aliphatic region (typically 0.8-1.8 ppm).
-
The terminal methyl protons (CH₃) will appear as a triplet around 0.9 ppm.
-
The methylene protons adjacent to the methyl group (-CH₂-CH₃) will be a sextet around 1.3 ppm.
-
The next methylene group (-CH₂-CH₂-CH₃) will also be a multiplet around 1.5 ppm.
-
The methylene protons directly attached to the tin atom (Sn-CH₂-) will be the most downfield of the butyl signals, appearing as a triplet around 1.1-1.3 ppm. These protons will also exhibit tin satellites (²JSn-H).
-
Predicted ¹³C NMR Spectrum of Dibutyldiphenylstannane
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments.
-
Phenyl Carbons: The phenyl carbons will resonate in the aromatic region (120-140 ppm). Four distinct signals are expected: one for the ipso-carbon (the carbon directly attached to tin), and one each for the ortho-, meta-, and para-carbons. The ipso-carbon signal will be significantly influenced by the tin atom and will show a large one-bond coupling constant (¹JSn-C).
-
Butyl Carbons: The four carbons of the butyl chains will appear in the aliphatic region.
-
The carbon of the terminal methyl group (CH₃) will be the most upfield signal, around 13-14 ppm.
-
The two central methylene carbons (-CH₂-CH₂-) will have chemical shifts in the range of 27-30 ppm.
-
The methylene carbon directly bonded to the tin atom (Sn-CH₂) will be the most downfield of the aliphatic signals, appearing around 10-15 ppm, and will exhibit a significant ¹JSn-C coupling.
-
A Comparative Analysis: Dibutyldiphenylstannane vs. its Analogs
To contextualize the NMR data of dibutyldiphenylstannane, a comparison with tetraphenyltin and tributylphenylstannane is highly instructive.
| Compound | Group | ¹H Chemical Shift (ppm) (approx.) | ¹³C Chemical Shift (ppm) (approx.) |
| Dibutyldiphenylstannane | Phenyl | 7.2-7.8 (m) | ipso-C: ~137, o-C: ~136, m-C: ~128, p-C: ~128 |
| Butyl | Sn-CH ₂: 1.1-1.3 (t), -CH ₂-: 1.5 (m), -CH ₂-: 1.3 (sextet), -CH ₃: 0.9 (t) | Sn-C H₂: ~11, -C H₂-: ~29, -C H₂-: ~27, -C H₃: ~14 | |
| Tetraphenyltin [1][2][3] | Phenyl | 7.3-7.6 (m) | ipso-C: ~138, o-C: ~137, m-C: ~129, p-C: ~129 |
| Tributylphenylstannane [4][5][6] | Phenyl | 7.3-7.5 (m) | ipso-C: ~138, o-C: ~137, m-C: ~128, p-C: ~128 |
| Butyl | Sn-CH ₂: ~1.1 (t), -CH ₂-: ~1.5 (m), -CH ₂-: ~1.3 (sextet), -CH ₃: ~0.9 (t) | Sn-C H₂: ~10, -C H₂-: ~29, -C H₂-: ~28, -C H₃: ~14 |
Key Observations from the Comparison:
-
Phenyl Region: The chemical shifts of the phenyl protons and carbons are quite similar across the three compounds, indicating that the electronic environment of the phenyl groups is not dramatically altered by the substitution of other phenyl or butyl groups on the tin atom.
-
Butyl Region: The chemical shifts of the butyl protons and carbons are also consistent. The most significant feature is the signal for the methylene group directly attached to the tin atom (Sn-CH₂), which is the most deshielded of the aliphatic signals.
-
¹¹⁹Sn NMR: While not the focus of this guide, it is worth noting that the ¹¹⁹Sn NMR chemical shift is highly sensitive to the nature of the organic groups attached to the tin atom. For tetraorganotins, the chemical shifts generally become more shielded (move to lower ppm values) as the number of alkyl groups increases.
Experimental Protocols for High-Quality NMR Data
Acquiring high-quality NMR spectra of organotin compounds requires careful attention to experimental detail.
Sample Preparation
-
Compound Purity: Ensure the dibutyldiphenylstannane sample is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for organotin compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay attention to the spectral width to ensure all signals, including potential tin satellites, are observed.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, providing unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecular fragments.
-
Visualizing the NMR Analysis Workflow
The process of analyzing the NMR spectra of dibutyldiphenylstannane can be visualized as a logical workflow.
Conclusion
The ¹H and ¹³C NMR analysis of dibutyldiphenylstannane, when approached systematically and with a comparative mindset, provides a wealth of structural information. By understanding the expected chemical shifts, coupling patterns, and the influence of the tin atom, researchers can confidently characterize this and related organotin compounds. The use of advanced techniques like 2D NMR further solidifies structural assignments, ensuring the integrity of experimental data in research and development.
References
-
SpectraBase. Tetraphenyltin - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
PubChem. Tributylphenyltin. National Center for Biotechnology Information. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
PubChem. Tetraphenyltin. National Center for Biotechnology Information. Available from: [Link]
Sources
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Dibutyldiphenylstannane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organometallic chemistry and its applications in pharmaceutical development and environmental analysis, the precise characterization of compounds is paramount. Dibutyldiphenylstannane (DBDP), a tetraorganotin compound, and its derivatives are of significant interest due to their diverse applications and potential toxicological profiles. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of these compounds. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of dibutyldiphenylstannane, offering experimental insights and data to inform your analytical strategy.
The Analytical Challenge: Unraveling the Structure of Dibutyldiphenylstannane
Dibutyldiphenylstannane presents a unique analytical challenge due to its mixed alkyl-aryl substitution on the tin atom. The choice of ionization technique and analytical platform—gas chromatography-mass spectrometry (GC-MS) versus liquid chromatography-mass spectrometry (LC-MS)—profoundly impacts the resulting data, influencing the degree of fragmentation and the observability of the molecular ion. Understanding these nuances is critical for obtaining meaningful and reliable results.
A Tale of Two Techniques: GC-MS and LC-MS
The initial decision in the mass spectrometric analysis of dibutyldiphenylstannane revolves around the choice of the inlet system: gas chromatography or liquid chromatography. Each approach carries its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For organotin compounds like dibutyldiphenylstannane, which possess sufficient volatility, GC-MS offers high chromatographic resolution, leading to excellent separation of complex mixtures.
-
Ionization in GC-MS: Electron Ionization (EI) Electron Ionization (EI) is the most common ionization technique used in GC-MS.[2] It is a "hard" ionization method, meaning it imparts a significant amount of energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This fragmentation is a double-edged sword: while it provides a detailed fingerprint for structural elucidation, it can also lead to a diminished or absent molecular ion peak, making it challenging to determine the molecular weight of an unknown compound.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatility of the Liquid Phase
LC-MS is a more versatile technique, capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile.[1][4] For dibutyldiphenylstannane and its derivatives, LC-MS offers the significant advantage of direct analysis without the need for derivatization, which is often required for GC-MS analysis of more polar organotin species.[5]
-
Ionization in LC-MS: Electrospray Ionization (ESI) Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[5] It imparts minimal energy to the analyte, typically resulting in the formation of a prominent protonated molecule ([M+H]⁺) or other adducts, with minimal fragmentation.[5][6] This makes ESI-MS ideal for confirming the molecular weight of the analyte. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the selected precursor ion is fragmented in a controlled manner.[7]
Deciphering the Fragments: Predicted Mass Spectra of Dibutyldiphenylstannane
The fragmentation patterns observed in the mass spectrum provide a roadmap to the structure of the molecule. Based on the known fragmentation of related organotin compounds, we can predict the major fragmentation pathways for dibutyldiphenylstannane under both EI and ESI conditions.
Predicted Electron Ionization (EI) Fragmentation
In an EI source, the dibutyldiphenylstannane molecule will undergo significant fragmentation. The primary cleavage events are expected to be the loss of butyl and phenyl radicals.
dot
Caption: Predicted ESI-MS/MS fragmentation pathway of [Dibutyldiphenylstannane+H]⁺.
Table 2: Predicted Major Fragment Ions of [Dibutyldiphenylstannane+H]⁺ in ESI-MS/MS
| Precursor m/z | Product m/z | Proposed Neutral Loss |
| 389 | 333 | Butane (C₄H₁₀) or Butene (C₄H₈) + H₂ |
| 389 | 313 | Benzene (C₆H₆) |
| 333 | 275 | Butyl radical (C₄H₉•) |
| 313 | 235 | Phenyl radical (C₆H₅•) |
Comparative Performance: A Head-to-Head Analysis
The choice between GC-MS and LC-MS for the analysis of dibutyldiphenylstannane depends on the specific research question.
Table 3: Performance Comparison of GC-MS and LC-MS for Dibutyldiphenylstannane Analysis
| Parameter | GC-MS (EI) | LC-MS (ESI) |
| Molecular Ion | Often weak or absent | Strong [M+H]⁺ or other adducts |
| Fragmentation | Extensive, provides structural fingerprint | Minimal in MS1, controlled in MS/MS |
| Sensitivity | High for volatile compounds | Generally higher, especially for polar derivatives |
| Sample Preparation | May require derivatization for polar derivatives | Direct analysis of solutions |
| Throughput | Can be high with autosamplers | Can be high with modern UPLC systems |
| Matrix Effects | Less prone to ion suppression | Can be susceptible to ion suppression |
| Best For | Structural elucidation of unknowns, analysis in non-polar matrices | Molecular weight confirmation, analysis of complex matrices, quantification |
Experimental Protocols: A Practical Guide
Protocol 1: GC-MS Analysis of Dibutyldiphenylstannane
This protocol provides a general procedure for the analysis of dibutyldiphenylstannane using GC-MS with electron ionization.
dot
Caption: Workflow for GC-MS analysis of dibutyldiphenylstannane.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a known amount of dibutyldiphenylstannane in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1-10 µg/mL. [8]Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
GC Conditions:
-
Injector: Split/splitless inlet, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV. [2] * Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/sec.
-
-
Data Analysis:
-
Extract the mass spectrum of the chromatographic peak corresponding to dibutyldiphenylstannane.
-
Identify the molecular ion (if present) and major fragment ions.
-
Compare the obtained spectrum with available spectral libraries (e.g., NIST) for confirmation. [7][9] Protocol 2: LC-MS/MS Analysis of Dibutyldiphenylstannane
-
This protocol outlines a general procedure for the analysis of dibutyldiphenylstannane using LC-MS/MS with electrospray ionization.
dot
Caption: Workflow for LC-MS/MS analysis of dibutyldiphenylstannane.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 80:20 v/v) to a concentration of 1-10 µg/mL. Filter the solution using a 0.22 µm PVDF syringe filter.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode. [5] * Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: m/z 100-600.
-
MS/MS: Select the [M+H]⁺ ion (m/z 389) for collision-induced dissociation (CID) and acquire product ion spectra.
-
-
Data Analysis:
-
Confirm the molecular weight from the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the structure.
-
Conclusion: Selecting the Optimal Strategy
The choice between GC-MS and LC-MS for the analysis of dibutyldiphenylstannane and its derivatives is not a matter of one being definitively superior to the other, but rather a question of selecting the right tool for the specific analytical task.
-
For qualitative analysis and structural elucidation of unknown derivatives , the rich fragmentation patterns provided by GC-EI-MS offer invaluable information.
-
For quantitative analysis, especially in complex biological or environmental matrices, and for definitive molecular weight confirmation , the soft ionization of LC-ESI-MS/MS is generally the preferred method due to its sensitivity and reduced sample preparation requirements.
By understanding the fundamental principles of these techniques and their application to organotin compounds, researchers can design robust and reliable analytical methods to confidently characterize dibutyldiphenylstannane and its derivatives, advancing our knowledge in both pharmaceutical development and environmental science.
References
-
Di Girolamo, M., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. [Link]
-
National Institute of Standards and Technology. (n.d.). Stannane, tetraphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Dibutyldiphenyl tin. In NIST Chemistry WebBook. Retrieved from [Link]
-
Holcapek, M., et al. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(12), 4210-4218. [Link]
- Radojcic, I., et al. (2000). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of Mass Spectrometry, 35(1), 23-31.
-
PubChem. (n.d.). Tetraphenyltin. Retrieved from [Link]
-
PubChem. (n.d.). Tetrabutyltin. Retrieved from [Link]
-
GenTech Scientific. (2023, May 16). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]
-
AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Retrieved from [Link]
-
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Miller, J. M. (1971). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 346-350. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetraphenylporphyrin. In NIST Chemistry WebBook. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Dibutyldiphenylstannane and Tributylphenylstannane for Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and drug development, the precise and predictable formation of carbon-carbon bonds is paramount. Organotin reagents, specifically organostannanes, have long served as reliable partners in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] Their stability to air and moisture, coupled with a broad functional group tolerance, makes them valuable assets in the synthesis of complex molecular architectures.[3]
This guide provides an in-depth comparison of two such reagents: dibutyldiphenylstannane and tributylphenylstannane. As a researcher, scientist, or drug development professional, understanding the nuanced differences in their reactivity is crucial for strategic synthetic planning, optimization of reaction conditions, and ultimately, the efficient construction of target molecules. We will delve into the mechanistic underpinnings of their reactivity, supported by experimental data, to provide a clear framework for selecting the appropriate reagent for your synthetic needs.
At a Glance: Structural and Physical Properties
Before examining their reactivity, a brief overview of the physical properties of dibutyldiphenylstannane and tributylphenylstannane is warranted.
| Property | Dibutyldiphenylstannane | Tributylphenylstannane |
| Molecular Formula | C₂₀H₂₈Sn | C₁₈H₃₂Sn |
| Molecular Weight | 403.14 g/mol | 367.16 g/mol [4] |
| Appearance | Colorless liquid or solid | Clear, colorless liquid[4] |
| Boiling Point | ~168-170 °C at 0.5 mmHg | 125-128 °C at 0.14 mmHg |
| Density | ~1.16 g/mL at 25 °C | ~1.125 g/mL at 25 °C |
Reactivity in Stille Cross-Coupling: The Decisive Role of Migratory Aptitude
The Stille reaction is a cornerstone of C(sp²)-C(sp²) bond formation, proceeding via a catalytic cycle involving a palladium catalyst. A critical step in this cycle is transmetalation, where an organic group is transferred from the tin atom to the palladium center.[1] The relative ease with which different groups migrate from the tin atom, known as migratory aptitude, is the primary determinant of the product distribution when using mixed organostannanes.
The generally accepted order of migratory aptitude for groups attached to tin is: Alkynyl > Alkenyl > Aryl > Alkyl
This trend is governed by the hybridization of the carbon atom attached to the tin. The more s-character in the carbon-tin bond, the more readily the group is transferred. Therefore, sp-hybridized alkynyl groups transfer most readily, followed by sp²-hybridized alkenyl and aryl groups, and finally sp³-hybridized alkyl groups.[5]
This principle directly dictates the comparative reactivity of dibutyldiphenylstannane and tributylphenylstannane:
-
Dibutyldiphenylstannane (Ph₂SnBu₂): This reagent possesses two phenyl groups (sp²-hybridized) and two butyl groups (sp³-hybridized). Due to the significantly higher migratory aptitude of the phenyl group, dibutyldiphenylstannane will preferentially transfer a phenyl group in Stille coupling reactions. The butyl groups act as "dummy" ligands, remaining bound to the tin byproduct. This selectivity is a key advantage when the goal is to introduce a phenyl group into the target molecule.
-
Tributylphenylstannane (PhSnBu₃): Containing one phenyl group and three butyl groups, this reagent also selectively transfers the phenyl group. However, with only one transferable group per molecule, it is less atom-economical compared to dibutyldiphenylstannane for phenyl group transfer. In some instances, tributylphenylstannane has been observed to be a less active coupling partner compared to other organotin reagents.[6]
The following diagram illustrates the catalytic cycle of the Stille reaction, highlighting the crucial transmetalation step.
While direct, side-by-side quantitative comparisons of yields for these two specific reagents under identical conditions are sparse in the literature, the principle of migratory aptitude strongly predicts that both will primarily yield the phenyl-coupled product. The choice between them often comes down to factors such as atom economy, cost, and the specific reaction conditions. For the transfer of a phenyl group, dibutyldiphenylstannane offers the advantage of having two transferable groups per molecule.
Tin-Lithium Exchange: A Competing Reactivity Pathway
Organostannanes can undergo tin-lithium exchange when treated with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[7] This reaction involves the cleavage of a carbon-tin bond and the formation of a new organolithium species. The facility of this exchange is dependent on the stability of the resulting organolithium species.
-
Dibutyldiphenylstannane: Treatment with an alkyllithium reagent can lead to the cleavage of either a phenyl-tin or a butyl-tin bond. Given that phenyllithium is generally more stable than butyllithium (due to the sp² hybridization of the carbanion), the exchange is likely to favor the formation of phenyllithium. This would leave a tributylphenylstannane species in solution.
-
Tributylphenylstannane: Similarly, reaction with an alkyllithium reagent will preferentially cleave the phenyl-tin bond to generate phenyllithium and tetrabutyltin.
The general preference for the formation of the more stable organolithium compound governs the outcome of these reactions.[7] This reactivity can be exploited for the in situ generation of specific organolithium reagents for subsequent reactions. However, it also represents a potential side reaction if organolithium reagents are present in a Stille coupling reaction mixture, for instance, from the synthesis of one of the coupling partners.
The following diagram illustrates the tin-lithium exchange process.
Experimental Protocols
General Procedure for Stille Cross-Coupling
The following is a general protocol for a Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (or triflate) (1.0 equiv)
-
Organostannane (dibutyldiphenylstannane or tributylphenylstannane) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., THF, toluene, DMF)[3]
-
Optional additives (e.g., CuI, LiCl)[8]
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the aryl halide, organostannane, palladium catalyst, and any ligand or additives.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, wash the filter cake with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Dibutyldiphenylstannane and Tributylphenylstannane via Grignard Reaction
These organostannanes are typically prepared by the reaction of a Grignard reagent with the appropriate organotin halide.
Synthesis of Dibutyldiphenylstannane:
Materials:
-
Dichlorodiphenylstannane (Ph₂SnCl₂) (1.0 equiv)
-
n-Butylmagnesium bromide or chloride (2.0-2.2 equiv in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add dichlorodiphenylstannane and anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the n-butylmagnesium bromide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Synthesis of Tributylphenylstannane:
Materials:
-
Trichlorophenylstannane (PhSnCl₃) (1.0 equiv)
-
n-Butylmagnesium bromide or chloride (3.0-3.3 equiv in THF or diethyl ether)
-
Anhydrous diethyl ether or THF
Procedure:
-
Follow the same general procedure as for dibutyldiphenylstannane, using trichlorophenylstannane as the starting material and three equivalents of the Grignard reagent.[9][10][11][12][13][14]
Safety and Handling of Organotin Compounds
Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[15] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Tributyltin derivatives, in particular, are known to be immunotoxic and endocrine disruptors. All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.
Conclusion
The reactivity of both dibutyldiphenylstannane and tributylphenylstannane in Stille coupling is dominated by the preferential transfer of the phenyl group. Dibutyldiphenylstannane offers the advantage of being more atom-economical for this purpose. The choice between these reagents will depend on the specific synthetic context, including cost, availability, and the potential for side reactions such as tin-lithium exchange. A thorough understanding of the principles of migratory aptitude and the potential for competing reaction pathways will enable the medicinal chemist to make informed decisions in the design and execution of complex synthetic routes.
References
- ARKIVOC. (2006). Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. ix, 265-291.
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- Organic Syntheses. (n.d.).
- Wiley-VCH. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
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- Royal Society of Chemistry. (2012).
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- ResearchG
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- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
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A Researcher's Guide to Organostannanes in Stille Coupling: A Comparative Analysis of Dibutyldiphenylstannane
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling holds a distinguished position due to its remarkable tolerance for a wide array of functional groups and the inherent stability of the organostannane reagents.[1][2][3] This robustness makes it an invaluable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, the success of a Stille coupling is critically dependent on the choice of the organostannane, a decision that profoundly impacts reaction kinetics, yield, and downstream processing.
This guide provides an in-depth comparison of Dibutyldiphenylstannane with other commonly employed organostannanes, such as tributyltin and trimethyltin derivatives. We will dissect the key performance indicators—reactivity, stability, toxicity, and purification—grounded in mechanistic principles and supported by experimental context.
The Heart of the Matter: The Organostannane's Role
The Stille reaction catalytically couples an organostannane (R¹-SnR³₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide/triflate. The catalytic cycle, illustrated below, hinges on three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The transmetalation step, where the organic group R¹ is transferred from tin to palladium, is broadly accepted as the rate-determining step of the reaction.[4][5] The efficiency of this step is dictated by the nature of both the transferring group (R¹) and, crucially, the non-transferring or "dummy" ligands (R³) on the tin atom.
Comparative Analysis of Organostannanes
The choice between organostannanes like aryltributylstannane, aryltrimethylstannane, and aryldibutyldiphenylstannane involves a trade-off between reactivity, safety, and practicality.
| Feature | Trimethylstannanes (R-SnMe₃) | Tributylstannanes (R-SnBu₃) | Dibutyldiphenylstannanes (R-SnBu₂Ph₂) |
| Reactivity | Highest | Moderate | Moderate to High |
| Toxicity | Very High (Volatile) | High | High (Lower Volatility) |
| Byproduct Polarity | Relatively Polar | Highly Nonpolar (Greasy) | Intermediate Polarity |
| Ease of Byproduct Removal | Moderate | Very Difficult | Moderate to Difficult |
| Cost | Generally Lower | Moderate | Higher |
Reactivity and Transmetalation Efficiency
The rate of transmetalation is influenced by the electron-donating ability and steric bulk of the non-transferable ligands.
-
Trimethylstannanes (e.g., Aryl-SnMe₃): These reagents exhibit the highest reactivity.[1][6][7] The small methyl groups offer minimal steric hindrance and are poor migrating groups, ensuring the preferential transfer of the desired aryl group. This heightened reactivity often allows for lower reaction temperatures and catalyst loadings. In one study, a coupling reaction with phenyltrimethyltin showed complete conversion where the analogous phenyltributyltin failed, highlighting the former's superior efficiency in the rate-determining transmetalation step.[6]
-
Tributylstannanes (e.g., Aryl-SnBu₃): This is arguably the most common class of organostannanes used. The butyl groups provide a good balance of stability and reactivity. However, they are significantly less reactive than their methyl counterparts due to the increased steric bulk of the butyl groups, which impedes approach to the palladium center.[6] Consequently, reactions often require higher temperatures or the use of additives.[3]
-
Dibutyldiphenylstannanes (e.g., Aryl-Sn(Bu)₂Ph): The inclusion of phenyl groups as non-transferable ligands presents an interesting case. Phenyl groups are more electron-withdrawing than alkyl groups, which can increase the Lewis acidity of the tin atom, potentially facilitating its interaction with the palladium complex. While direct kinetic comparisons are scarce in the literature, the reactivity is generally considered to be robust, potentially surpassing that of tributylstannanes in certain contexts. The key advantage lies in the very low migratory aptitude of the phenyl group compared to the desired transferable group, ensuring high selectivity.
Toxicity and Handling
A significant drawback of Stille coupling is the toxicity of organotin compounds.[1][8]
-
Trimethylstannanes: These are highly toxic and, critically, their byproducts (e.g., Me₃SnCl) are volatile, posing a significant inhalation risk.[7][9] Their high toxicity necessitates stringent handling protocols, including the use of well-ventilated fume hoods and dedicated equipment.
-
Tributylstannanes: While still highly toxic, tributyltin compounds and their byproducts are less volatile than trimethyltin derivatives, making them marginally safer to handle.[10] However, they are potent endocrine disruptors and environmental pollutants.
-
Dibutyldiphenylstannanes: The toxicity of mixed alkyl-aryl tins is still a major concern. However, the higher molecular weight compared to trimethyltin derivatives leads to lower volatility, reducing the risk of inhalation exposure. The toxicity of organotins is generally highest for tri-substituted compounds with smaller alkyl groups (methyl, ethyl).[11][12]
Byproduct Removal and Purification
The purification of the desired product from residual tin byproducts is a notorious challenge in Stille chemistry.[8][13]
-
Tributylstannanes: The resulting tributyltin halides (Bu₃SnX) are highly lipophilic, nonpolar oils that are often difficult to separate from the desired product, especially if the product is also nonpolar. This frequently necessitates multiple chromatographic purifications, leading to yield loss and increased solvent waste.
-
Trimethylstannanes: Trimethyltin byproducts are somewhat more polar and water-soluble than their tributyl counterparts, which can sometimes simplify their removal during aqueous workup.[9]
-
Dibutyldiphenylstannanes: The byproducts, such as dibutyldiphenyltin halides, possess an intermediate polarity. The presence of phenyl rings can sometimes impart crystallinity to the byproduct, potentially allowing for removal by filtration or selective precipitation, offering a significant advantage over the oily tributyltin waste.
Experimental Protocols: A Practical Comparison
To illustrate the practical considerations, we provide two representative protocols. The choice of reagents and conditions is explained to highlight the underlying chemical principles.
Protocol 1: Stille Coupling using Tributyl(vinyl)stannane
-
Reaction: Coupling of 4-iodotoluene with tributyl(vinyl)stannane.
-
Rationale: A classic example demonstrating a standard protocol. The choice of triphenylarsine as a ligand is noteworthy; moderately electron-poor ligands can accelerate the reaction.[1]
Methodology:
-
Vessel Preparation: A 50 mL round-bottom flask is flame-dried under vacuum and backfilled with argon.
-
Reagent Addition: To the flask, add 4-iodotoluene (218 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%), and 10 mL of anhydrous toluene.
-
Causality: Toluene is a common non-polar solvent for Stille couplings. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that releases the active Pd(0)L₂ species in solution.
-
-
Stannane Addition: Add tributyl(vinyl)stannane (349 mg, 1.1 mmol, 1.1 equivalents) via syringe.
-
Causality: A slight excess of the organostannane is used to ensure complete consumption of the electrophile.
-
-
Reaction Conditions: The mixture is heated to 100 °C under argon and stirred for 12 hours. The reaction progress is monitored by TLC or GC-MS.
-
Causality: Higher temperatures are often required for less reactive tributylstannanes to drive the transmetalation step to completion.[3]
-
-
Workup and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The residue is redissolved in diethyl ether (20 mL) and stirred vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.
-
Causality: KF reacts with the tributyltin halide byproduct to form insoluble, polymeric tributyltin fluoride, which can be removed by filtration. This is a standard technique for mitigating the purification challenge.[13]
-
-
The resulting precipitate is filtered through a pad of Celite, and the filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield 4-methylstyrene.
-
Protocol 2: Conceptual Stille Coupling using a Diphenylstannane Derivative
-
Reaction: Coupling of 1-bromo-4-nitrobenzene with (Thiophen-2-yl)dibutyldiphenylstannane.
-
Rationale: This protocol illustrates the use of a mixed alkyl-aryl stannane and highlights conditions that can accelerate the coupling, such as the use of a polar aprotic solvent and a copper(I) co-catalyst.
Methodology:
-
Vessel Preparation: A 50 mL Schlenk flask is flame-dried and backfilled with argon.
-
Reagent Addition: To the flask, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd), triphenylarsine (24.5 mg, 0.08 mmol, 8 mol%), copper(I) iodide (CuI) (19 mg, 0.1 mmol, 10 mol%), and 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stannane Addition: Add the (Thiophen-2-yl)dibutyldiphenylstannane reagent (1.1 mmol, 1.1 equivalents).
-
Reaction Conditions: The mixture is heated to 60 °C under argon and stirred for 6 hours.
-
Causality: The combination of the CuI additive and a more reactive stannane (potentially) allows for significantly milder reaction conditions (lower temperature, shorter time) compared to the standard tributyltin protocol.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into 50 mL of water.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with a saturated aqueous KF solution, followed by brine. Dry over anhydrous MgSO₄ and concentrate.
-
The crude product is purified by flash column chromatography. The dibutyldiphenyltin byproduct may be easier to separate due to its different polarity profile compared to the highly nonpolar tributyltin byproducts.
-
Conclusion
The selection of an organostannane for a Stille coupling is a multi-faceted decision. While tributylstannanes are workhorses of the field, their moderate reactivity and the challenge of byproduct removal are significant drawbacks. Trimethylstannanes offer superior reactivity but at the cost of extreme toxicity and volatility.
Dibutyldiphenylstannane and related mixed alkyl-aryl stannanes emerge as a compelling alternative. They offer a potentially advantageous balance: robust reactivity, reduced inhalation risk due to lower volatility, and the possibility of more manageable byproduct removal. For researchers in drug development and complex molecule synthesis, where purification and safety are paramount, exploring these less conventional stannanes can provide a strategic advantage, leading to more efficient, safer, and cleaner synthetic routes.
References
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Mechanism of the Stille Reaction. In The Stille Reaction (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Braga, A. L., & Silveira, C. C. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, 9, 569. [Link]
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Levashov, A. S., Buryi, D. S., Goncharova, O. V., Konshin, V. V., Dotsenko, V. V., & Andreev, A. A. (2017). Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. RSC Advances, 7(21), 12636-12644. [Link]
-
ResearchGate. (n.d.). Stille coupling reactions with organostannanes [Table]. Retrieved from [Link]
-
Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Stille cross-coupling reaction [Video]. YouTube. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. [Link]
-
Haiduc, I. (2017). Toxicity of Metal Compounds: Knowledge and Myths. Organometallics, 36(23), 4576-4591. [Link]
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Maleczka, R. E., & Terstiege, I. (2000). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 2(20), 3193-3196. [Link]
-
ResearchGate. (n.d.). Stille cross-coupling reactions with phenyl stannane [Table]. Retrieved from [Link]
-
Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211-231. [Link]
-
ResearchGate. (n.d.). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Retrieved from [Link]
-
Reddit. (2023, March 7). How toxic organotin compounds really are? r/Chempros. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
L-A. D. Guzei, & et al. (2017). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Bioconjugate Chemistry, 28(5), 1469-1473. [Link]
-
Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Chemical Science International Journal, 23(4), 1-13. [Link]
-
El-Deen, I. M., & El-Adasy, A. A. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Organometallic Chemistry, 9(1), 1-6. [Link]
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Beyond the Tin Man: A Senior Application Scientist's Guide to Modern Aryl-Aryl Coupling Reagents
A Comparative Analysis of Suzuki-Miyaura, Negishi, Hiyama, and C-H Activation Methodologies as Alternatives to Organotins
For decades, the Stille coupling, utilizing organotin reagents like dibutyldiphenylstannane, has been a reliable workhorse for the construction of aryl-aryl bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the inherent toxicity of organotin compounds and the often-arduous purification required to remove tin-based byproducts have driven a persistent search for safer, more efficient, and "greener" alternatives.[1] This guide provides an in-depth comparison of the leading modern alternatives, offering experimental data, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals seeking to move beyond organotin chemistry.
We will explore the nuances of four principal palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura coupling (organoboron), the Negishi coupling (organozinc), the Hiyama coupling (organosilicon), and the rapidly evolving field of direct C-H arylation. Each method presents a unique profile of advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and practical considerations such as reagent availability and toxicity.
The Contenders: A Head-to-Head Comparison
To provide a tangible comparison, we will examine the synthesis of a common biaryl compound, 4-methoxybiphenyl, using each of the four methodologies. This allows for a direct assessment of typical yields and reaction conditions.
| Coupling Method | Electrophile | Nucleophile | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |
| Negishi | 4-Bromoanisole | Phenylzinc chloride | Pd(dba)₂ / SPhos | - | THF | 65 | 4 | ~92 |
| Hiyama | 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ / P(o-tol)₃ | TBAF | THF | 60 | 16 | ~85 |
| C-H Arylation | Anisole | Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | K₂CO₃ | PivOH | 120 | 24 | ~70-80 |
Note: The conditions and yields presented are representative examples from the literature and may vary depending on the specific ligands, bases, and reaction setup.
Deep Dive into the Methodologies
The Suzuki-Miyaura Coupling: The New Workhorse
The Suzuki-Miyaura coupling has arguably become the most popular method for aryl-aryl bond formation due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents and byproducts.[2]
Mechanism and Rationale: The catalytic cycle, like most palladium-catalyzed cross-couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is crucial for the activation of the organoboron species, forming a borate complex that facilitates the transfer of the aryl group to the palladium center during transmetalation. The choice of base and solvent system is critical and can be tailored to accommodate a wide range of sensitive functional groups.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.
The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling employs highly reactive organozinc reagents, which often allows for milder reaction conditions and can be particularly effective for coupling sterically hindered substrates.[4]
Mechanism and Rationale: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step does not require a base, as organozinc reagents are sufficiently nucleophilic.[5] This can be an advantage when working with base-sensitive substrates. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.
Figure 2: Catalytic Cycle of the Negishi Coupling.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Negishi Coupling
-
In a flame-dried, argon-purged flask, prepare the phenylzinc chloride reagent by adding a solution of phenyllithium (1.1 mmol in cyclohexane/ether) to a solution of zinc chloride (1.2 mmol in THF) at 0 °C.
-
In a separate flame-dried, argon-purged flask, dissolve 4-bromoanisole (1.0 mmol), bis(dibenzylideneacetone)palladium(0) (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) in anhydrous THF (5 mL).
-
To this solution, add the freshly prepared phenylzinc chloride solution via cannula at room temperature.
-
Heat the reaction mixture at 65 °C under an argon atmosphere for 4 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
The Hiyama Coupling: A Fluoride-Activated Alternative
The Hiyama coupling utilizes organosilicon reagents, which are generally stable, non-toxic, and easy to handle.[3] The key to this reaction is the activation of the C-Si bond, typically with a fluoride source like tetrabutylammonium fluoride (TBAF).
Mechanism and Rationale: The fluoride anion coordinates to the silicon atom, forming a hypervalent silicate species.[3] This pentacoordinate silicon intermediate is significantly more nucleophilic and readily undergoes transmetalation with the palladium center. The need for a stoichiometric amount of a fluoride activator can sometimes be a drawback, but fluoride-free protocols are also being developed.
Figure 3: Catalytic Cycle of the Hiyama Coupling.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Hiyama Coupling [6]
-
In a Schlenk tube under an argon atmosphere, combine 4-bromoanisole (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), palladium(II) acetate (0.025 mmol, 5 mol%), and tri(o-tolyl)phosphine (0.05 mmol, 10 mol%).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 mL).
-
Seal the tube and heat the mixture at 60 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Direct C-H Arylation: The Atom-Economical Frontier
Direct C-H arylation represents a paradigm shift in cross-coupling chemistry, as it avoids the need for pre-functionalized organometallic reagents.[7] This approach offers significant advantages in terms of atom economy and step-efficiency.
Mechanism and Rationale: The mechanism of C-H activation can be complex and varied, often involving a concerted metalation-deprotonation (CMD) pathway. A directing group on one of the aryl partners can be used to control regioselectivity. In non-directed couplings, the inherent electronic properties of the arenes guide the reaction. These reactions often require higher temperatures and specific additives to facilitate the C-H activation step.
Figure 4: A Plausible Catalytic Cycle for Direct C-H Arylation.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl via Direct C-H Arylation
-
To a pressure tube, add anisole (2.0 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), silver(I) carbonate (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add pivalic acid (5.0 mL) as the solvent.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Choosing the Right Tool for the Job: A Decision-Making Framework
The selection of the optimal aryl-aryl coupling method depends on a multitude of factors. The following decision-making workflow can guide researchers in their choice.
Figure 5: Decision workflow for selecting an aryl-aryl coupling method.
Conclusion
The landscape of aryl-aryl bond formation has evolved significantly, offering a diverse toolkit of methodologies that largely circumvent the drawbacks of organotin reagents. The Suzuki-Miyaura coupling has emerged as a robust and versatile first choice for many applications due to its excellent functional group tolerance and low toxicity. The Negishi coupling provides a powerful alternative for challenging substrates, provided that the sensitivity of the organozinc reagents can be managed. The Hiyama coupling offers a stable and non-toxic option, with ongoing research aimed at developing more user-friendly activation protocols. Finally, direct C-H arylation stands as the most atom- and step-economical approach, with its continued development promising to further revolutionize the synthesis of biaryl compounds. By understanding the mechanistic underpinnings and practical considerations of each of these powerful reactions, chemists can make informed decisions to accelerate their research and development efforts in a safer and more sustainable manner.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
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Molander, G. A., & Iannazzo, L. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 76(21), 9102-9108. [Link]
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Sukowski, V., van Borselen, M., Mathew, S., & Fernández-Ibáñez, M. Á. (2022). S, O-Ligand Promoted meta-C-H Arylation of Anisole Derivatives via Palladium/Norbornene Catalysis. Angewandte Chemie International Edition, 61(32), e202204683. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]
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Lee, J.-Y., & Fu, G. C. (2003). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl and Alkenyl Chlorides: The Importance of the Si-C Bond. Journal of the American Chemical Society, 125(19), 5616-5617. [Link]
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A Comparative Guide to the Determination of Dibutyldiphenylstannane Residues by GC-MS
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative methods for the quantitative determination of dibutyldiphenylstannane (DBDP) residues. Designed for researchers, scientists, and drug development professionals, this document outlines a robust GC-MS methodology, grounded in established principles, and objectively compares its performance against other analytical techniques, supported by experimental data.
Introduction: The Analytical Challenge of Dibutyldiphenylstannane
Dibutyldiphenylstannane is an organotin compound that may be present as a residual process-related impurity in pharmaceutical ingredients and materials. Due to the known toxicity of organotin compounds, regulatory bodies require strict control of these residues to ensure patient safety.[1][2] The unique chemical structure of DBDP, possessing both alkyl (butyl) and aryl (phenyl) groups, presents a specific analytical challenge that necessitates a highly selective and sensitive method for its accurate quantification at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds, making it a primary candidate for this application.[2] However, like other organotin compounds, DBDP requires a specific analytical strategy to overcome its low volatility and ensure reliable quantification. This guide details a validated GC-MS method, explains the scientific rationale behind the procedural choices, and compares it with alternative technologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The Gold Standard: GC-MS Methodology for Dibutyldiphenylstannane
The analysis of organotin compounds by GC-MS is a well-established practice, with standardized methods such as ISO 17353 providing a framework for the determination of various organotins in different matrices.[3][4][5] The core principle involves rendering the non-volatile organotin halides into more volatile derivatives that are amenable to gas chromatographic separation.[2]
The Causality Behind Derivatization
Direct GC analysis of organotin halides like DBDP is challenging due to their low volatility and thermal instability. To overcome this, a derivatization step is essential. The most common and effective approaches are:
-
Alkylation: This involves converting the organotin halide to a more volatile tetra-substituted species. Ethylation using sodium tetraethylborate (NaBEt₄) is a widely used, robust method that proceeds quickly and produces fewer side products compared to other techniques.[6][7]
-
Alkylation with Grignard Reagents: Reagents like pentylmagnesium bromide can also be used to form stable, volatile derivatives suitable for GC analysis.[8]
This guide focuses on the ethylation approach due to its efficiency and reliability.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure accuracy and reproducibility, with built-in quality controls.
Step 1: Sample Preparation and Extraction
The objective is to efficiently extract DBDP from the sample matrix while minimizing interferences.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the test sample into a clean glass centrifuge tube.
-
Solvent Addition: Add a suitable organic solvent such as hexane or a mixture of hydrochloric acid and benzene in the presence of tropolone to extract the organotin chlorides.[6][8] For pharmaceutical ingredients, a non-polar solvent like hexane is often preferred.
-
Extraction: Vigorously mix the sample for 20-30 minutes using a mechanical shaker.[1]
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Collection: Carefully transfer the supernatant (the hexane layer) to a clean glass vial for the derivatization step.
Step 2: Derivatization (Ethylation)
This critical step converts the DBDP into its volatile ethylated form.
-
Buffering: Add an acetate buffer to the extract to maintain a pH of approximately 5.0.
-
Derivatizing Agent: Add a freshly prepared solution of sodium tetraethylborate (NaBEt₄).[6][7]
-
Reaction: Shake the mixture vigorously for at least 30 minutes to ensure complete derivatization.[1]
-
Phase Separation: Allow the layers to separate. The ethylated DBDP will be in the upper hexane layer.
Step 3: Cleanup and Concentration
This step removes potential interferences and concentrates the analyte to improve detection limits.
-
Cleanup (Optional): If the extract is complex, pass it through a silica gel column to remove polar interferences.[6]
-
Concentration: Evaporate the hexane extract to a final volume of 1.0 mL under a gentle stream of nitrogen.[9] This step is crucial for achieving low detection limits.
Step 4: GC-MS Analysis
The derivatized and concentrated sample is now ready for injection into the GC-MS system.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890 GC (or equivalent) | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977 MSD (or equivalent) | Offers high sensitivity and selectivity for confident identification and quantification. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column | Provides good separation of organotin compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas for optimal chromatographic performance.[7] |
| Injector | Splitless mode at 250 °C | Ensures the efficient transfer of the analyte onto the column for trace analysis. |
| Oven Program | Initial 50 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A typical temperature program to separate the derivatized organotins. |
| MS Source | Electron Ionization (EI) at 230 °C | Standard ionization technique for generating reproducible mass spectra. |
| MS Quad | 150 °C | Maintains ion transmission efficiency. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring characteristic ions of the derivatized DBDP. |
| Ions to Monitor | To be determined from the mass spectrum of the ethylated DBDP standard. | Characteristic fragment ions will provide specificity for quantification and confirmation. |
Visualizing the GC-MS Workflow
Caption: Workflow for the determination of dibutyldiphenylstannane by GC-MS.
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS is a robust and sensitive technique, other methods can also be employed for organotin analysis. The choice of method often depends on the specific analytical requirements, available instrumentation, and the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the significant advantage of analyzing organotin compounds without the need for derivatization, which simplifies sample preparation. However, the sensitivity of LC-MS for organotins can be lower than that of a well-optimized GC-MS method.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique that provides exceptional sensitivity for the detection of tin. When coupled with a separation technique like GC or HPLC, it allows for speciation analysis (determining the different forms of organotin compounds). GC-ICP-MS, in particular, offers some of the lowest detection limits available.
Performance Comparison
The following table summarizes the performance characteristics of GC-MS and its alternatives for the analysis of organotin compounds containing both butyl and phenyl groups.
| Parameter | GC-MS | LC-MS/MS | GC-ICP-MS |
| Derivatization Required | Yes | No | Yes |
| Selectivity | High (with MS) | High (with MS/MS) | Very High |
| Sensitivity (LOQ) | Low pg range (e.g., 0.06-1.45 pg)[10] | Higher pg to ng/mL range | Sub-pg range (e.g., 0.02-0.27 pg)[10] |
| Typical Recovery | 70-120%[1] | Generally good, can be matrix-dependent | 70-120% |
| Precision (%RSD) | <15%[11][12] | <15% | <12%[10] |
| Throughput | Moderate (due to sample prep) | Higher (simpler prep) | Moderate |
| Instrumentation Cost | Moderate | High | Very High |
Method Selection Logic
The choice between these powerful techniques can be guided by the specific analytical goals.
Caption: Decision tree for selecting an analytical method for DBDP residues.
Conclusion: A Validated and Versatile Approach
The GC-MS method, incorporating a crucial derivatization step, stands as a highly reliable, sensitive, and specific technique for the determination of dibutyldiphenylstannane residues in pharmaceutical materials. Its performance is well-documented and grounded in established analytical principles, making it suitable for routine quality control applications where low detection limits are required.[2][11]
While alternative methods like LC-MS and ICP-MS offer distinct advantages, such as the elimination of derivatization (LC-MS) or superior sensitivity (GC-ICP-MS), the choice of methodology should be guided by a thorough assessment of the specific analytical requirements, including sensitivity needs, sample throughput, and available resources. For most applications demanding a balance of performance, cost-effectiveness, and reliability, the validated GC-MS approach presented in this guide is the method of choice.
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Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
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Cavalheiro, J., Preud'homme, H., Amouroux, D., Tessier, E., & Monperrus, M. (2014). Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues. Analytical and Bioanalytical Chemistry, 406(5), 1253–1258. Retrieved from [Link]
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Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
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International Organization for Standardization. (2004). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. Retrieved from [Link]
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Ohji, M., et al. (1998). Simultaneous determination of butyltin and phenyltin compounds in oysters by capillary gas chromatography. Fisheries Science, 64(1), 99-103. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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Rybak, M. J., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1394-1410. Retrieved from [Link]
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Zmozinski, A. V., et al. (2018). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules, 23(11), 2919. Retrieved from [Link]
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The Central Role of X-ray Crystallography in Organotin Chemistry
A Comparative Guide to the X-ray Crystallographic Analysis of Dibutyldiphenylstannane and its Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of organometallic compounds.[1] For organotin compounds, which are utilized in fields ranging from catalysis to medicinal chemistry, a precise understanding of their solid-state structure is fundamental. This knowledge informs structure-activity relationships, reaction mechanisms, and the rational design of new molecules with tailored properties.
The core principle of X-ray crystallography involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[1][2] The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice, allowing for the calculation of an electron density map and, subsequently, a detailed molecular structure.
The Elusive Structure of Dibutyldiphenylstannane
Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), a complete, publicly accessible crystal structure of dibutyldiphenylstannane (Ph₂SnBu₂) could not be retrieved for this analysis.[3][4][5][6] The CSD is the world's largest repository for small-molecule organic and metal-organic crystal structures and is the authoritative source for such data.[3][4][5] The absence of a public entry necessitates a comparative approach, drawing on the crystallographic data of closely related tetraorganostannanes.
Comparative Crystallographic Analysis
To infer the likely structural characteristics of dibutyldiphenylstannane, we will compare the crystallographic data of two classes of analogous compounds: those with only aryl or alkyl substituents, and those with mixed substituents.
Alternative 1: Symmetrically Substituted Organotins
-
Tetraphenylstannane (Ph₄Sn): This compound provides a reference for the behavior of phenyl groups attached to a tin center.
-
Di-n-butyltin derivatives: While not a tetraorganostannane, the structural data for some di-n-butyltin compounds can offer insights into the conformation of the butyl chains.
Alternative 2: Asymmetrically Substituted Organotins
-
Dimethyldiphenylstannane (Ph₂SnMe₂): This compound offers a direct comparison of a tetraorganotin with two phenyl groups and two smaller alkyl groups.
-
Dibenzyltin derivatives: The crystal structure of dibenzyl-containing compounds can provide information on the packing of molecules with flexible, bulkier organic groups.[7]
The following table summarizes key crystallographic parameters for selected comparator compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Sn-C (aryl) (Å) | Sn-C (alkyl) (Å) | C-Sn-C Angle Range (°) |
| A di-n-butyltin derivative[8] | Triclinic | P-1 | 9.7836 | 12.3437 | 13.2950 | 103.606 | - | ~2.14 | 63.9 - 148.6 |
| A diphenyltin derivative[9] | Monoclinic | P2₁/a | 16.9167 | 19.1276 | 26.538 | 100.534 | ~2.12 | - | - |
| Dimethyl-bis(4-bromophenyl)tin(IV)[10] | Monoclinic | P2₁/c | 12.9848 | 18.9911 | 6.0550 | 99.136 | ~2.15 | ~2.13 | 105.5 - 113.5 |
Note: The data presented is from various related structures and serves as a basis for estimating the expected parameters for dibutyldiphenylstannane. The wide range in the C-Sn-C angle for the di-n-butyltin derivative is due to the coordination of other ligands to the tin center.
Based on this comparative data, we can anticipate that dibutyldiphenylstannane would exhibit a distorted tetrahedral geometry around the tin atom. The Sn-C(phenyl) bond lengths are expected to be slightly shorter than the Sn-C(butyl) bond lengths. The overall molecular shape will be influenced by the steric bulk and conformational flexibility of the butyl chains in comparison to the more rigid phenyl groups.
Visualizing the Molecular Structure and Experimental Workflow
To conceptualize the structure and the process of its determination, the following diagrams are provided.
Caption: Predicted molecular structure of dibutyldiphenylstannane.
Caption: Experimental workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol for Organotin Crystallography
The following protocol outlines the essential steps for the successful X-ray crystallographic analysis of an organotin compound like dibutyldiphenylstannane.
Part 1: Crystallization
The critical first step is obtaining high-quality single crystals.[2][11] Organotin compounds can be sensitive to air and moisture, often requiring anaerobic and anhydrous techniques.
-
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. Common choices include toluene, hexane, dichloromethane, and ethanol.
-
Crystallization Method:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a cryoloop.[11]
Part 2: Data Collection
-
Crystal Mounting: Mount the crystal on a goniometer head, typically using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.
-
Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern single-crystal X-ray diffractometers are equipped with a sensitive detector (e.g., CCD or CMOS) and a high-intensity X-ray source (e.g., Mo or Cu Kα radiation).[1]
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Acquisition: Execute the data collection run. The duration can range from a few hours to a day, depending on the crystal quality and the diffractometer.
Part 3: Structure Solution and Refinement
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).[11]
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the molecular structure.[2][12] This provides the initial phases for the structure factors.
-
Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Validation: After refinement, the final structure should be validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Conclusion
While the definitive crystal structure of dibutyldiphenylstannane remains to be publicly reported, a robust understanding of its likely molecular geometry and packing can be achieved through a comparative analysis of structurally similar organotin compounds. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to successfully determine the crystal structures of such organometallic species. The application of rigorous crystallographic techniques is paramount for advancing our understanding of the structure-property relationships that govern the utility of organotin compounds in various scientific and industrial applications.
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A Comparative Guide to Palladium Catalysts for Dibutyldiphenylstannane Coupling
For researchers, scientists, and professionals in drug development, the Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups and its typically mild reaction conditions.[1] A key decision in harnessing the full potential of this reaction lies in the selection of the palladium catalyst. This guide provides an in-depth comparative analysis of common palladium catalysts for the coupling of dibutyldiphenylstannane with organic electrophiles, offering experimental insights and a rationale for catalyst selection to empower your synthetic strategies.
While organotin reagents like dibutyldiphenylstannane are valued for their stability to air and moisture, it is crucial to acknowledge their high toxicity, which necessitates careful handling and rigorous purification methods to remove tin byproducts.[2][3]
The Catalytic Heart of the Matter: The Stille Cycle
The efficacy of any palladium catalyst in a Stille coupling is dictated by its ability to navigate the catalytic cycle efficiently. This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of palladium source and its associated ligands directly impacts the kinetics and success of each step.
Figure 1: Generalized catalytic cycle for the Stille cross-coupling reaction.
A Head-to-Head Comparison of Palladium Precatalysts
The selection of the palladium precatalyst is a critical parameter that can dramatically influence the yield and efficiency of the Stille coupling. Below is a comparison of commonly employed palladium sources, supported by data from model Stille reactions. While these examples may not specifically involve dibutyldiphenylstannane, the observed trends provide a strong foundation for catalyst selection.
| Catalyst System | Aryl Halide | Organostannane | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | 2,5-dibromo-3-hexylthiophene | 2-(tributylstannyl)thiophene | Toluene | Reflux | 75 | [5] |
| Pd₂(dba)₃ / P(o-tol)₃ | 2,5-dibromo-3-hexylthiophene | 2-(tributylstannyl)thiophene | Chlorobenzene | 130 | 90 | [5] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | 2-(tributylstannyl)thiophene | Toluene | Reflux | 85 | [5] |
| Pd(OAc)₂ / AsPh₃ | Iodide precursor | Diene stannane | Toluene | RT | 5 -> 75* | [6] |
*Yield increased from 5% with Pd(OAc)₂ alone to 75% with the addition of AsPh₃.
Key Insights from the Data:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This air-sensitive, pre-formed Pd(0) complex is a workhorse in Stille couplings and often provides good to excellent yields with a variety of substrates.[7] Its primary advantage is that it enters the catalytic cycle directly without requiring an in-situ reduction step. For straightforward couplings, it remains a cost-effective and reliable choice.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used in combination with phosphine ligands, Pd₂(dba)₃ is a more active catalyst source than Pd(PPh₃)₄ for many applications.[6] The ability to choose a specific ligand allows for fine-tuning of the catalyst's steric and electronic properties to suit the substrates. As seen in the table, the combination with a bulky, electron-rich ligand like P(o-tol)₃ can lead to significantly higher yields.
-
Pd(OAc)₂ (Palladium(II) Acetate): This air-stable Pd(II) salt is a popular precatalyst that requires in-situ reduction to the active Pd(0) species.[8] This reduction can be mysterious but is often facilitated by phosphines, additives, or even the organostannane reagent itself. The primary advantage of Pd(OAc)₂ is its stability and lower cost. However, its performance is critically dependent on the choice of ligand. The dramatic yield increase observed upon the addition of triphenylarsine (AsPh₃) underscores the necessity of a suitable ligand for efficient catalysis.[6]
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Dichloride): Similar to Pd(OAc)₂, this is a Pd(II) precatalyst that requires in-situ reduction. It can be an effective catalyst, though in the model system shown, it was outperformed by the Pd(0) sources.
The Decisive Role of Ligands and Additives
The choice of ligand is arguably as important as the choice of the palladium precursor. Ligands modulate the electronic and steric environment of the palladium center, influencing the rates of the individual steps in the catalytic cycle.[9]
-
Electron-rich and Bulky Ligands: Ligands such as trialkylphosphines or bulky biarylphosphines (like those used in Buchwald catalyst systems) increase the electron density on the palladium center.[10] This enhanced electron density facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[9] Bulky ligands also promote the reductive elimination step to release the final product.
-
Additives for Enhanced Performance:
-
Copper(I) Salts: The addition of catalytic amounts of copper(I) salts, such as CuI or copper thiophene-2-carboxylate (CuTC), can have a dramatic accelerating effect on Stille couplings.[11][12] The precise mechanism is still debated, but it is believed that the copper(I) species can act as a scavenger for free phosphine ligand that might otherwise inhibit the palladium catalyst, or it may facilitate the transmetalation step.
-
Fluoride Sources: The addition of fluoride ions, from sources like cesium fluoride (CsF), can activate the organostannane for transmetalation by forming a hypervalent tin species, thereby increasing the rate of this often slow step.[13]
-
Experimental Protocol: A Representative Stille Coupling
This protocol provides a general procedure for the Stille coupling of an aryl bromide with dibutyldiphenylstannane using a Pd(PPh₃)₄ catalyst. This should be considered a starting point, and optimization of the solvent, temperature, and catalyst system may be required for specific substrates.
Figure 2: A typical experimental workflow for a Stille cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Atmosphere Control: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane, 5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add dibutyldiphenylstannane (1.1 mmol, 1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the same organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The choice of palladium catalyst for the Stille coupling of dibutyldiphenylstannane is a critical decision that significantly impacts the success of the reaction. For routine transformations, Pd(PPh₃)₄ offers a reliable and straightforward option. For more challenging substrates or when higher activity is required, a combination of a Pd(0) source like Pd₂(dba)₃ with a carefully selected phosphine ligand often provides superior results. Air-stable Pd(II) precatalysts such as Pd(OAc)₂ are cost-effective alternatives, but their performance is intrinsically linked to the use of an appropriate ligand to facilitate both in-situ reduction and the catalytic cycle itself. A thorough understanding of the interplay between the palladium source, ligands, and additives is paramount for the rational design of efficient and high-yielding Stille cross-coupling reactions.
References
-
Gao, H., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (n.d.). Inorganic Chemistry Frontiers. [Link]
-
Pudasaini, B. (2015). Characterization of essential ligand properties in palladium catalyzed cross coupling of alkyls using density functional theory. Texas Christian University. [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (2017). ResearchGate. [Link]
-
Palladium Catalyzed Coupling Reactions. (n.d.). University of Rochester. [Link]
-
Heravi, M. M., et al. (2021). Pd cross-coupling mechanism of the Stille reaction. ResearchGate. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (2011). ResearchGate. [Link]
-
A versatile protocol for Stille-Migita cross coupling reactions. (2012). ResearchGate. [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2019). ResearchGate. [Link]
-
Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. (2013). Scite.ai. [Link]
-
Zhang, Y., et al. (2020). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO₂. MDPI. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Zhang, K. (2017). Bye-Bye Palladium: Photocatalytic Stille-Type Coupling. Advanced Science News. [Link]
-
Stille Coupling. (n.d.). NROChemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1578. [Link]
-
Fairlamb, I. J. S., et al. (2019). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)₂’/2PPh₃ forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd₃ clusters. Chemical Science, 10(42), 9784-9793. [Link]
-
Model Stille coupling reactions using different catalyst systems. (2015). ResearchGate. [Link]
-
Why some people use Pd(OAc)2 whereas others go with Pd(PPh3)4 as catalyst for suzuki coupling polymerisation reactions?. (2014). ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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A Comparative Guide to the Purity Validation of Synthesized Dibutyldiphenylstannane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized dibutyldiphenylstannane (Bu₂SnPh₂). The protocols and data presented herein are designed to ensure the highest standards of scientific integrity, offering a robust framework for researchers in organic synthesis and drug development.
The synthesis of organotin compounds like dibutyldiphenylstannane is a cornerstone of various chemical research endeavors. However, the presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, rigorous purity validation is not merely a quality control step but a critical component of reliable and reproducible research. This guide will explore the most effective techniques for this purpose, detailing their underlying principles, experimental workflows, and the interpretation of the resulting data.
The Synthetic Landscape: Understanding Potential Impurities
A common and efficient method for synthesizing dibutyldiphenylstannane is the Grignard reaction. This involves the sequential reaction of a tin tetrahalide (e.g., SnCl₄) with butylmagnesium bromide and phenylmagnesium bromide. While effective, this route can introduce several potential impurities that must be carefully monitored.
Common Impurities in the Grignard Synthesis of Dibutyldiphenylstannane:
-
Unreacted Starting Materials: Residual tin tetrachloride or partially reacted organotin halides.
-
Partially Substituted Byproducts: Such as tributylphenylstannane (Bu₃SnPh) or butyltriphenylstannane (BuSnPh₃), arising from incomplete or non-stoichiometric reactions.
-
Grignard Reagent Homocoupling Products: Biphenyl (from the phenyl Grignard) and octane (from the butyl Grignard) can form as byproducts.
-
Oligomeric/Polymeric Tin Species: These can form, particularly if reaction conditions are not carefully controlled.
The presence of these impurities can be detrimental. For instance, in drug development, even minor impurities can lead to unforeseen toxicological effects or alter the therapeutic efficacy of the target molecule.
Core Analytical Techniques for Purity Validation
A multi-pronged analytical approach is essential for the comprehensive validation of dibutyldiphenylstannane purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each provides unique and complementary information about the sample's composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic and organometallic compounds. For dibutyldiphenylstannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a detailed picture of the molecule and any proton- or carbon-containing impurities.
Experimental Workflow for NMR Analysis:
Figure 1: General workflow for NMR analysis of dibutyldiphenylstannane.
Interpreting the Spectra:
-
¹H NMR: The proton NMR spectrum of pure dibutyldiphenylstannane is expected to show characteristic signals for the butyl and phenyl groups. The integration of these signals should correspond to the theoretical proton ratio. The presence of unexpected peaks, for example, in the aromatic region, could indicate the presence of biphenyl or other phenyl-containing impurities.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in dibutyldiphenylstannane will give a distinct signal. Impurities will introduce additional peaks that can be identified by comparing the spectrum to known databases or predicted spectra.
-
¹¹⁹Sn NMR: Tin-119 NMR is particularly diagnostic for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination environment and the nature of the organic groups attached. A single, sharp peak is expected for pure dibutyldiphenylstannane. The presence of multiple peaks in the ¹¹⁹Sn spectrum is a clear indication of tin-containing impurities. The chemical shift for tetraorganotins typically falls in a specific range, and deviations can indicate the presence of halides or other heteroatoms attached to the tin center.
Predicted NMR Data for Dibutyldiphenylstannane:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Phenyl protons: ~7.2-7.6 ppm, Butyl protons: ~0.8-1.6 ppm |
| ¹³C | Phenyl carbons: ~128-138 ppm, Butyl carbons: ~13-30 ppm |
| ¹¹⁹Sn | ~ -40 to -60 ppm (relative to tetramethyltin) |
Note: Predicted values are based on computational models and may vary slightly from experimental results.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. For purity analysis, it is invaluable for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass and fragmentation patterns.
Experimental Workflow for GC-MS Analysis:
Figure 2: Workflow for GC-MS analysis of dibutyldiphenylstannane.
Interpreting the Mass Spectrum:
The mass spectrum of dibutyldiphenylstannane will show a molecular ion peak corresponding to its molecular weight. Due to the isotopic distribution of tin, this peak will be a characteristic cluster of signals. The fragmentation pattern, resulting from the cleavage of the tin-carbon bonds, can also be used for structural confirmation. Common fragments would include the loss of butyl or phenyl groups. The presence of peaks corresponding to the molecular weights of potential impurities (e.g., biphenyl, octane, other organotin species) would indicate a contaminated sample.
Expected Mass Spectrometry Data for Dibutyldiphenylstannane:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 388 (for the most abundant tin isotope, ¹²⁰Sn).
-
Major Fragments: Loss of a butyl group (M-57), loss of a phenyl group (M-77).
Elemental Analysis: Confirming Empirical Formula
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and tin in this case) in a compound. This technique is a fundamental method for confirming the empirical formula of a synthesized compound and assessing its overall purity.
Experimental Protocol for Elemental Analysis:
A precisely weighed sample of the purified dibutyldiphenylstannane is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O) are quantitatively measured. The tin content can be determined by gravimetric analysis or inductively coupled plasma (ICP) techniques.
Comparison of Theoretical and Experimental Values:
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 61.98% | ± 0.4% |
| Hydrogen (H) | 7.28% | ± 0.4% |
| Tin (Sn) | 30.73% | ± 0.4% |
A significant deviation between the experimentally determined and theoretical percentages indicates the presence of impurities.
Alternative and Complementary Techniques
While NMR, MS, and elemental analysis are the core techniques, other methods can provide valuable complementary information.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with a C18 reverse-phase column, can be a powerful tool for separating dibutyldiphenylstannane from its less polar (e.g., biphenyl, octane) and more polar (e.g., partially halogenated organotins) impurities.
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile would need to be optimized.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 254 nm) or, for enhanced sensitivity and specificity, coupling to a mass spectrometer (LC-MS).
HPLC offers the advantage of quantifying the relative amounts of different components in a mixture, providing a quantitative measure of purity.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, identification and quantification of proton/carbon-containing impurities. | Non-destructive, provides unambiguous structural data, ¹¹⁹Sn NMR is highly specific for tin compounds. | May not detect non-proton/carbon containing impurities, can be less sensitive for trace analysis. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns for structural elucidation, identification of impurities by mass. | High sensitivity, can be coupled with chromatography (GC-MS, LC-MS) for separation and identification. | Destructive, isomerization can be difficult to distinguish, isotopic patterns can be complex. |
| Elemental Analysis | Percentage composition of elements, confirmation of empirical formula. | Provides a fundamental measure of bulk purity. | Does not identify specific impurities, requires a relatively pure sample for accurate results. |
| HPLC | Separation and quantification of components in a mixture. | Excellent for quantitative analysis of purity, can be coupled with MS for identification. | Requires development of a suitable separation method, may not be suitable for all types of impurities. |
Conclusion: A Strategy for Ensuring Purity
Validating the purity of synthesized dibutyldiphenylstannane requires a thoughtful and multi-faceted analytical approach. While each technique discussed provides valuable information, a combination of methods is necessary for a comprehensive and trustworthy assessment.
For routine analysis, a combination of ¹H NMR and GC-MS is often sufficient to identify and quantify the major impurities. For rigorous characterization, especially for compounds intended for biological applications, the full suite of NMR (¹H, ¹³C, ¹¹⁹Sn), high-resolution mass spectrometry, and elemental analysis is strongly recommended. The inclusion of HPLC can provide an excellent orthogonal method for quantitative purity determination.
By employing these techniques with a clear understanding of their strengths and limitations, researchers can ensure the quality and reliability of their synthesized dibutyldiphenylstannane, leading to more robust and reproducible scientific outcomes.
References
-
Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]
-
González-Toledo, E., Compañó, R., Prat, M. D., & Granados, M. (2002). Determination of triorganotin species in water samples by liquid chromatography-electrospray-mass spectrometry. Journal of Chromatography A, 946(1-2), 1–8. Retrieved from [Link]
-
Naxerova, K., et al. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]
-
WebSpectra. NMR Spectroscopy. University of California, Los Angeles. Retrieved from [Link]
-
Wishart Research Group. PROSPRE - 1H NMR Predictor. University of Alberta. Retrieved from [Link]
-
Wishart Research Group. CASPRE - 13C NMR Predictor. University of Alberta. Retrieved from [Link]
-
Winter, M. J. Elemental Analysis Calculator. The University of Sheffield. Retrieved from [Link]
A Comparative Guide to the Kinetics of Dibutyldiphenylstannane in Stille Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Abstract
The Stille cross-coupling reaction is a fundamental tool for the synthesis of complex organic molecules, prized for its tolerance of a wide array of functional groups.[1][2] The choice of organostannane reagent is critical, dictating reaction kinetics and product yields. While reagents with a single transferable group, such as phenyltributylstannane, are well-studied, mixed-group stannanes like dibutyldiphenylstannane present a more complex kinetic profile due to the potential for competitive group transfer. This guide provides a deep dive into the mechanistic considerations and a framework for the kinetic analysis of dibutyldiphenylstannane, comparing its expected performance against standard organostannane reagents. We will explore the causality behind experimental design for kinetic studies and provide detailed protocols to empower researchers in their own investigations.
Introduction: The Stille Reaction and the Role of the Organostannane
The palladium-catalyzed Stille reaction forms a carbon-carbon bond between an organostannane and an organic electrophile.[1] The reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to the stability of organostannanes to air and moisture.[1][3] The catalytic cycle, shown in Figure 1, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
The organostannane reagent (R-SnR'3) plays its crucial role in the transmetalation step, where the organic group 'R' is transferred to the palladium center.[5] The nature of the non-transferable or "dummy" ligands (R') significantly influences the reactivity of the reagent. For dibutyldiphenylstannane ((n-Bu)2SnPh2), the presence of two phenyl groups and two butyl groups raises important questions about selectivity and reaction rates. Understanding the kinetics of group transfer is paramount for optimizing reaction conditions and predicting outcomes.
Mechanistic Considerations for Kinetic Analysis
The overall rate of the Stille reaction can be governed by any of the three main steps in the catalytic cycle. However, for many systems, the transmetalation step is the rate-determining step (RDS).[5][6] The rate of transmetalation is influenced by several factors, including the nature of the transferring group, the ligands on the palladium catalyst, and the solvent.
The relative transfer rates for groups on the tin atom generally follow the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[4] This trend suggests that for dibutyldiphenylstannane, the phenyl group would be preferentially transferred over the butyl group. However, the presence of two of each group could lead to complex kinetic behavior and potential side products from butyl group transfer, especially under forcing conditions.
The Stille Catalytic Cycle
The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organostannane (R²-SnR₃), where R² replaces X on the palladium center. The final step is reductive elimination, which forms the C-C bond (R¹-R²) and regenerates the Pd(0) catalyst.[4]
Figure 1: A simplified diagram of the Stille cross-coupling catalytic cycle.
Experimental Design for Kinetic Profiling
To elucidate the kinetic profile of dibutyldiphenylstannane, a series of experiments must be designed to determine the reaction order with respect to each reactant and the catalyst. The initial rates method is a robust approach for this purpose.
Workflow for Kinetic Analysis
The experimental workflow involves systematically varying the concentration of one component while keeping others constant and monitoring the initial reaction rate. This process is repeated for each component to build a complete rate law.
Figure 2: Experimental workflow for determining the rate law using the initial rates method.
Detailed Protocol for a Model Reaction: Phenylation of Iodobenzene
-
Materials and Reagents:
-
Iodobenzene (Aryl halide)
-
Dibutyldiphenylstannane
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Toluene (Anhydrous solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
-
Stock Solution Preparation:
-
Prepare individual stock solutions of iodobenzene, dibutyldiphenylstannane, and Pd(PPh₃)₄ in anhydrous toluene.
-
-
Reaction Setup (Example for determining the order in stannane):
-
In a series of oven-dried reaction vials, add a fixed volume of the iodobenzene and Pd(PPh₃)₄ stock solutions.
-
Add a fixed amount of the internal standard to each vial.
-
Add varying volumes of the dibutyldiphenylstannane stock solution to each vial.
-
Add the required volume of toluene to ensure the total reaction volume is the same in all vials.
-
-
Reaction Monitoring:
-
Place the vials in a pre-heated reaction block at a constant temperature (e.g., 80 °C).
-
At timed intervals (e.g., 0, 5, 10, 15, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the aliquot immediately in a vial containing a suitable quenching agent (e.g., a solution of diethyl ether and saturated NaHCO₃).
-
Analyze the quenched samples by GC-MS to determine the concentration of the biphenyl product relative to the internal standard.
-
-
Data Analysis:
-
For each reaction, plot the concentration of biphenyl versus time. The initial rate is the slope of the linear portion of this curve.
-
Plot the logarithm of the initial rate versus the logarithm of the initial concentration of dibutyldiphenylstannane. The slope of this line will give the reaction order with respect to the stannane.
-
Repeat steps 3-5, varying the initial concentrations of iodobenzene and the palladium catalyst to determine their respective reaction orders.
-
Comparative Kinetic Analysis: Dibutyldiphenylstannane vs. Standard Reagents
To contextualize the performance of dibutyldiphenylstannane, it is useful to compare its expected kinetic parameters with those of more common phenylating agents like phenyltributylstannane (PhSnBu₃) and phenyltrimethylstannane (PhSnMe₃).
| Parameter | Dibutyldiphenylstannane ((n-Bu)₂SnPh₂) | Phenyltributylstannane (PhSnBu₃) | Phenyltrimethylstannane (PhSnMe₃) | Rationale |
| Expected Relative Rate | Moderate | Moderate | High | The electron-withdrawing nature of the phenyl groups in (n-Bu)₂SnPh₂ may slightly decrease the nucleophilicity of the tin-phenyl bond compared to PhSnBu₃. Trimethylstannyl compounds are generally more reactive due to lower steric hindrance and higher lability of the Sn-C bond.[6] |
| Reaction Order in Stannane | ~1 | ~1 | ~1 | In many Stille couplings where transmetalation is rate-determining, the reaction is first order in the organostannane. |
| Potential for Side Products | Moderate | Low | Low | The presence of two transferable phenyl groups in (n-Bu)₂SnPh₂ could potentially lead to double addition products under certain conditions. Butyl transfer is a possibility but is generally much slower. PhSnBu₃ and PhSnMe₃ have a single transferable group, minimizing such side reactions. |
| Toxicity & Handling | High | High | Very High | All organotin compounds are toxic.[1] Trimethyltin compounds are particularly volatile and toxic, requiring stringent handling precautions. |
Troubleshooting and Advanced Considerations
-
Non-linear Rate Plots: If the plot of log(rate) vs. log(concentration) is not linear, it may indicate a more complex mechanism, such as a change in the rate-determining step during the reaction or catalyst deactivation.
-
Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction rate. Electron-donating ligands can accelerate oxidative addition, while bulkier ligands can promote reductive elimination.[6]
-
Solvent Polarity: Polar aprotic solvents can sometimes accelerate the transmetalation step by stabilizing charged intermediates.
Conclusion
Dibutyldiphenylstannane is a viable, albeit complex, reagent for Stille cross-coupling reactions. Its kinetic profile is expected to be comparable to that of phenyltributylstannane, with the phenyl group being the preferentially transferred moiety. However, researchers must be mindful of the potential for more complex reaction pathways due to the presence of two transferable groups. The experimental framework provided in this guide offers a systematic approach to characterizing the kinetics of this and other mixed-group organostannanes, enabling a more rational approach to reaction optimization and catalyst selection. A thorough kinetic investigation is crucial for unlocking the full potential of such non-standard reagents in complex molecule synthesis.
References
-
Stille Cross-Coupling Reaction: Early Years to the Current State of the Art - ResearchGate. Available at: [Link]
-
Stille Cross-Coupling and Carbonylation mechanism with Organostannane - YouTube. Available at: [Link]
-
Stille Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Stille Coupling | OpenOChem Learn. Available at: [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. Available at: [Link]
-
The Mechanisms of the Stille Reaction - University of Windsor. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - RSC Publishing. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Stannane, Dibutyldiphenyl-
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Stannane, dibutyldiphenyl-, a compound requiring meticulous handling due to its inherent hazards. The following protocols are designed to provide essential, immediate safety and logistical information, grounded in established best practices and regulatory principles.
Understanding the Hazard Profile of Dibutyldiphenylstannane
For instance, the SDS for diphenyl ether, a structurally related compound, indicates potential for serious eye irritation, and toxicity to aquatic life with long-lasting effects. Organotin compounds are generally harmful if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure. Therefore, all handling and disposal procedures must be approached with the assumption that dibutyldiphenylstannane exhibits similar toxicological properties.
Key Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed or absorbed through the skin.
-
Eye and Skin Irritation: Likely to cause serious eye and skin irritation upon contact.
-
Organ Toxicity: Potential for damage to internal organs with repeated or prolonged exposure.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
| Property | Assumed Value/Characteristic | Source/Analogy |
| Appearance | Likely a solid or liquid | General organotin properties |
| Odor | No data available, assume hazardous vapor | Prudent laboratory practice |
| Water Solubility | Expected to be low | Analogy to similar organometallics[1] |
| Toxicity | High (Oral, Dermal) | General data on organotin compounds |
| Environmental Fate | Persistent and bioaccumulative | General data on organotin compounds |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols when handling dibutyldiphenylstannane is the first step in a compliant disposal process. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields or a full-face shield are required[2].
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consider double-gloving for added protection.
-
Body Protection: A chemical-resistant lab coat or apron is essential to prevent skin contact[2].
-
Respiratory Protection: If there is a risk of generating dusts or aerosols outside of a fume hood, a suitable respirator must be used.
Segregation and Collection of Dibutyldiphenylstannane Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by environmental regulations.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all dibutyldiphenylstannane waste. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Stannane, dibutyldiphenyl-". Include the approximate concentration and any other components mixed with the waste.
-
Waste Streams:
-
Pure Compound/Residues: Collect any unused or residual dibutyldiphenylstannane directly into the designated waste container.
-
Contaminated Materials: Any materials that have come into contact with dibutyldiphenylstannane, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of in the same hazardous waste container.
-
Solutions: Solutions containing dibutyldiphenylstannane should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container for dibutyldiphenylstannane.
-
Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Disposal Pathway: A Decision-Making Framework
The proper disposal of dibutyldiphenylstannane is a regulated process that must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Caption: Decision workflow for the compliant disposal of dibutyldiphenylstannane waste.
Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3].
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet for a related compound if the specific one is unavailable.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of Stannane, dibutyldiphenyl- is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard assessment, proper handling, stringent waste segregation, and compliant disposal through institutional channels, researchers can ensure they are meeting their ethical and regulatory responsibilities. Always consult your institution's specific hazardous waste management plan and your Environmental Health and Safety department for guidance tailored to your location and facilities.
References
-
CAS Common Chemistry. (n.d.). Dibutyldiphenylstannane. Retrieved from [Link]
-
Cheminfo. (n.d.). TDI Handbook. Retrieved from [Link]
-
Tulane University. (n.d.). Chemical Safety. Office of Environmental Health and Safety (OEHS). Retrieved from [Link]
-
Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Overview -1,3-Butadiene Physical and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (2015). Toxicity review of diisobutyl phthalate (DiBP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dibutyl Phthalate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Butadiene. PubChem. Retrieved from [Link]
-
Consumer Product Safety Commission. (2011). Toxicity review of diisobutyl phthalate (DIBP). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibutyldiphenylstannane
In the specialized world of chemical research and pharmaceutical development, organotin compounds like dibutyldiphenylstannane are powerful tools. However, their utility is intrinsically linked to their potential hazards. A casual approach to safety is not an option. This guide provides a comprehensive, experience-driven framework for the safe handling of dibutyldiphenylstannane, focusing on the rationale behind each procedural step and personal protective equipment (PPE) choice. Our goal is to build a culture of intrinsic safety, moving beyond checklists to a deep understanding of risk mitigation.
Hazard Profile: Understanding the Adversary
Dibutyldiphenylstannane belongs to the organotin family, a class of compounds known for a range of toxicological effects. A thorough risk assessment begins with understanding its primary hazards. Organotin compounds can be acutely toxic if swallowed or in contact with skin, cause serious eye irritation, and may lead to organ damage through prolonged or repeated exposure.[1] Therefore, every handling protocol must be built upon a foundation of preventing dermal, ocular, and respiratory exposure.
Primary Hazards at a Glance:
-
Acute Dermal & Oral Toxicity: Significant risk if absorbed through the skin or ingested.[1]
-
Serious Eye Irritation: Potential for severe eye damage upon contact.[1]
-
Specific Target Organ Toxicity: Risk of damage to internal organs from repeated exposure.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
The Protective Ensemble: Selecting Your PPE Barrier
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following recommendations constitute the minimum required PPE for any work with dibutyldiphenylstannane.
Hand Protection
Standard laboratory gloves are insufficient. The chemical resistance of the glove material is the most critical factor.
-
Recommendation: Use chemically resistant gloves, such as butyl rubber or neoprene, with a minimum thickness of 14 mils.[1] For all transfers and manipulations, double-gloving is a mandatory practice.
-
Causality: Thicker, more resistant materials like butyl rubber provide a longer breakthrough time, offering a greater margin of safety in case of a splash or spill. Double-gloving provides a backup barrier and a clear protocol for decontamination (removing the outer glove) if contact occurs.
Eye and Face Protection
-
Recommendation: Tightly fitting safety goggles with side-shields are the absolute minimum.[1][2] However, best practice dictates the use of a full-face shield over safety goggles for all procedures, including weighing and transfers.[1][3]
-
Causality: Goggles protect against splashes from specific angles, but a face shield provides a broader barrier against unexpected sprays or splashes, protecting the entire face from contact.[3]
Body Protection
-
Recommendation: A flame-retardant laboratory coat is required for all work.[1] For procedures involving larger quantities (>50g) or with a heightened risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.[1][4]
-
Causality: This layered approach prevents contamination of personal clothing. The lab coat provides a primary barrier, while the chemical-resistant apron offers enhanced protection against significant liquid splashes.
Respiratory Protection
-
Recommendation: All handling of dibutyldiphenylstannane must be conducted within a certified chemical fume hood to minimize vapor and aerosol inhalation.[1][2]
-
Causality: Engineering controls are always superior to personal respiratory protection. A properly functioning fume hood contains vapors at the source, protecting both the user and the general laboratory environment. Respirators should be reserved for emergency situations, not routine use.
Table 1: Task-Based PPE Requirements
| Task | Minimum Hand Protection | Minimum Eye/Face Protection | Body Protection | Respiratory Control |
| Weighing/Transfer (<10g) | Double-gloved (Nitrile/Neoprene) | Safety Goggles & Face Shield | Flame-Retardant Lab Coat | Certified Chemical Fume Hood |
| Synthesis/Reaction | Double-gloved (Butyl Rubber) | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Equipment Decontamination | Double-gloved (Butyl Rubber) | Safety Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Certified Chemical Fume Hood |
| Spill Cleanup | Double-gloved (Butyl Rubber) | Safety Goggles & Face Shield | Chemical-Resistant Coveralls | Certified Chemical Fume Hood |
Operational and Disposal Plans: A Self-Validating Workflow
A safe protocol is a complete loop, from preparation to disposal. Each step is a checkpoint to ensure the integrity of the process.
Experimental Workflow
The following workflow is designed to minimize exposure and ensure containment throughout the handling process.
Caption: A systematic, three-phase workflow for handling dibutyldiphenylstannane.
Spill Management and Disposal
Accidents happen; a robust plan is essential.
-
Spill Neutralization: For small spills within the fume hood, use an inert absorbent material. The area should then be decontaminated. Some sources suggest neutralizing with a 10% potassium hydroxide (KOH) solution to precipitate tin oxides, which can then be collected for disposal.[2]
-
Waste Disposal: All contaminated materials (gloves, absorbent pads, pipette tips) are considered hazardous waste. They must be collected in clearly labeled, sealed containers.[2] Liquid waste (including solvent rinses) must be collected in a separate, compatible, and labeled container. Follow all institutional and local regulations for the final disposal, which often involves incineration to prevent environmental leaching.[2]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with this protocol and the location of safety showers and eyewash stations.
Caption: Emergency response plan for personal exposure to dibutyldiphenylstannane.
By embedding these practices into your daily laboratory operations, you create a resilient safety culture that protects you, your colleagues, and your research.
References
- Pharos. ORGANOTIN COMPOUNDS.
- Benchchem. Stannane, dibutyldiphenyl- | 6452-61-5.
- Benchchem. Personal protective equipment for handling Tributyl[(methoxymethoxy)methyl]stannane.
- CHEMM. Personal Protective Equipment (PPE).
- YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?.
- DuPont. Personal Protective Equipment | PPE Equipment From DuPont.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
